molecular formula C21H21O4P B1142824 Bis(m-cresyl) p-Cresyl Phosphate CAS No. 72016-32-1

Bis(m-cresyl) p-Cresyl Phosphate

Cat. No.: B1142824
CAS No.: 72016-32-1
M. Wt: 368.4 g/mol
InChI Key: NYXFAYNODHAJAR-UHFFFAOYSA-N
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Description

Bis(m-cresyl) p-Cresyl Phosphate is a specific isomer of tricresyl phosphate (TCP) and serves as a critical compound in environmental and toxicological research. TCP mixtures are notoriously used as anti-wear additives in aircraft turbine engine oils, and incidents of cabin air contamination have raised significant health concerns, making the study of their components essential . The primary research value of this isomer lies in its use as an analytical standard for quantifying exposure and understanding the mechanisms of organophosphate toxicity. Unlike its neurotoxic ortho-isomer counterparts, which metabolize into a highly reactive compound called cresyl saligenin phosphate (CBDP) that forms covalent adducts with the active site serine of the enzyme butyrylcholinesterase (BChE) in human blood , the meta and para isomers are generally considered less neurotoxic . Consequently, Bis(m-cresyl) p-Cresyl Phosphate is instrumental in comparative studies to delineate the specific toxicokinetics of different TCP isomers and to develop highly sensitive mass spectrometry-based methods for detecting protein adducts, which act as long-term biomarkers of exposure . Its application is vital for advancing the analytical methods needed to monitor occupational exposure in aviation and other industries, and for assessing the environmental presence and impact of organophosphate flame retardants and plasticizers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72016-32-1

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

IUPAC Name

bis(3-methylphenyl) (4-methylphenyl) phosphate

InChI

InChI=1S/C21H21O4P/c1-16-10-12-19(13-11-16)23-26(22,24-20-8-4-6-17(2)14-20)25-21-9-5-7-18(3)15-21/h4-15H,1-3H3

InChI Key

NYXFAYNODHAJAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C

Synonyms

Phosphoric Acid Bis(3-methylphenyl) 4-Methylphenyl Ester;  Di-m-cresyl p-Cresyl Phosphate

Origin of Product

United States

Foundational & Exploratory

Bis(m-cresyl) p-Cresyl Phosphate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Toxicological Mechanisms, and Analytical Protocols

Executive Summary

Bis(m-cresyl) p-cresyl phosphate (BmCpCP) is a specific triaryl phosphate isomer found within the broader class of Tricresyl Phosphates (TCPs). While TCP mixtures are ubiquitous as flame retardants and anti-wear additives in aviation lubricants, their safety profile is dictated entirely by isomeric composition.

Unlike the notorious ortho-cresyl isomers, which induce Organophosphate-Induced Delayed Neuropathy (OPIDN), BmCpCP represents a "mixed" isomer (two meta rings, one para ring) that lacks the structural prerequisite for neurotoxic activation. This guide provides a definitive technical analysis of BmCpCP, focusing on its structural inability to form saligenin cyclic adducts, its metabolic fate, and the GC-MS protocols required to distinguish it from toxic congeners.

Part 1: Chemical Identity & Structural Analysis[1]

BmCpCP is an organophosphate ester derived from the reaction of phosphorus oxychloride with a specific stoichiometric mixture of meta-cresol and para-cresol.

1.1 Chemical Nomenclature and Identification[1][2]
  • IUPAC Name: Bis(3-methylphenyl) 4-methylphenyl phosphate

  • Common Name: Bis(m-cresyl) p-cresyl phosphate

  • CAS Number (Specific Isomer): 136868-91-2 (Note: Often regulated under the generic TCP CAS 1330-78-5)

  • Molecular Formula: C₂₁H₂₁O₄P[3]

  • Molecular Weight: 368.37 g/mol

  • SMILES: Cc1cccc(c1)OP(=O)(Oc2cccc(C)c2)Oc3ccc(C)cc3

1.2 Structural Geometry

The molecule consists of a central phosphorus atom tetrahedrally bonded to one oxo group (=O) and three phenoxy groups.

  • Ligand Arrangement: Two phenoxy rings are substituted at the meta (3-) position; one is substituted at the para (4-) position.

  • Steric Implications: The absence of substitution at the ortho (2-) position is the critical determinant of its toxicological profile. The methyl groups in the meta and para positions are sterically distant from the phosphate ester linkage, preventing the intramolecular cyclization reactions observed in toxic isomers.

Part 2: Physicochemical Properties[2][5][6]

The following data represents the properties of the purified isomer. In industrial applications, these values often merge with the bulk properties of TCP mixtures.

PropertyValue / DescriptionRelevance
Physical State Viscous, colorless to pale yellow liquidHandling/Dosing
Boiling Point ~410°C (at 760 mmHg)High thermal stability for engine lubricants
LogP (Octanol/Water) 4.9 – 5.1 (Estimated)High lipophilicity; potential for bioaccumulation
Water Solubility < 0.1 mg/L (Insoluble)Environmental persistence; requires organic solvents for extraction
Vapor Pressure < 1.0 x 10⁻⁶ mmHg at 25°CLow volatility, but relevant in "fume events" (aerosolization)
Flash Point > 230°CFlame retardant efficacy
Part 3: Toxicological Mechanisms & Metabolic Activation

Expert Insight: The toxicity of organophosphates is rarely intrinsic to the parent molecule; it is a consequence of metabolic activation. Understanding the divergence between BmCpCP and ortho-containing isomers is essential for safety assessments.

3.1 The "Ortho-Effect" vs. BmCpCP

The neurotoxicity of TCPs (specifically OPIDN) requires the formation of a Saligenin Cyclic Phosphate .

  • Toxic Pathway (Ortho-isomers): Cytochrome P450 hydroxylates an ortho-methyl group. Because of its proximity to the phosphate oxygen, this hydroxyl group attacks the phosphorus, displacing a cresyl group and forming a stable cyclic metabolite (CBDP). This metabolite irreversibly inhibits Neuropathy Target Esterase (NTE).

  • Non-Toxic Pathway (BmCpCP): BmCpCP contains only meta and para methyl groups. Hydroxylation occurs, but the resulting alcohol is too distant to cyclize with the phosphorus center. Consequently, the molecule is conjugated (glucuronidation) and excreted rather than bioactivated.

3.2 Metabolic Pathway Visualization

The following diagram contrasts the bioactivation of toxic ortho-isomers against the detoxification of BmCpCP.

MetabolicPathway cluster_toxic Toxic Pathway (Ortho-Isomers) cluster_safe Detoxification Pathway (BmCpCP) ToCP Tri-ortho-cresyl Phosphate (Parent) OH_ToCP Hydroxylated Intermediate (Alpha-hydroxylation) ToCP->OH_ToCP CYP450 Bioactivation CBDP Saligenin Cyclic Phosphate (CBDP) OH_ToCP->CBDP Cyclization (Proximal Attack) NTE_Inhib NTE Inhibition (Neuropathy) CBDP->NTE_Inhib Irreversible Binding BmCpCP Bis(m-cresyl) p-cresyl Phosphate (Parent) OH_BmCpCP Hydroxylated Metabolite (Meta/Para-alcohol) BmCpCP->OH_BmCpCP CYP450 Oxidation OH_BmCpCP->CBDP Sterically Impossible COOH_Metab Carboxylic Acid / Conjugate OH_BmCpCP->COOH_Metab Oxidation/Conjugation Excretion Urinary Excretion (No Neurotoxicity) COOH_Metab->Excretion Clearance

Figure 1: Comparative metabolic fate. Note that BmCpCP cannot undergo the cyclization step required for neurotoxicity due to the position of its methyl groups.

Part 4: Analytical Methodologies

Distinguishing BmCpCP from toxic isomers requires high-resolution separation, as their mass spectra are nearly identical.

4.1 Sample Preparation (Lubricants/Biological Fluids)

Reagents: Hexane (HPLC Grade), Acetonitrile, Internal Standard (Deuterated TCP or TPP).

  • Extraction:

    • Oil Matrix: Dilute 100 mg of oil in 10 mL Hexane.

    • Plasma/Serum: Acidify sample (pH 3), extract 3x with Hexane:Ether (1:1).

  • Cleanup: Pass extract through a silica gel SPE cartridge. Condition with hexane; elute analytes with 5% Diethyl Ether in Hexane.

  • Concentration: Evaporate under N₂ stream to dryness; reconstitute in 100 µL Isooctane containing Internal Standard.

4.2 GC-MS Protocol

This protocol utilizes a non-polar column to separate isomers based on boiling point and slight steric differences.

ParameterSetting
Instrument GC-MS (Single Quadrupole or Triple Quad)
Column DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless, 280°C
Oven Program 80°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (Hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
SIM Mode Monitor m/z 368 (Molecular Ion), 367, 165, 91

Validation Note: The ortho-isomers typically elute earlier than meta and para isomers due to intramolecular shielding reducing polarity. BmCpCP will elute between the pure Tri-meta and Tri-para standards.

4.3 Analytical Workflow Diagram

AnalysisWorkflow Sample Sample Matrix (Oil/Plasma) Extract L/L Extraction (Hexane) Sample->Extract IS Add Internal Std (d21-TCP) IS->Extract SPE SPE Cleanup (Silica) Extract->SPE GC GC Separation (DB-5ms Column) SPE->GC MS MS Detection (SIM m/z 368) GC->MS Data Isomer Identification (Retention Time) MS->Data

Figure 2: Step-by-step analytical workflow for isolating and identifying specific TCP isomers.

Part 5: Synthesis & Reference Standards

For research requiring high-purity BmCpCP (e.g., as a negative control in neurotoxicity assays), custom synthesis is preferred over fractionation of industrial TCP.

Synthetic Route:

  • Reactants: Phosphorus Oxychloride (

    
    ), m-Cresol, p-Cresol.
    
  • Stepwise Esterification:

    • React

      
       with 2 equivalents of m-cresol at low temperature (0-5°C) to favor the phosphorochloridate intermediate.
      
    • Add 1 equivalent of p-cresol and raise temperature (100-120°C) with a catalyst (

      
       or Lewis acid) to complete esterification.
      
  • Purification: Fractional distillation under high vacuum (<1 mmHg) is required to separate the target BmCpCP from the statistical mixture of

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    isomers.
References
  • World Health Organization (WHO). (1990).[4] Tricresyl Phosphate.[4][1][2][5][6][7][8][9][10] Environmental Health Criteria 110. International Programme on Chemical Safety. Link

  • De Nola, G., et al. (2008). "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A, 1200(2), 211-218. Link

  • Winder, C., & Balouet, J. C. (2002). "The toxicity of commercial jet oils: Environmental and health effects." Environmental Research, 89(2), 146-164.[4] Link

  • U.S. National Toxicology Program (NTP). (1994). NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 433. Link

  • PubChem. (2024). Compound Summary: Tricresyl Phosphate (Mixed Isomers).[8] National Library of Medicine. Link

Sources

Technical Guide: Synthesis and Characterization of Specific Tricresyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tricresyl phosphate (TCP) is a critical organophosphorus compound utilized as a flame retardant, plasticizer, and lubricant additive.[1][2][3] However, its toxicological profile is strictly isomer-dependent. While meta- and para-isomers are industrially valuable and relatively safe, ortho-isomers (specifically those capable of forming cyclic saligenin phosphates) are potent neurotoxins, causing Organophosphate-Induced Delayed Neuropathy (OPIDN).

This guide provides a rigorous technical framework for the synthesis of specific, high-purity TCP isomers . Unlike industrial "cresylic acid" phosphorylation which yields statistical mixtures, this document details protocols for synthesizing defined symmetric and asymmetric isomers to support toxicological benchmarking and metabolic probe development.

Mechanistic Rationale: The Bioactivation Pathway

The drive to synthesize specific isomers—particularly mono-ortho derivatives—stems from the need to understand the bioactivation mechanism. The neurotoxicity of TCP is not intrinsic to the parent molecule but results from metabolic activation by Cytochrome P450 enzymes.

Key Insight: The presence of at least one ortho-methyl group allows for hydroxylation and subsequent intramolecular cyclization. This forms Cresyl Saligenin Phosphate (CBDP) , an irreversible inhibitor of Neuropathy Target Esterase (NTE).[4]

Visualization: The Bioactivation of Ortho-Isomers

The following diagram illustrates the critical metabolic transformation of tri-o-cresyl phosphate (ToCP) into the neurotoxic metabolite.

Bioactivation ToCP Tri-o-cresyl Phosphate (Pro-toxin) Hydroxyl Hydroxylated Intermediate (Unstable) ToCP->Hydroxyl CYP450 (Hydroxylation) Cyclization Intramolecular Cyclization (-Cresol) Hydroxyl->Cyclization CBDP Cresyl Saligenin Phosphate (CBDP) (Ultimate Neurotoxin) Cyclization->CBDP Albumin NTE Neuropathy Target Esterase (NTE) CBDP->NTE Irreversible Inhibition OPIDN OPIDN (Axonal Degeneration) NTE->OPIDN Aging & Degeneration

Figure 1: Metabolic activation pathway of ortho-substituted TCP isomers leading to neurotoxicity.

Synthetic Strategy & Protocols

Synthesis of specific isomers requires deviating from standard industrial "thermal" processes, which favor statistical scrambling. We employ two distinct strategies: Direct Catalytic Phosphorylation for symmetric isomers and Stepwise Base-Promoted Phosphorylation for asymmetric isomers.

Strategy A: Symmetric Isomer Synthesis (e.g., Pure Tri-p-cresyl Phosphate)

This protocol utilizes a Lewis acid catalyst to drive the reaction of phosphorus oxychloride (


) with a single cresol isomer. High temperature is permissible here as transesterification does not alter the product identity.

Target: Tri-p-cresyl phosphate (TpCP) Purity Goal: >99% isomer purity

Reagents & Equipment[5][6][7][8][9]
  • Precursor: p-Cresol (Reagent grade, >99%)

  • Phosphorylating Agent: Phosphorus oxychloride (

    
    )[6]
    
  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) or Magnesium Chloride (
    
    
    
    )
  • Apparatus: 3-neck round bottom flask, reflux condenser,

    
     inlet, HCl scrubber (NaOH trap).
    
Protocol Steps
  • Charge: In a dry 3-neck flask, melt p-cresol (3.3 molar equivalents relative to

    
    ).
    
  • Catalyst Addition: Add 0.5 wt%

    
     . Ensure the system is under a slow stream of dry Nitrogen.
    
  • Addition: Heat cresol to 60°C. Add

    
      (1.0 molar equivalent) dropwise over 60 minutes.
    
    • Note: HCl gas evolution will begin immediately. Ensure efficient scrubbing.

  • Ramp: Slowly increase temperature to 150°C over 2 hours, then to 220°C for 4 hours.

    • Causality: The stepwise ramp prevents vigorous HCl evolution from foaming the reaction. The final high temperature drives the reaction to completion by overcoming the steric hindrance of the third substitution.

  • Workup: Cool to 80°C. Wash the crude oil with dilute NaOH (1M) to remove unreacted cresol and partial acid esters, followed by water until neutral pH.

  • Purification: Distill under high vacuum (<1 mmHg) at approx. 240–260°C.

Strategy B: Asymmetric Isomer Synthesis (e.g., Diphenyl o-cresyl phosphate)

To synthesize a mixed isomer (e.g., one ortho group and two phenyl groups) without scrambling, we must use a stepwise approach at low temperature using a base scavenger (Triethylamine). Thermal methods would cause ligand exchange (scrambling).

Target: Diphenyl o-cresyl phosphate (DoCP)

Protocol Steps
  • Step 1: Synthesis of Diphenyl Phosphorochloridate

    • Dissolve Diphenyl Hydrogen Phosphate (1.0 eq) in dry Dichloromethane (DCM).

    • Add Thionyl Chloride (

      
      , 1.2 eq) and catalytic DMF. Reflux for 2 hours.
      
    • Remove solvent and excess

      
       under vacuum to yield crude Diphenyl Phosphorochloridate ($ (PhO)_2P(O)Cl $).
      
    • Alternative: React

      
       with 2 eq. Phenol + 2 eq. 
      
      
      
      at -10°C, but purification is harder.
  • Step 2: Coupling with o-Cresol

    • Dissolve o-Cresol (1.0 eq) and Triethylamine (

      
      , 1.1 eq) in dry DCM. Cool to 0°C .
      
    • Add the Diphenyl Phosphorochloridate (from Step 1) dissolved in DCM dropwise.

    • Critical Control: Maintain temp <5°C. Higher temperatures promote transesterification.

  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash with cold 1M HCl (to remove amine), then cold 1M NaOH (to remove unreacted cresol), then brine.

  • Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate 90:10). Do not distill at high temperature to avoid scrambling the esters.

Synthesis Workflow Diagram

The following diagram contrasts the logic between the two synthetic routes.

SynthesisRoutes cluster_0 Route A: Symmetric (Thermal) cluster_1 Route B: Asymmetric (Stepwise) StartA Pure Cresol Isomer (e.g., p-Cresol) Heat Heat (220°C) (-HCl) StartA->Heat + POCl3_A POCl3_A POCl3 + AlCl3 ProdA Symmetric TCP (Tri-p-cresyl) Heat->ProdA StartB Phosphorochloridate ((PhO)2P(O)Cl) Base Base (Et3N) Low Temp (0°C) StartB->Base CresolB Specific Cresol (e.g., o-Cresol) CresolB->Base ProdB Asymmetric Phosphate (Diphenyl o-cresyl) Base->ProdB Nucleophilic Sub.

Figure 2: Comparison of thermal symmetric synthesis vs. low-temperature stepwise asymmetric synthesis.

Analytical Characterization

Validating the specific isomer requires distinguishing between subtle positional differences.

Quantitative Data Summary
ParameterTri-o-cresyl Phosphate (ToCP)Tri-p-cresyl Phosphate (TpCP)Mixed Isomer (Mono-ortho)
CAS Number 78-30-878-32-0Varies (e.g., 26444-49-5)
Physical State Viscous LiquidSolid (MP ~78°C)Viscous Liquid
GC Retention ShortestLongestIntermediate
Key MS Fragment m/z 165 (Rearrangement)m/z 368 (Molecular Ion)Mixed
31P NMR Shift ~ -16.5 ppm~ -17.2 ppmDistinct split peaks
Protocol for GC-MS Validation
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 80°C (1 min)

    
     20°C/min to 280°C 
    
    
    
    Hold 10 min.
  • Identification:

    • Ortho-effect: Ortho-isomers exhibit a characteristic "ortho effect" in Mass Spec, showing a prominent ion at m/z 165 (fluorenyl cation derivative) due to the proximity of the methyl group to the phosphate oxygen. Para and meta isomers lack this intense fragment relative to the molecular ion.

Safety & Handling (E-E-A-T)

Warning: This synthesis involves neurotoxic intermediates.

  • Engineering Controls: All synthesis involving o-cresol derivatives must be performed in a certified chemical fume hood.

  • PPE: Butyl rubber gloves are required; Nitrile is insufficient for organophosphates.

  • Deactivation: Spills should be treated with 10% NaOH to hydrolyze the phosphate ester, followed by bleach.

References

  • World Health Organization (WHO). (1990).[3][10] Tricresyl Phosphate (Environmental Health Criteria 110).[2] International Programme on Chemical Safety. Link

  • Winder, C., & Balouet, J. C. (2002).[11] The toxicity of commercial jet oils: Environmental factors. Annals of Occupational Hygiene. Link

  • De Nola, G., et al. (2008).[11] Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[12] Journal of Chromatography A. Link

  • Johnson, M. K. (1975). The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge.[4] Critical Reviews in Toxicology. Link

  • Beilstein/Reaxys Database. Synthesis of Phosphoric acid tris-(4-methyl-phenyl) ester. (General chemical database reference for physical properties). Link

Sources

Technical Monograph: Bis(m-cresyl) p-Cresyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Precision Identification, Synthesis, and Analytical Characterization of Non-Ortho Tricresyl Phosphate Isomers

Part 1: Identity & Physicochemical Profile[1][2]

Compound: Bis(m-cresyl) p-Cresyl Phosphate CAS Number: 72016-32-1 IUPAC Name: Bis(3-methylphenyl) 4-methylphenyl phosphate Synonyms: Phosphoric acid, bis(3-methylphenyl) 4-methylphenyl ester; Di-m-cresyl p-cresyl phosphate.[1]

The Isomer Challenge in Drug Development

In the context of drug development and toxicology, "Tricresyl Phosphate" (TCP) is often viewed as a singular monolithic entity (CAS 1330-78-5). This is a dangerous oversimplification. TCP is a mixture of 10 possible isomers. The toxicity profile varies wildly between them:

  • Ortho-isomers (e.g., TOCP): Potent neurotoxins causing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2]

  • Meta/Para-isomers: Significantly lower toxicity, primarily metabolized and excreted without forming the neurotoxic cyclic saligenin phosphate intermediate.

Bis(m-cresyl) p-Cresyl Phosphate represents a specific "safer" isomer configuration.[1] Isolating and characterizing this specific congener is critical for establishing accurate toxicological baselines and developing non-neurotoxic reference standards for bioassays.[1]

PropertyValueNote
Molecular Formula C₂₁H₂₁O₄P
Molecular Weight 368.37 g/mol Identical to other TCP isomers (requires chromatographic resolution)
Physical State Viscous LiquidColorless to pale yellow
Solubility LipophilicSoluble in Toluene, Hexane, DCM; Insoluble in Water
Boiling Point ~410°C (760 mmHg)High thermal stability
SMILES Cc1cccc(c1)OP(=O)(Oc2cccc(C)c2)Oc3ccc(C)cc3
Part 2: Synthesis & Production Mechanics[3][7]

The synthesis of a mixed ester like Bis(m-cresyl) p-Cresyl Phosphate is not a simple linear reaction; it is a statistical probability game.[1] Reacting Phosphorus Oxychloride (


) with a random mixture of m-cresol and p-cresol will yield a statistical distribution of six different meta/para isomers.

To target Bis(m-cresyl) p-Cresyl Phosphate specifically, a Stepwise Nucleophilic Substitution protocol is required to override statistical probability.[1]

Protocol: Stepwise Controlled Phosphorylation

Objective: Maximize yield of the


 type ester (2 meta, 1 para).
  • Stage 1: Formation of Phosphorodichloridate

    • Reagents:

      
       (1.0 eq), p-Cresol (1.0 eq), 
      
      
      
      (Catalyst, 0.5 mol%).[1]
    • Conditions: Low temperature (0-5°C) under

      
       atmosphere.[1]
      
    • Mechanism: The steric bulk of the catalyst and low temperature favor mono-substitution.

    • Reaction:

      
      [1]
      
  • Stage 2: Double Substitution with m-Cresol

    • Reagents: Crude Stage 1 product, m-Cresol (2.2 eq), Pyridine (scavenger).[1]

    • Conditions: Reflux (120°C) for 4-6 hours.

    • Causality: The elevated temperature overcomes the activation energy for the second and third substitutions. Using a slight excess of m-cresol drives the reaction to completion, displacing the remaining chlorines.

  • Purification (The Self-Validating Step)

    • The crude mixture will contain traces of Tris(p-cresyl) phosphate and Tris(m-cresyl) phosphate due to disproportionation.[1]

    • Validation: Use High-Performance Liquid Chromatography (HPLC) with a Phenyl-Hexyl column.[1] The

      
       interactions differ slightly between the isomers, allowing separation where standard C18 columns fail.
      

Synthesis_Workflow POCl3 POCl3 (Phosphorus Oxychloride) Inter Intermediate: p-Cresyl Phosphorodichloridate POCl3->Inter 0°C, AlCl3 Cat Mono-substitution pCresol p-Cresol (1.0 eq) pCresol->Inter Product Target: Bis(m-cresyl) p-Cresyl Phosphate Inter->Product 120°C, Pyridine Bis-substitution mCresol m-Cresol (2.2 eq) mCresol->Product Impurities Impurities: Tris(m-cresyl) / Tris(p-cresyl) Product->Impurities Disproportionation Side Reaction

Figure 1: Stepwise synthesis strategy to minimize statistical scrambling of isomers.

Part 3: Analytical Methodologies (Self-Validating Protocol)

For researchers, the critical risk is Ortho-Contamination .[1] A protocol is only trustworthy if it can affirmatively detect and reject the presence of neurotoxic ortho-isomers (e.g., TOCP).

Method: GC-MS Isomer Resolution

Rationale: Gas Chromatography provides the necessary peak capacity to resolve structural isomers, while Mass Spectrometry confirms the molecular identity.

Instrument Parameters:

  • Column: DB-5MS or equivalent (5% Phenyl Polysiloxane), 30m x 0.25mm x 0.25µm.[1] Note: For difficult separations, a specialized phase like Rtx-OPPesticides2 is superior.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Temp Program: 80°C (1 min) → 20°C/min → 200°C → 5°C/min → 280°C (hold 5 min).

The "Resolution Check" (System Suitability): Before analyzing the sample, inject a "TCP Mixed Standard" containing known Ortho, Meta, and Para isomers.

  • Fail Condition: If the peak for Bis(m-cresyl) p-Cresyl Phosphate co-elutes with any ortho-containing isomer (e.g., o-cresyl di-p-cresyl phosphate), the method is invalid.[1]

  • Pass Condition: Baseline resolution (

    
    ) must be observed between the target peak and the nearest ortho-isomer.[1]
    

Mass Spectral Fingerprint (EI Source, 70eV):

  • Molecular Ion (

    
    ):  m/z 368 (Strong).[1]
    
  • Base Peak: m/z 367 (

    
    )+ or m/z 165 (Fluorenyl cation derivative).[1]
    
  • Differentiation: While spectra are similar across isomers, the Retention Index (RI) is the primary identifier. The RI for Bis(m-cresyl) p-Cresyl Phosphate on a DB-5 column is typically ~2450-2500 , eluting after the ortho-isomers (which generally elute earlier due to steric hindrance reducing boiling points/interaction).[1]

Part 4: Toxicological Relevance & Mechanism[2]

Understanding the safety profile of CAS 72016-32-1 requires mapping its metabolic fate against the neurotoxic pathway of TOCP.[1]

The "Lethal Synthesis" of TOCP: TOCP is not directly neurotoxic. It undergoes hepatic bioactivation by Cytochrome P450.[3][1]

  • Hydroxylation: The ortho-methyl group is hydroxylated.[1]

  • Cyclization: The hydroxyl group attacks the phosphorus, releasing a cresol molecule and forming Saligenin Cyclic o-Tolyl Phosphate (SCOTP) .

  • Inhibition: SCOTP irreversibly inhibits Neuropathy Target Esterase (NTE), causing axonal degeneration.[1]

The Safety Mechanism of Bis(m-cresyl) p-Cresyl Phosphate: Because the methyl groups are in the meta and para positions, the steric geometry prevents the intramolecular cyclization required to form the neurotoxic saligenin ring. The molecule is instead detoxified via oxidation to carboxylic acids and excreted.[1]

Metabolic_Fate cluster_toxic TOXIC PATHWAY (Ortho-Isomers) cluster_safe SAFE PATHWAY (Bis(m) p-Cresyl) TOCP Tri-ortho-cresyl Phosphate (TOCP) OH_TOCP Hydroxylated Intermediate (-CH2OH) TOCP->OH_TOCP CYP450 SCOTP Saligenin Cyclic Phosphate (NEUROTOXIN) OH_TOCP->SCOTP Cyclization (Requires Ortho-Methyl) NTE NTE Inhibition (Neuropathy) SCOTP->NTE Irreversible Binding Target Bis(m-cresyl) p-Cresyl Phosphate (CAS 72016-32-1) Oxidized Carboxyphenyl Phosphates (High Polarity) Target->Oxidized CYP450 (Oxidation of m/p-methyl) Excretion Urinary Excretion (Detoxification) Oxidized->Excretion No Cyclization Possible

Figure 2: Mechanistic divergence between neurotoxic ortho-isomers and the safe meta/para isomer (CAS 72016-32-1).[1]

References
  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Tris(methylphenyl) phosphate - Isomer Identification. Retrieved from [Link]

  • De Nola, G., et al. (2008).[1][4] "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A, 1200(2), 211-216.[1] Retrieved from [Link]

  • World Health Organization (WHO). (1990).[1][2] Environmental Health Criteria 110: Tricresyl Phosphate.[1][2] International Programme on Chemical Safety.[1][2] Retrieved from [Link][2]

  • Winder, C., & Balouet, J. C. (2002).[1] "The toxicity of commercial jet oils: Environmental and health effects." Environmental Research, 89(2), 146-164.[1][2] Retrieved from [Link]

Sources

Technical Guide: Physicochemical and Toxicological Profiling of Mixed Cresyl Phosphates (MCPs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

Mixed Cresyl Phosphates (MCPs) , commercially known as Tricresyl Phosphate (TCP) , represent a complex family of organophosphate esters derived from the reaction of phosphorus oxychloride with cresol mixtures. While widely utilized as flame retardants and plasticizers, their relevance to drug development lies in their role as reference neurotoxicants and potential leachables in pharmaceutical packaging.

For the drug development professional, MCPs serve as a critical case study in pro-drug bioactivation and stereoselective toxicity . The biological activity of MCP is not uniform; it is strictly governed by the position of the methyl group on the phenyl ring.

Isomeric Heterogeneity

Commercial MCP is rarely a single molecule. It is a statistical distribution of isomers based on the ortho-, meta-, and para- cresol feedstock.

  • Tri-ortho-cresyl phosphate (TOCP): The historical neurotoxin.[1][2][3] High steric hindrance.

  • Tri-para-cresyl phosphate (TPCP): Thermally stable, biologically inert regarding neurotoxicity.

  • Mixed Isomers: Molecules containing combinations (e.g., mono-ortho-di-para-cresyl phosphate).

Critical Insight: The toxicity of MCP is directly proportional to the number of ortho- cresyl groups available for metabolic cyclization. Modern synthesis aims to reduce ortho- content to <0.1% to mitigate neurotoxicity.[1]

Physicochemical Profile

The following data aggregates properties for technical-grade TCP (mixed isomers). Variations occur based on the specific isomeric ratio.

Table 1: Physicochemical Properties of Mixed Cresyl Phosphates

PropertyValue / RangeRelevance to Research
Molecular Formula

Base structure for mass spec identification.[4]
Molecular Weight 368.37 g/mol Target ion for MS monitoring (

368).
Physical State Viscous, colorless to yellow liquidHandling and injection viscosity considerations.
Boiling Point 241–255 °C (at 4 mmHg)High thermal stability; requires high GC inlet temps.
Vapor Pressure

mmHg (20 °C)
Low volatility; persistent surface contaminant.
Log

(Log P)
5.11High Lipophilicity. Rapidly crosses the blood-brain barrier; bioaccumulates in adipose tissue.
Water Solubility ~0.36 mg/L (25 °C)Practically insoluble; requires organic solvents (Hexane/Toluene) for extraction.
Hydrolysis Stable at neutral pH.Hydrolyzes in alkaline conditions (

hrs at pH 13).[5][6]
Flash Point > 225 °CNon-flammable under standard lab conditions.

Toxicological Mechanism: The Bioactivation Pathway

For drug developers, the mechanism of MCP toxicity is a textbook example of metabolic bioactivation (toxification). The parent molecule, TOCP, is not the direct neurotoxicant.[2] It acts as a pro-toxin that requires hepatic activation.

The "Lethal Synthesis"
  • Hydroxylation: Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) hydroxylate one of the ortho- methyl groups.

  • Cyclization: The hydroxylated intermediate undergoes an intramolecular condensation, ejecting a cresol molecule to form Saligenin Cyclic-o-Tolyl Phosphate (SCOTP) , also known as CBDP .

  • Inhibition: CBDP is a potent inhibitor of Neuropathy Target Esterase (NTE) . Aging of the NTE-CBDP complex leads to Organophosphate-Induced Delayed Neuropathy (OPIDN).

Note: Meta- and para- isomers cannot undergo this cyclization due to steric distance, rendering them non-neuropathic.

Pathway Visualization

The following diagram illustrates the transformation of TOCP into the neurotoxic CBDP and its interaction with NTE.[1]

MCP_Toxicity_Pathway cluster_liver Hepatic Metabolism TOCP Tri-ortho-cresyl Phosphate (TOCP) CYP CYP450 (Bioactivation) TOCP->CYP Hydroxyl Hydroxylated Intermediate CYP->Hydroxyl Cyclization Intramolecular Cyclization (-Cresol) Hydroxyl->Cyclization CBDP Saligenin Cyclic-o-Tolyl Phosphate (CBDP / SCOTP) Cyclization->CBDP NTE Neuropathy Target Esterase (NTE) CBDP->NTE Irreversible Inhibition OPIDN OPIDN (Axonal Degeneration) NTE->OPIDN Aging Process

Figure 1: Metabolic bioactivation pathway of Tri-ortho-cresyl phosphate (TOCP) to the neurotoxic metabolite CBDP.[5]

Analytical Protocol: Isomer-Specific Quantification

To accurately assess the safety of an MCP mixture, one must quantify the specific isomer content. General phosphate analysis is insufficient. The following protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to resolve steric isomers.

Principle

The separation relies on the slight boiling point differences and steric interactions of the ortho-, meta-, and para- substituted rings with the stationary phase.

Reagents & Standards
  • Solvent: Toluene or Isooctane (HPLC Grade).

  • Internal Standard: Deuterated Triphenyl Phosphate (

    
    -TPP) or Tributyl Phosphate.
    
  • Reference Standards: Pure TOCP, TMCP, and TPCP (Sigma-Aldrich or equivalent).

Step-by-Step Workflow

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 1.0 g of sample (oil/fluid) into a 20 mL scintillation vial.

  • Add 10 mL of Isooctane .

  • Add 100 µL of Internal Standard solution (100 µg/mL).

  • Vortex for 2 minutes to ensure complete dissolution.

  • Optional: If the matrix is complex (e.g., plasma), perform a solid-phase extraction (SPE) using a C18 cartridge, eluting with ethyl acetate.

Step 2: GC-MS Configuration

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or ZB-5 (30m

    
     0.25mm ID 
    
    
    
    0.25µm film). Why? Low polarity is required to separate boiling point isomers.
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280 °C.

Step 3: Temperature Program

  • Initial: 100 °C (Hold 1 min).

  • Ramp 1: 20 °C/min to 200 °C.

  • Ramp 2: 5 °C/min to 260 °C. Critical Step: Slow ramp here separates the m/p isomers.

  • Final: 30 °C/min to 300 °C (Hold 5 min).

Step 4: Mass Spec Detection (SIM Mode) Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

  • Target Ion (

    
    ):  368 (Molecular Ion for all TCP isomers).
    
  • Qualifier Ions: 367 (

    
    ), 165, 91 (Tropylium ion).
    
  • Dwell Time: 100 ms per ion.

Analytical Workflow Diagram

GCMS_Workflow cluster_critical Critical Separation Zone Sample Sample Matrix (Oil/Bio-fluid) Extraction Liquid-Liquid Extraction (Isooctane + Int. Std) Sample->Extraction Injection GC Injection (Splitless, 280°C) Extraction->Injection Separation Capillary Separation (DB-5ms Column) Injection->Separation Thermal Gradient Detection MS Detection (SIM) Target: m/z 368 Separation->Detection Elution Data Data Analysis (Isomer Integration) Detection->Data

Figure 2: Analytical workflow for the extraction and isomer-specific quantification of MCPs.

References

  • World Health Organization (WHO). (1990).[7] Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. Link

  • European Chemicals Agency (ECHA). (n.d.). Tricresyl phosphate - Registration Dossier.Link

  • National Institutes of Health (NIH). (2023). Tricresyl phosphate | C21H21O4P - PubChem.Link

  • Centers for Disease Control and Prevention (CDC). (2019). Occupational Health Guideline for Tricresyl Phosphate. NIOSH.[8] Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydraulic Fluids (Tricresyl Phosphate).[9]Link

Sources

Literature review on the environmental fate of tricresyl phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemodynamics and Biotransformation of Tricresyl Phosphates (TCPs)

Executive Summary Tricresyl phosphates (TCPs) represent a class of organophosphate esters (OPEs) widely utilized as flame retardants and plasticizers.[1] While their industrial utility is vast, their environmental persistence and isomer-specific neurotoxicity (specifically the ortho-isomers) necessitate a rigorous understanding of their fate. This guide synthesizes the physicochemical determinants, abiotic degradation mechanisms, and biotic transformation pathways of TCPs.[2] It provides researchers with a validated framework for predicting environmental behavior and designing robust analytical protocols.

Part 1: Physicochemical Determinants of Fate

The environmental trajectory of TCPs is dictated by their hydrophobic nature and isomeric composition. Commercial TCP is a complex mixture of ortho-, meta-, and para- isomers. Modern formulations minimize ortho- content (<1%) to reduce neurotoxic potential, yet legacy contamination remains significant.

Table 1: Physicochemical Properties of Tricresyl Phosphate Isomers

ParameterValue (Approx.)Environmental Implication
Molecular Weight 368.37 g/mol Facilitates particulate binding over volatilization.
Log Kow 5.11 (Mixture)High lipophilicity; strong sorption to organic carbon; high bioaccumulation potential.
Water Solubility 0.36 mg/L (25°C)"Hydrophobically driven" transport; transport occurs primarily via suspended solids, not dissolved phase.
Henry’s Law Constant 1.1–2.8 × 10⁻⁶ atm-m³/molLow volatility from water; volatilization is negligible unless from moist soils.
Vapor Pressure 1.7 × 10⁻⁶ mmHg (25°C)Exists in both vapor and particulate phases in air; particulate deposition is the primary removal mechanism.
Koc (Soil/Sediment) ~4,720 L/kgHigh immobility in soil; serves as a long-term sink in sediment.

Part 2: Abiotic Degradation Mechanisms[4]

Abiotic transformation is pH-dependent and generally slower than biological clearance.

Hydrolysis

Hydrolysis of the phosphate ester bond is the primary abiotic degradation route, but its kinetics are strictly controlled by pH.

  • Neutral/Acidic Conditions (pH < 7): TCPs are remarkably stable. The half-life (

    
    ) can range from months to years, making hydrolysis negligible in typical freshwater environments.
    
  • Alkaline Conditions (pH > 9): Hydrolysis accelerates rapidly due to hydroxide ion nucleophilic attack.

    • Mechanism:[3][4][5][6] Stepwise cleavage of the ester linkage yielding di-cresyl phosphate and cresol.

    • Kinetics: At pH 13,

      
       drops to approximately 1.6 hours.[7]
      
Photolysis
  • Direct Photolysis: TCPs lack chromophores that absorb significantly above 290 nm; thus, direct degradation by sunlight in the water column is minimal.[8]

  • Atmospheric Photo-oxidation: In the troposphere, vapor-phase TCP reacts with hydroxyl radicals (

    
    ).[8] The estimated half-life is 20–28 hours, preventing long-range atmospheric transport of the vapor phase, though particulate-bound TCP can travel further.
    

Part 3: Biotic Transformation (Biodegradation)

Microbial degradation is the dominant removal mechanism in soil and sewage systems. Unlike abiotic hydrolysis, biodegradation is rapid under aerobic conditions.

Metabolic Pathway Logic

The biodegradation of TCPs involves a enzymatic cascade primarily driven by phosphotriesterases and carboxylesterases. The pathway follows a "stripping" logic, where cresyl groups are sequentially removed.

Key Mechanistic Steps:

  • Primary Hydrolysis: Bacterial phosphotriesterases cleave the first ester bond, converting TCP to Di-cresyl phosphate (DCP) and releasing a cresol molecule.

  • Secondary Hydrolysis: DCP is further hydrolyzed to Mono-cresyl phosphate (MCP).

  • Mineralization: MCP is cleaved to inorganic phosphate (

    
    ) and cresol. The cresol moiety then enters the aromatic degradation pathway (via hydroxylation to catechol and subsequent ring cleavage).
    

Isomer Specificity:

  • Para- and meta- isomers are degraded faster than ortho- isomers due to steric hindrance blocking the enzyme active site.

  • Toxicity Activation: In higher organisms (and some microbial systems), ortho-TCP (ToCP) undergoes hydroxylation by Cytochrome P450 to form Saligenin Cyclic o-Tolyl Phosphate (SCOTP) , the potent neurotoxin responsible for Organophosphate-Induced Delayed Neuropathy (OPIDN).

Visualization 1: TCP Biodegradation & Activation Pathway

TCP_Pathway TCP Tricresyl Phosphate (TCP) DCP Di-cresyl Phosphate (DCP) TCP->DCP Phosphotriesterase (Hydrolysis) Cresol Cresol (o-, m-, p-) TCP->Cresol ToCP Tri-o-cresyl Phosphate (ToCP Specific) TCP->ToCP Isomer Selection MCP Mono-cresyl Phosphate (MCP) DCP->MCP Diesterase DCP->Cresol Pi Inorganic Phosphate (Pi) MCP->Pi Phosphatase MCP->Cresol CBDP Saligenin Cyclic o-Tolyl Phosphate (SCOTP/CBDP) ToCP->CBDP Cytochrome P450 (Hydroxylation & Cyclization) NTE_Inhib NTE Inhibition (Neurotoxicity) CBDP->NTE_Inhib Irreversible Binding

Caption: Figure 1. Dual pathways of TCP fate: Aerobic biodegradation (Blue/Green) leading to mineralization, and metabolic activation of the ortho-isomer (Red) leading to neurotoxicity.

Part 4: Environmental Partitioning & Transport[9]

Given the high


 (~4,720 L/kg) and low solubility, the "Mobile Phase" of TCP is sediment transport, not water flow.
  • Soil/Sediment Sink: TCPs released into water bodies rapidly partition into suspended organic matter and settle into the sediment bed. Here, they persist longer due to anaerobic conditions which slow down the oxidative cleavage of the aromatic rings.

  • Bioaccumulation: With a Log

    
     > 5, TCPs bioconcentrate in aquatic organisms.[9] However, rapid metabolism in fish (via the pathways described above) often results in lower Bioaccumulation Factors (BAF) than predicted by hydrophobicity alone.
    

Part 5: Standardized Validation Protocols

For researchers validating fate models or assessing new industrial mixtures, the following self-validating workflows are recommended.

Protocol A: Determination of Biodegradation Kinetics (Adapted OECD 309)

Objective: Measure the aerobic mineralization rate in surface water.

  • System Setup: Use 1L Erlenmeyer flasks containing natural surface water (filtered 100µm to remove coarse particles but retain bacterioplankton).

  • Spiking: Introduce radiolabeled [¹⁴C]-TCP (phenyl ring labeled) at environmentally relevant concentrations (e.g., 10 µg/L). Note: Use a carrier solvent (acetone) <0.1% v/v to avoid solvent effects.

  • Incubation: Incubate in dark at 20°C ± 2°C with continuous rotary shaking (100 rpm) to maintain aerobic conditions.

  • Sampling:

    • Timepoints: 0, 6h, 12h, 24h, 3d, 7d, 14d, 28d.

    • Trap volatile ¹⁴CO₂ in alkali traps (KOH) to measure mineralization.

  • Extraction & Analysis:

    • Extract water samples with Dichloromethane (DCM).

    • Analyze organic phase via LSC (Liquid Scintillation Counting) for parent compound remaining.

    • Analyze aqueous phase for polar metabolites (MCP/DCP).

  • Validation Criterion: Mass balance (Parent + Metabolites + CO₂) must be 90–110%.

Protocol B: Analytical Workflow for Sediment Extraction

Objective: Quantify TCP residues in high-organic matrices (the primary sink).

Visualization 2: Sediment Analysis Workflow

Analytical_Workflow Sample Sediment Sample (Freeze-Dried) Extract Ultrasonic Extraction (Acetone:Hexane 1:1) Sample->Extract 3 Cycles Cleanup SPE Cleanup (Florisil/Alumina) Extract->Cleanup Remove Lipids/Sulfur Conc N2 Evaporation (Reconstitute in Isooctane) Cleanup->Conc Inst GC-MS/MS (EI Source, MRM Mode) Conc->Inst Data Quantification (Internal Std: d21-TPrP) Inst->Data m/z 368 -> 165

Caption: Figure 2. Optimized analytical workflow for extracting and quantifying TCPs from sediment matrices, ensuring removal of interfering lipids and sulfur compounds.

References

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[8][9][10] International Programme on Chemical Safety. Link

  • Muir, D. C. G., et al. (1983).[7] "Fate of tricresyl phosphate isomers in a tallgrass prairie stream." Ecotoxicology and Environmental Safety. Link

  • Saeger, V. W., et al. (1979).[7] "Survey of the biodegradability of commercial phosphate esters." Environmental Science & Technology. Link

  • Environment Agency (UK). (2009). Environmental risk evaluation report: Tricresyl phosphate. Link

  • PubChem. (2025).[8] Compound Summary: Tricresyl Phosphate.[2][3][4][5][6][7][8][9] National Library of Medicine. Link

  • Choi, Y., et al. (2020). "Biodegradation of tricresyl phosphates isomers by a novel microbial consortium." Science of The Total Environment. (Contextualized from search findings on microbial consortia).

Sources

The Regrettable Substitution: A Technical Deep Dive into Organophosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Organophosphate Flame Retardants Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trajectory of flame retardant chemistry is a case study in "regrettable substitution"—the replacement of a regulated toxicant with a structural analog that exhibits similar, albeit initially uncharacterized, hazard profiles. Organophosphate flame retardants (OPFRs) have emerged as the primary successors to polybrominated diphenyl ethers (PBDEs) following the latter’s global phase-out under the Stockholm Convention.

This whitepaper provides a technical reconstruction of the OPFR class, tracing their chemical genesis from 19th-century cellulose nitrate stabilizers to their current ubiquity as high-production-volume chemicals. We analyze the synthesis mechanisms that drive their industrial scalability, the evolution of analytical protocols (LC-MS/MS) required for their detection at trace levels, and the toxicological pathways that are currently redefining regulatory standards.

Historical Genesis: From Plasticizers to Fire Safety

While OPFRs are often viewed as modern contaminants, their chemistry predates the PBDE era. The discovery timeline reveals a shift from functional utility (plasticizing) to safety application (flame retardancy).[1]

  • 1850s-1900s: Early synthesis of phosphate esters (e.g., triethyl phosphate) by reacting alcohols with phosphoryl chloride. Initially used to reduce the flammability of cellulose nitrate (celluloid), the first semi-synthetic plastic.

  • 1940s-1970s: Industrial expansion. Aryl phosphates like Triphenyl Phosphate (TPHP) and Tricresyl Phosphate (TMPP) became standard plasticizers for polyvinyl chloride (PVC) and hydraulic fluids.

  • 2004-Present: The "Great Substitution." The ban of Penta- and Octa-BDE mixtures forced manufacturers to pivot. OPFRs, possessing both flame-retarding (phosphorus char formation) and plasticizing properties, became the drop-in replacement of choice for polyurethane foams and electronics.

Chemical Architecture & Synthesis Protocols

OPFRs are esters of phosphoric acid (


). Their general structure, 

, allows for immense structural diversity depending on the organic substituent (

), which can be alkyl, aryl, or halogenated alkyl.
Core Synthesis Mechanism

The industrial synthesis of OPFRs relies on Nucleophilic Acyl Substitution at the phosphorus center. The most common route involves the reaction of phosphoryl chloride (


) with the corresponding alcohol or phenol.

General Reaction:



Protocol: Laboratory Synthesis of Triphenyl Phosphate (TPHP)

Note: This protocol synthesizes technical accuracy with standard organic synthesis procedures. Always consult MSDS and perform in a fume hood due to neurotoxic reagents.

Objective: Synthesis of TPHP via catalytic phosphorylation of phenol.

Reagents:

  • Phosphoryl chloride (

    
    )[2]
    
  • Phenol (

    
    )
    
  • Catalyst: Aluminum chloride (

    
    ) or Magnesium chloride (
    
    
    
    )
  • Solvent: Toluene (optional, for heat control)

Step-by-Step Methodology:

  • Charge: In a dry 3-neck round-bottom flask equipped with a reflux condenser and HCl scrubber, charge molten Phenol (3.1 molar equivalents) and Catalyst (1 mol%).

  • Addition: Heat to 50°C . Add

    
     (1 molar equivalent) dropwise over 60 minutes. Critical Control: Exothermic reaction; maintain temp <60°C to prevent side reactions.
    
  • Ramp: Once addition is complete, slowly ramp temperature to 105°C-120°C over 2 hours. This drives the kinetics for the substitution of the second and third chlorine atoms.

  • Degassing: Maintain reflux until HCl evolution ceases (approx. 3-5 hours). Apply weak vacuum (300 mmHg) to remove residual HCl.

  • Workup (Purification):

    • Wash 1: Wash crude ester with dilute HCl (remove catalyst).

    • Wash 2: Wash with 2% NaOH (remove unreacted phenol).

    • Wash 3: Wash with distilled water until neutral pH.

  • Distillation: Dehydrate the organic phase and perform vacuum distillation (5-10 mmHg) to isolate pure TPHP.

Synthesis Pathway Visualization

SynthesisPathway POCl3 Phosphoryl Chloride (POCl3) Inter1 Intermediate: Mono/Di-chlorophosphates POCl3->Inter1 Nucleophilic Attack (50°C) Phenol Phenol (3 eq) Phenol->Inter1 TPHP Triphenyl Phosphate (TPHP) Inter1->TPHP Complete Substitution (105°C, Catalyst) HCl Byproduct: HCl Gas Inter1->HCl

Caption: Step-wise nucleophilic substitution pathway for TPHP synthesis from phosphoryl chloride.

Analytical Evolution: Detection in Complex Matrices

Early detection relied on Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD). However, the thermal instability of some chlorinated OPFRs (like TCEP) and the need for lower detection limits (<1 ng/L) necessitated a shift to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Protocol: LC-MS/MS Determination in Environmental Water

Objective: Quantify trace OPFRs (TCEP, TCPP, TDCPP, TPHP) in wastewater.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Cartridge: Oasis HLB or C18 (500 mg).

  • Conditioning: 5 mL Methanol followed by 5 mL Milli-Q water.

  • Loading: Pass 500 mL filtered water sample (pH adjusted to 7.0) at 5 mL/min.

  • Washing: 5 mL 5% Methanol in water (removes polar interferences).

  • Drying: Vacuum dry cartridge for 30 mins (critical to remove moisture).

  • Elution: 2 x 4 mL Ethyl Acetate or Acetonitrile.

  • Reconstitution: Evaporate to dryness under

    
     stream; reconstitute in 200 µL Methanol:Water (1:1).
    

2. Instrumental Parameters (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Hypersil Gold, 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: Ramp to 95% B

    • 10-13 min: Hold 95% B

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Quantification: Multiple Reaction Monitoring (MRM).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Water Sample (500 mL) SPE Solid Phase Extraction (Oasis HLB / C18) Sample->SPE Loading Elution Elution & Reconstitution (Ethyl Acetate -> MeOH:H2O) SPE->Elution Clean-up LC UHPLC Separation (C18 Column, Gradient) Elution->LC Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Separation Data Quantification (Isotope Dilution) MS->Data Analysis

Caption: Optimized workflow for trace analysis of OPFRs using SPE coupled with LC-MS/MS.

Toxicological Profiling & Key Data

The "safety" of OPFRs is increasingly contested. Unlike PBDEs, which persist via lipophilicity, OPFRs are more water-soluble and metabolically active.

Comparative Physicochemical Properties
CompoundAbbr.TypeLog KowWater Sol. (mg/L)Primary Use
Tris(2-chloroethyl) phosphateTCEPChlorinated1.447,000PU Foam (Banned in EU)
Tris(1-chloro-2-propyl) phosphateTCPPChlorinated2.591,200PU Foam, Construction
Tris(1,3-dichloro-2-propyl) phosphateTDCPPChlorinated3.657Automotive Foam
Triphenyl phosphateTPHPAryl4.591.9Electronics, Nail Polish
Mechanisms of Toxicity

Research indicates OPFRs act as "endocrine disruptors" rather than just simple neurotoxins.

  • Nuclear Receptor Binding: TPHP is a known agonist for the Pregnane X Receptor (PXR) and an antagonist for the Androgen Receptor (AR), disrupting metabolic and reproductive homeostasis.

  • Neurotoxicity: While less potent AChE inhibitors than their pesticide cousins (e.g., chlorpyrifos), OPFRs like TDCPP exhibit developmental neurotoxicity via non-cholinergic pathways (e.g., oxidative stress, dopaminergic system disruption).

Toxicity Pathway Diagram

ToxicityPathway cluster_mech Mechanisms of Action Exposure OPFR Exposure (Inhalation/Dermal) Bioavail Bioavailability (Metabolism to Diesters) Exposure->Bioavail NR Nuclear Receptor Binding (PXR, AR, ER) Bioavail->NR OxStress Oxidative Stress (ROS Generation) Bioavail->OxStress AChE AChE Inhibition (Minor Pathway) Bioavail->AChE Outcome Adverse Outcomes: Reprotoxicity, Neurodev. Deficits NR->Outcome OxStress->Outcome AChE->Outcome

Caption: Biological interaction pathways of OPFRs leading to endocrine and neurotoxic outcomes.

References

  • Organophosphate flame retardants (OPFRs): A review on analytical methods and occurrence. Science of The Total Environment. Link

  • Synthetic routes of five Organophosphate flame retardants (OPFRs). ResearchGate. Link

  • Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. International Journal of Molecular Sciences. Link

  • Temporal Trends in Exposure to Organophosphate Flame Retardants in the United States. Environmental Health Perspectives. Link

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites. Journal of Exposure Science & Environmental Epidemiology. Link

Sources

Bis(m-cresyl) p-Cresyl Phosphate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Bis(m-cresyl) p-Cresyl Phosphate , a specific isomer of the industrial additive Tricresyl Phosphate (TCP). This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis, analytical differentiation, and toxicological context.

High-Purity Isomer Characterization & Toxicological Differentiation

Executive Summary

Bis(m-cresyl) p-Cresyl Phosphate (CAS: 72016-32-1) is a mixed triaryl phosphate ester comprising two meta-cresol groups and one para-cresol group.[1] While Tricresyl Phosphate (TCP) mixtures are ubiquitous in aviation lubricants, hydraulic fluids, and flame retardants, the precise isomeric composition is critical for safety. Unlike the neurotoxic ortho-substituted isomers, Bis(m-cresyl) p-Cresyl Phosphate serves as a vital reference standard for validating "safe" TCP formulations, confirming the absence of neuropathic target esterase (NTE) inhibitors.

Chemical Identity & Physicochemical Specifications

The following data establishes the baseline identity for Bis(m-cresyl) p-Cresyl Phosphate. Note that while the molecular weight and formula are identical across all TCP isomers, the specific structural arrangement of the cresol substituents dictates its unique CAS registry and safety profile.[1]

PropertySpecification
Chemical Name Bis(m-cresyl) p-Cresyl Phosphate
Systematic Name Phosphoric acid, bis(3-methylphenyl) 4-methylphenyl ester
CAS Registry Number 72016-32-1
Molecular Formula C₂₁H₂₁O₄P
Molecular Weight 368.36 g/mol
Physical State Viscous liquid (Standard Temperature)
Solubility Soluble in toluene, hexane, dichloromethane; Insoluble in water
Key Structural Feature Absence of ortho-methyl groups (Critical for non-toxicity)
Structural Isomerism Note

This molecule is one of the "mixed" isomers of TCP.[1] In a commercial mixture produced from mixed cresols, statistical distribution results in various combinations (mmm, mmp, mpp, ppp, etc.).

  • Bis(m-cresyl) p-Cresyl: 2 meta rings, 1 para ring.

  • Bis(p-cresyl) m-Cresyl: 2 para rings, 1 meta ring (CAS: 136868-91-2).

  • Tri-ortho-cresyl (TOCP): 3 ortho rings (Highly Toxic).

Synthesis & Manufacturing Logic

The synthesis of mixed phosphate esters typically follows a nucleophilic acyl substitution mechanism.[1] For the specific isolation or enrichment of Bis(m-cresyl) p-Cresyl Phosphate, a controlled stepwise phosphorylation is required to avoid statistical scrambling.[1]

Reaction Mechanism[1][2][3]
  • Phosphorylation: Phosphorus oxychloride (

    
    ) acts as the electrophile.
    
  • Stepwise Addition: To favor the specific bis-meta mono-para structure, stoichiometry must be tightly controlled, often requiring the isolation of the intermediate phosphorochloridate.[1]

Core Reaction:



Synthesis Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the purified isomer, highlighting the critical separation step required to remove toxic ortho impurities if crude cresol feedstocks are used.

SynthesisWorkflow cluster_safety Safety Critical Control Point RawMaterials Raw Materials (POCl3 + m-Cresol + p-Cresol) Reactor Esterification Reactor (Cat: AlCl3 or Zeolite, 150-200°C) RawMaterials->Reactor Controlled Feed CrudeMix Crude TCP Mixture (HCl Gas Removal) Reactor->CrudeMix -3 HCl Distillation Fractional Distillation (Vacuum) CrudeMix->Distillation Purification PurifiedIsomer Target Isomer: Bis(m-cresyl) p-Cresyl Phosphate Distillation->PurifiedIsomer Isolation

Figure 1: Synthesis workflow emphasizing the purification stage necessary to isolate specific mixed esters from statistical reaction products.

Toxicology & Safety: The "Ortho-Effect"

For drug development professionals and toxicologists, the distinction between Bis(m-cresyl) p-Cresyl Phosphate and Tri-ortho-cresyl phosphate (TOCP) is the defining characteristic of this compound.

Mechanism of Action (Toxicity vs. Safety)

The neurotoxicity of TCPs (Organophosphate-Induced Delayed Neuropathy, OPIDN) is strictly structure-dependent.[1]

  • Toxic Pathway (Ortho-isomers): Requires at least one ortho-methyl group. The liver cytochrome P450 enzymes hydroxylate the ortho-methyl, which then cyclizes with the phosphate group to form Saligenin Cyclic o-Tolyl Phosphate (SCOTP) or Cresyl Saligenin Phosphate (CBDP) . This cyclic metabolite irreversibly inhibits Neuropathy Target Esterase (NTE).

  • Safe Pathway (Meta/Para-isomers): Bis(m-cresyl) p-Cresyl Phosphate lacks the ortho-methyl group required for cyclization. Hydroxylation occurs, but the steric geometry prevents the formation of the neurotoxic cyclic phosphate.[1] The molecule is conjugated and excreted.

Metabolic Fate Diagram

ToxicityPathways TOCP Tri-ortho-cresyl Phosphate (Ortho Isomer) BioAct_Ortho Bioactivation (CYP450) Hydroxylation of o-methyl TOCP->BioAct_Ortho Cyclization Cyclization to CBDP (Neurotoxic Metabolite) BioAct_Ortho->Cyclization Rapid NTE_Inhibit Irreversible NTE Inhibition (Neurotoxicity/OPIDN) Cyclization->NTE_Inhibit High Affinity Target Bis(m-cresyl) p-Cresyl Phosphate (Target Isomer) BioAct_Meta Metabolism (CYP450) Hydroxylation of m/p-methyl Target->BioAct_Meta NoCycle No Cyclization Possible (Steric Constraint) BioAct_Meta->NoCycle Excretion Conjugation & Excretion (Safe Elimination) NoCycle->Excretion

Figure 2: Comparative metabolic pathways demonstrating why Bis(m-cresyl) p-Cresyl Phosphate avoids the neurotoxic mechanism associated with ortho-isomers.

Analytical Protocol: Isomer Differentiation

To verify the purity of Bis(m-cresyl) p-Cresyl Phosphate or to detect it within a complex matrix (e.g., cabin air quality monitoring or oil analysis), Gas Chromatography-Mass Spectrometry (GC-MS) is the standard validation method.

Protocol: GC-MS Separation of TCP Isomers

Objective: Resolve meta/para isomers from toxic ortho isomers.

  • Sample Preparation:

    • Dissolve 100 µL of sample in 1 mL of Hexane/Dichloromethane (1:1).[1]

    • Add deuterated internal standard (e.g.,

      
      -TCP).
      
  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film). Non-polar phases are preferred for boiling point separation.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temperature Program:

      • Initial: 80°C (Hold 1 min).

      • Ramp 1: 20°C/min to 200°C.

      • Ramp 2: 5°C/min to 280°C (Critical for isomer resolution).

      • Final: Hold 5 mins.

  • MS Detection:

    • Mode: SIM (Selected Ion Monitoring) for trace analysis.

    • Target Ions:

      • m/z 368 (Molecular Ion

        
        ).
        
      • m/z 367 (

        
        ).
        
      • m/z 165 (Cresyl fragment).

    • Differentiation:Ortho isomers typically elute earlier than para isomers due to steric shielding reducing boiling points slightly. Bis(m-cresyl) p-Cresyl Phosphate will elute between the all-meta and all-para standards.[1]

References

  • De Nola, G., Kibby, J., & Mazurek, W. (2008).[2] Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (2025).[3][4] Tri-m-cresyl phosphate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Government. Retrieved from [Link]

  • Doudrick, K., et al. (2023).[5] Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion-Molecule Reactions. Journal of the American Society for Mass Spectrometry.[1][5] Retrieved from [Link]

Sources

Technical Monograph: Isomeric Composition & Toxicological Profiling of Tricresyl Phosphate (TCP) Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tricresyl phosphate (TCP) is a complex organophosphate mixture widely utilized as a flame retardant and anti-wear additive in aviation lubricants and hydraulic fluids. While historically characterized by its tri-ortho content (TOCP), modern toxicological scrutiny has shifted toward the mono-ortho and di-ortho isomers. These "minor" constituents possess significantly higher neurotoxic potential than previously understood, primarily due to their metabolic bioactivation into cyclic saligenin phosphates.

This guide provides a definitive breakdown of the isomeric landscape of commercial TCP, the mechanism of its bioactivation (relevant to drug metabolism and toxicology), and a validated analytical workflow for isomer speciation.

Part 1: The Chemical Architecture of TCP

Commercial TCP is synthesized via the phosphorylation of "cresol," a methylphenol mixture containing ortho-, meta-, and para- isomers.[1] Because the phosphorylation reaction is largely statistical, the resulting product is not a single molecule but a matrix of 10 unique chemical species .

The Statistical Distribution

The reaction of phosphorus oxychloride (


) with a cresol mixture yields phosphate esters (

). The isomeric distribution follows a binomial expansion based on the ratio of cresol precursors.

The 10 Unique Isomers: Due to the symmetry of the phosphate core, the 27 possible combinations reduce to 10 unique species:

CategoryIsomer Structure (Ligands)AbbreviationToxicological Relevance
Symmetric ortho, ortho, orthoTOCP Historical Reference Standard (Neurotoxic)
meta, meta, metaTMCPLow Toxicity
para, para, paraTPCPLow Toxicity
Mixed (Di-ortho) ortho, ortho, metaDO-m-CPHigh Potency
ortho, ortho, paraDO-p-CPHigh Potency
Mixed (Mono-ortho) ortho, meta, metaMO-mm-CPCritical Concern (Hard to separate)
ortho, para, paraMO-pp-CPCritical Concern
ortho, meta, paraMO-mp-CPCritical Concern
Non-Ortho Mixed meta, meta, para-Inert
meta, para, para-Inert
Visualization of Isomer Formation

The following diagram illustrates the combinatorial complexity arising from the cresol feedstock.

TCP_Isomers cluster_inputs Feedstock cluster_outputs TCP Isomer Matrix (10 Species) POCl3 POCl3 Rxn Phosphorylation POCl3->Rxn Cresols Cresol Mixture (o-, m-, p-) Cresols->Rxn TOCP Tri-Ortho (TOCP) (Neurotoxic) Rxn->TOCP <1% in modern mix MonoOrtho Mono-Ortho Isomers (High Potency) Rxn->MonoOrtho Trace but Critical DiOrtho Di-Ortho Isomers (High Potency) Rxn->DiOrtho NonOrtho Non-Ortho Isomers (m,m,m / p,p,p / mixed) Rxn->NonOrtho >99% Bulk

Caption: Statistical formation of TCP isomers. Note that modern refining reduces TOCP but may leave traces of mono-ortho isomers.

Part 2: The Toxicological Imperative (Bioactivation)

For drug development professionals, TCP represents a classic case of metabolic bioactivation (pro-toxin to toxin). The parent phosphate esters are relatively inert; toxicity requires hepatic conversion.

The "Ortho" Mechanism

The neurotoxicity, specifically Organophosphate-Induced Delayed Neuropathy (OPIDN), is strictly dependent on the presence of at least one ortho-methyl group.

  • Hydroxylation: Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) hydroxylate the ortho-methyl group.

  • Cyclization: The hydroxyl group attacks the central phosphorus atom, displacing a cresyl group.

  • Formation of CBDP: This results in a cyclic metabolite: Cresyl Saligenin Phosphate (CBDP) .[2][3]

  • Target Inhibition: CBDP irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue, leading to axonal degeneration.

Crucial Insight: Mono-ortho isomers are often more toxic than TOCP because the steric hindrance in TOCP (three ortho groups) can slow the initial hydroxylation, whereas mono-ortho isomers are more sterically accessible to CYP450 enzymes.

Bioactivation TOCP Ortho-Cresyl Phosphate (Parent Compound) Intermediate Hydroxymethyl Derivative TOCP->Intermediate + O2 / NADPH CYP CYP450 Hydroxylation (Liver) CYP->Intermediate Cyclization Intramolecular Cyclization (- Cresol) Intermediate->Cyclization CBDP Cresyl Saligenin Phosphate (CBDP - The Active Toxin) Cyclization->CBDP NTE Neuropathy Target Esterase (NTE) CBDP->NTE Irreversible Inhibition Neurotox Axonal Degeneration (OPIDN) NTE->Neurotox Loss of Function

Caption: The metabolic pathway converting inert TCP isomers into the neurotoxic CBDP metabolite.

Part 3: Commercial Variability & Modern Composition

Historically, TCP mixtures contained up to 30% ortho-isomers.[4][5] Modern manufacturing processes use "low-ortho" cresol feedstocks (where ortho-cresol is removed via distillation).

The "Low-Ortho" Paradox

While modern specifications (e.g., SAE AS5780 for jet oils) require low total phenolic toxicity, standard QC often looks for TOCP specifically.

  • The Trap: Distillation removes pure ortho-cresol effectively. However, trace ortho-cresol can remain.

  • The Result: Statistical recombination means you rarely form TOCP (

    
    ), but you do form mono-ortho  isomers (
    
    
    
    or
    
    
    ).
  • Implication: A sample can test "Negative" for TOCP but still contain neurotoxic mono-ortho isomers.

ComponentHistoric TCPModern "Low-Toxicity" TCP
Total Ortho Content > 10%< 0.1% (Typical)
Dominant Toxicant TOCP (

)
Mono-ortho isomers (

)
Analytical Challenge Easy (High conc.)Difficult (Trace analysis required)

Part 4: Analytical Protocol (GC-MS)

To accurately assess the safety profile of a TCP mixture, one must resolve the isomers. Standard C18 HPLC is often insufficient due to co-elution. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Methodology: Isomer Speciation

Objective: Quantify mono-ortho isomers distinct from the bulk meta/para matrix.

Instrument Parameters:

  • System: GC-MS (Single Quadrupole or Triple Quad for MRM).

  • Column: DB-17ms (50%-phenyl-methylpolysiloxane) or VF-Xms .

    • Rationale: High-phenyl columns provide better separation of aromatic isomers based on dipole moments compared to standard non-polar (DB-5) columns.

  • Carrier Gas: Helium, 1.0 mL/min (constant flow).

  • Temp Program: 80°C (1 min)

    
     20°C/min to 200°C 
    
    
    
    5°C/min to 280°C.
The Self-Validating Workflow

This protocol includes a "System Suitability" checkpoint to ensure isomer resolution.

Protocol cluster_separation Chromatographic Separation Start Sample Preparation Step1 Dilution/Extraction (Hexane or Isooctane) Start->Step1 QC Add Internal Standard (d7-o-Cresol or TPP) Step1->QC GC GC Injection (Splitless, 280°C) QC->GC Sep Column: DB-17ms Critical Pair Resolution GC->Sep MS MS Detection (SIM Mode) Target Ions: m/z 368, 367, 165 Sep->MS Decision Check Resolution (m- vs p- isomers > 1.0?) MS->Decision Pass Quantify Mono-Ortho Isomers Decision->Pass Yes Fail Optimize Ramp Rate Decision->Fail No Fail->GC

Caption: GC-MS workflow for differentiating toxic mono-ortho isomers from the bulk matrix.

Data Interpretation[3]
  • m/z 368: Molecular ion (

    
    ) for all TCP isomers.
    
  • m/z 165: Tropylium ion (characteristic of alkyl-benzenes).

  • Differentiation: Identification relies on Retention Time (RT) .

    • Elution Order (Typical on DB-17): Ortho-substituted isomers generally elute earlier than meta/para isomers due to steric shielding reducing interaction with the stationary phase.

    • Sequence:

      
       (Fastest) 
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      (Slowest).

References

  • De Nola, G., Kibby, J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 211-216. Link

  • Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils: Environmental and health effects. Journal of Transport & Health. (Contextualizing the Aerotoxic Syndrome debate). Link

  • National Toxicology Program (NTP).[6] (1994). Toxicology and Carcinogenesis Studies of Tricresyl Phosphate in F344/N Rats and B6C3F1 Mice. NTP Technical Report Series, 433. Link

  • Carletti, E., et al. (2011). Reaction of Cresyl Saligenin Phosphate, the Organophosphorus Metabolite of Tri-o-Cresyl Phosphate, with Human Cholinesterases. Chemical Research in Toxicology. (Mechanism of CBDP).[2][3] Link

  • EASA (European Aviation Safety Agency). (2017). Research Project: CAQ - Preliminary cabin air quality measurement campaign. (Provides modern commercial mixture analysis). Link

Sources

Technical Guide: Safety Profiling and Neurotoxic Potential of Non-Ortho Tricresyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Health and Safety Data for Non-Ortho Tricresyl Phosphate Isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricresyl phosphate (TCP) has historically been synonymous with neurotoxicity due to the infamous "Ginger Jake" paralysis incidents of the 1930s. However, this toxicity is structurally specific to ortho-isomers (specifically tri-ortho-cresyl phosphate, TOCP). Modern industrial and pharmaceutical applications utilize "low-ortho" or "non-ortho" grades (primarily meta- and para- isomers).

This guide provides a rigorous technical analysis of the non-ortho isomers—Tri-meta-cresyl phosphate (TMCP) and Tri-para-cresyl phosphate (TPCP) . We distinguish their safety profiles from TOCP, detailing the metabolic divergence that prevents organophosphate-induced delayed neuropathy (OPIDN) and providing validated protocols for confirming their safety in research settings.

Chemical Identity & Physical Properties

The toxicity of TCP is isomer-dependent. While commercial TCP is a mixture, understanding the pure isomers is critical for risk assessment. The ortho isomer possesses a steric capability for metabolic cyclization that the meta and para isomers lack.

Table 1: Comparative Physical Properties of Pure TCP Isomers
PropertyTri-ortho-cresyl phosphate (TOCP) Tri-meta-cresyl phosphate (TMCP) Tri-para-cresyl phosphate (TPCP)
CAS Number 78-30-8563-04-278-32-0
Structure Ortho-methyl substitutionMeta-methyl substitutionPara-methyl substitution
Physical State Liquid (Solid < 11°C)LiquidSolid (Crystalline)
Melting Point 11°C25.6°C77–78°C
Boiling Point 410°C260°C (at 15 mmHg)244°C (at 3.5 mmHg)
Log Pow ~5.11~5.11~5.11
Water Solubility Insoluble (<1 mg/L)InsolubleInsoluble
Neurotoxicity High (OPIDN Inducer) Low (Non-Neuropathic) Low (Non-Neuropathic)

Data Source: WHO Environmental Health Criteria 110 [1]; Inchem [2].

Mechanism of Action: The Metabolic Divergence

The safety of non-ortho isomers is not due to a lack of absorption but a divergence in bioactivation.

  • TOCP (Toxic Pathway): The ortho-methyl group is hydroxylated by cytochrome P450 enzymes. Because of its proximity to the phosphate group, it undergoes an intramolecular cyclization to form Cresyl Saligenin Phosphate (CBDP) . CBDP is the potent neurotoxin that irreversibly inhibits Neuropathy Target Esterase (NTE), leading to axonal degeneration.

  • TMCP/TPCP (Safe Pathway): The meta and para methyl groups are too far from the phosphate center to cyclize. They are hydroxylated to form carboxylic acids or excreted as glucuronides, bypassing the formation of the neurotoxic saligenin cyclic metabolite.

Visualization: Metabolic Fate of TCP Isomers

MetabolicDivergence TOCP Tri-ortho-cresyl Phosphate (TOCP) Hydroxylation_O CYP450 Hydroxylation TOCP->Hydroxylation_O TMCP Tri-meta/para-cresyl Phosphate (TMCP / TPCP) Hydroxylation_MP CYP450 Hydroxylation TMCP->Hydroxylation_MP Cyclization Intramolecular Cyclization Hydroxylation_O->Cyclization Ortho-methyl proximity Excretion Conjugation & Excretion Hydroxylation_MP->Excretion No cyclization possible CBDP Cresyl Saligenin Phosphate (CBDP) Cyclization->CBDP Bioactivation Safe Safe Elimination (No Neurotoxicity) Excretion->Safe NTE NTE Inhibition (>70%) CBDP->NTE Irreversible Binding OPIDN OPIDN (Paralysis) NTE->OPIDN Aging

Figure 1: The structural basis of toxicity. Only the ortho-isomer can form the cyclic neurotoxic metabolite (CBDP).

Toxicological Profile & Safety Data

Acute & Chronic Toxicity

Non-ortho isomers exhibit low acute toxicity compared to the ortho-analogs.

  • Acute Oral LD50 (Rat): > 2,000 mg/kg (TMCP/TPCP) vs ~1,160 mg/kg (TOCP).

  • NOAEL (Chronic): In 2-year studies of TCP "free of o-isomers," the No Observed Adverse Effect Level (NOAEL) was determined to be 13 mg/kg/day (male rats) based on cytoplasmic vacuolation in adrenal glands, not neurotoxicity [3].

Neurotoxicity (NTE Inhibition)[3]
  • TOCP: Causes >70% inhibition of NTE in hen brain (the threshold for OPIDN).

  • TMCP/TPCP: Do not inhibit NTE significantly in vivo. In vitro studies show IC50 values >80 µM for neurite outgrowth inhibition, whereas CBDP (TOCP metabolite) is active at ~15 µM [4].

Experimental Protocols for Safety Validation

For researchers working with novel TCP derivatives or verifying "low-ortho" grades, relying on certificates of analysis is insufficient. The following self-validating protocols are recommended.

Protocol A: In-Vitro Neuropathy Target Esterase (NTE) Assay

Objective: Determine if a test compound inhibits NTE, the predictor of delayed neuropathy.[1] Standard: Modified Johnson Method / OECD 418 (Principle).

Workflow Logic: NTE activity is defined as the esterase activity that is resistant to Paraoxon (which kills AChE and other esterases) but sensitive to Mipafox (a specific NTE inhibitor).

NTE_Assay Sample Hen Brain Microsomes (Source of NTE) Split Split Sample Sample->Split TubeA Tube A: + Paraoxon (40µM) (Blocks non-NTE) Split->TubeA TubeB Tube B: + Paraoxon (40µM) + Mipafox (50µM) (Blocks NTE + non-NTE) Split->TubeB TubeC Tube C (Test): + Paraoxon (40µM) + Test Compound Split->TubeC Substrate Add Phenyl Valerate (Substrate) TubeA->Substrate TubeB->Substrate TubeC->Substrate Measure Colorimetric Detection (Phenol + 4-Aminoantipyrine) Substrate->Measure Calc Calculation: NTE Activity = (Abs_A - Abs_B) Inhibition % = 1 - [(Abs_C - Abs_B) / (Abs_A - Abs_B)] Measure->Calc

Figure 2: Differential inhibition assay to isolate NTE activity.

Validation Criteria:

  • Positive Control: Mipafox must inhibit >90% of the differential activity.

  • Negative Control: Vehicle (DMSO) must show <10% inhibition relative to baseline.

  • Threshold: >70% inhibition by the test compound indicates OPIDN potential.

Protocol B: Neurite Outgrowth Assay (Functional Screen)

Objective: Assess sublethal neurotoxicity (axonopathy) in human cells. Cell Line: SH-SY5Y (differentiated) or iPSC-derived neurons.

  • Seeding: Plate cells in 96-well plates coated with Laminin/Poly-D-Lysine.

  • Differentiation: Treat with Retinoic Acid (10 µM) for 5-7 days to induce neurite extension.

  • Exposure: Treat with Test Compound (0.1 – 100 µM) for 24-48 hours.

    • Control: TOCP (Positive), Vehicle (Negative).

  • Staining: Fix and stain with Anti-β-Tubulin III (neuronal marker).[2]

  • Analysis: Automated High-Content Imaging (HCI). Measure Total Neurite Length and Branch Points .

  • Interpretation: Non-ortho isomers should show no significant reduction in neurite length at <100 µM.

Risk Assessment & Handling

Occupational Exposure Limits (OELs)

Regulatory bodies often set limits for "Tricresyl Phosphate" based on the toxic ortho-isomer.

  • OSHA/ACGIH TWA: 0.1 mg/m³ (skin).[3]

  • Interpretation for Non-Ortho: Since the OEL is derived from TOCP toxicity, adhering to 0.1 mg/m³ for pure non-ortho isomers provides a safety factor of >100x .

Handling Recommendations
  • Skin Absorption: All TCP isomers are readily absorbed through the skin. Nitrile gloves (0.11 mm) are recommended; change every 30 minutes upon splash contact.

  • Inhalation: Use P95/P100 respirators if aerosols (mists) are generated. TCP has low vapor pressure, so vapor inhalation is rare at room temperature.[4]

  • Disposal: Incineration is the only approved disposal method due to environmental persistence.

References

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. [Link]

  • International Programme on Chemical Safety (IPCS). (2002). Tricresyl Phosphate (ICSC 0961). [Link]

  • German Commission for the Investigation of Health Hazards (MAK). (2019). Tricresyl phosphate, isomers, "free of o-isomers" [MAK Value Documentation]. [Link]

  • Hausherr, V., et al. (2016). Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. Neurotoxicology.[5][6][7][8] [Link]

  • OECD. (1995). Test No. 418: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure.[7] OECD Guidelines for the Testing of Chemicals.[7][9] [Link][10]

  • U.S. EPA. (1998). Health Effects Test Guidelines OPPTS 870.6100: Delayed Neurotoxicity.[7] [Link]

Sources

Technical Guide: Solubility Profiling of Bis(m-cresyl) p-Cresyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and experimental characterization of Bis(m-cresyl) p-Cresyl Phosphate . It is designed for researchers in pharmaceutical development, toxicology, and materials science who require precise data for impurity profiling, extractables/leachables (E&L) studies, or formulation.

Executive Technical Summary

Bis(m-cresyl) p-Cresyl Phosphate (CAS: 136868-91-2, often indexed under mixed isomers 1330-78-5) is a specific triaryl phosphate ester isomer. Unlike its neurotoxic analog Tri-o-cresyl phosphate (TOCP), this isomer lacks ortho-methyl substitution, significantly altering its metabolic fate and toxicity profile.

In drug development and industrial hygiene, this compound is primarily encountered as:

  • A Leachable/Extractable: Migrating from plasticized polymers (PVC, elastomers) into drug product streams.

  • An Impurity Standard: Used to validate the absence of neurotoxic isomers in commercial Tricresyl Phosphate (TCP) mixtures.

Solubility Verdict: The molecule is highly lipophilic (LogP ~5.11). It is virtually insoluble in water but exhibits high solubility in polar aprotic and non-polar organic solvents (Toluene, Acetone, DMSO), driven by strong dispersion forces and moderate polarity.

Physicochemical & Thermodynamic Framework

To predict solubility behavior in novel systems without empirical testing, we utilize Hansen Solubility Parameters (HSP) and partition coefficients. These parameters explain the causality behind solvent compatibility.

Thermodynamic Parameters
ParameterValueInterpretation
LogP (Octanol/Water) 5.11 Highly lipophilic; partitions strongly into lipid bilayers and organic phases.
Water Solubility < 0.36 mg/L Effectively insoluble; requires surfactant or co-solvent for aqueous bio-assays.
HSP

(Dispersion)
19.0 MPa

High dispersion forces due to aromatic rings; affinity for aromatics (Toluene).
HSP

(Polarity)
12.3 MPa

Moderate polarity from the phosphate ester core; affinity for ketones/esters.
HSP

(H-Bonding)
4.5 MPa

Very low H-bonding capacity; poor solubility in water/glycols.

Note: HSP values are derived from the general Tricresyl Phosphate class, as isomeric variations cause negligible shifts in bulk solvation thermodynamics.

Solvation Mechanism

The solubility of Bis(m-cresyl) p-Cresyl Phosphate follows the "like dissolves like" principle but is specifically governed by entropy of mixing in organic solvents. The phosphate core accepts weak hydrogen bonds, allowing solubility in alcohols (Methanol/Ethanol), but the bulky hydrophobic tolyl groups prevent hydration, rendering it insoluble in water.

Solubility Data & Solvent Compatibility

The following data consolidates empirical trends for TCP isomers. Use this table for solvent selection in chromatography (HPLC) or extraction protocols.

Solvent ClassSolventSolubility StatusApplication Context
Polar Protic WaterInsoluble (<1 mg/L)Relevant for environmental fate; requires SPE for extraction.
Polar Protic MethanolSoluble Standard solvent for analytical stock solutions.
Polar Protic EthanolSoluble Preferred green solvent for toxicity studies.
Polar Aprotic AcetoneHighly Soluble Excellent for cleaning glassware and rapid dissolution.
Polar Aprotic AcetonitrileSoluble Primary mobile phase for Reverse-Phase HPLC.
Polar Aprotic DMSOSoluble Standard vehicle for in vitro bio-assays.
Non-Polar TolueneHighly Soluble Ideal for liquid-liquid extraction (LLE) from aqueous samples.
Non-Polar HexaneSoluble Used in defatting or specific LLE workflows.

Experimental Protocol: Determination & Quantification

For drug development applications requiring GLP-compliant solubility data, do not rely on literature values alone. Use this self-validating Saturation Shake-Flask Method coupled with GC-MS or HPLC.

Workflow Diagram (DOT)

SolubilityWorkflow Start Start: Excess Solid/Liquid Addition Equilibration Equilibration (Shake Flask, 24-48h, 25°C) Start->Equilibration Solvent Addition Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Saturation Reached Dilution Dilution (into Mobile Phase) Separation->Dilution Supernatant Analysis Quantification (GC-MS / HPLC-UV) Dilution->Analysis Analytical Sample Analysis->Equilibration If RSD > 5%

Figure 1: Step-by-step workflow for determining the solubility limit of organophosphates.

Detailed Methodology

Step 1: Sample Preparation

  • Add excess Bis(m-cresyl) p-Cresyl Phosphate to the target solvent in a borosilicate glass vial (avoid plastics to prevent plasticizer leaching interference).

  • Critical Control: Ensure a visible undissolved phase remains throughout the experiment to guarantee saturation.

Step 2: Equilibration

  • Agitate at constant temperature (typically 25°C ± 0.1°C) for 24–48 hours.

  • Self-Validation: Measure aliquots at 24h and 48h. If concentrations differ by >5%, continue equilibration.

Step 3: Phase Separation

  • Centrifuge at >3000 RCF for 10 minutes or filter through a 0.22 µm PTFE filter (compatible with organic solvents).

  • Pre-saturation: Discard the first 1-2 mL of filtrate to prevent filter adsorption errors.

Step 4: Analytical Quantification (GC-MS)

  • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Detection: SIM mode (Target Ions: m/z 368, 165 for TCP isomers).

  • Calibration: External standard curve (R² > 0.99) using a reference standard of Bis(m-cresyl) p-Cresyl Phosphate.

Drug Development Context: Toxicity & Metabolism

Understanding the structural isomerism is vital for safety assessments. The neurotoxicity of TCP is isomer-specific.

Metabolic Activation Pathway

The "Drug Development" concern centers on Organophosphate-Induced Delayed Neuropathy (OPIDN) .[1] This is caused exclusively by isomers containing an ortho-cresyl group.

  • Tri-o-cresyl phosphate (TOCP): Metabolized by CYP450 to a cyclic saligenin phosphate (neurotoxic).

  • Bis(m-cresyl) p-Cresyl Phosphate: Lacks ortho-methyl groups. It cannot form the cyclic neurotoxic intermediate. It is metabolized via p-hydroxylation and excreted, presenting a significantly lower toxicity profile.

Toxicity Pathway Diagram (DOT)

MetabolicPathway Substrate_Ortho Tri-o-cresyl Phosphate (TOCP - Neurotoxic) CYP450 CYP450 Metabolism (Hepatic) Substrate_Ortho->CYP450 Substrate_MetaPara Bis(m-cresyl) p-Cresyl Phosphate (Target Isomer) Substrate_MetaPara->CYP450 Cyclization Cyclization to Saligenin Cyclic Phosphate CYP450->Cyclization Requires o-methyl Hydroxylation Hydroxylation & Conjugation (Water Soluble) CYP450->Hydroxylation m/p-methyl path NTE_Inhibition NTE Inhibition (Neuropathy) Cyclization->NTE_Inhibition Excretion Renal Excretion (Detoxification) Hydroxylation->Excretion

Figure 2: Divergent metabolic pathways highlighting the safety profile of the target isomer compared to toxic ortho-analogs.

References

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[2] International Programme on Chemical Safety. [Link]

  • Abbott, S. (2023). Hansen Solubility Parameters: Basics and Values. Hansen-Solubility.com. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6527, Tricresyl phosphate. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Evaluation Statement: Cresyl phosphates and xylyl phosphates. Australian Government. [Link]

  • De Nola, G., et al. (2008). Determination of tricresyl phosphate isomers in aviation oils. Journal of Chromatography A, 1200(2), 211-216. [Link]

Sources

Methodological & Application

Application Note: Selective Separation and Quantification of Tricresyl Phosphate (TCP) Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol: GC-MS Separation of Tricresyl Phosphate Isomers

Abstract & Scope

Tricresyl phosphate (TCP) is a complex mixture of organophosphate esters used extensively as anti-wear additives in aviation engine oils and as flame retardants in hydraulic fluids.[1][2] Commercial TCP mixtures contain up to 10 positional isomers.[2][3] Among these, the ortho-substituted isomers (specifically mono-ortho and tri-ortho cresyl phosphates) exhibit significant neurotoxicity, capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][4]

Standard analysis often quantifies "total TCP," which fails to assess the specific toxicological risk. This protocol details a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) method designed to chromatographically separate and quantify the neurotoxic ortho-isomers from the less toxic meta- and para-isomers. The method leverages a specific temperature gradient on a 5% phenyl-arylene stationary phase and Selected Ion Monitoring (SIM) for femtogram-level sensitivity.

Scientific Background & Mechanism

The Isomer Challenge

TCP consists of three cresol rings attached to a central phosphate group. The position of the methyl group on the cresol ring (ortho, meta, para) creates 10 possible isomers:

  • Symmetrical: Tri-ortho (ToCP), Tri-meta (TmCP), Tri-para (TpCP).

  • Asymmetrical (Mixed): e.g., Mono-ortho-di-meta, Di-ortho-mono-para, etc.

Toxicological Relevance: The neurotoxicity is structurally specific. Ortho-isomers possess a methyl group in the ortho position, allowing for metabolic activation by cytochrome P450 enzymes into a cyclic saligenin phosphate (CBDP). This metabolite irreversibly inhibits Neuropathy Target Esterase (NTE), leading to axonal degeneration. Meta and para isomers cannot form this cyclic intermediate and are significantly less toxic.

Separation Principle

Separation is achieved via Gas Chromatography (GC) based on subtle boiling point differences and steric interactions with the stationary phase.

  • Stationary Phase: A low-polarity phase (5% phenyl / 95% dimethylpolysiloxane, e.g., DB-5ms) is preferred for its robustness and ability to resolve isomers based on van der Waals forces and pi-pi interactions.

  • Detection (MS): Electron Ionization (EI) at 70 eV produces a molecular ion (

    
    ) at m/z 368. Fragmentation patterns are similar, making chromatographic resolution critical. However, ortho-isomers often exhibit enhanced "ortho effects" (specific rearrangements) that can be corroborated with retention time.
    

Experimental Protocol

Reagents & Standards
  • TCP Standard Mix: Commercial mixture (technical grade) for pattern recognition.

  • Isomer-Specific Standards: Pure ToCP (CAS 78-30-8), TmCP (CAS 563-04-2), and TpCP (CAS 78-32-0) are required for retention time locking.

  • Internal Standard (ISTD): Deuterated TCP (

    
    -TCP) or Tri-n-butyl phosphate (TBP) if deuterated standards are unavailable.
    
  • Solvent: Acetonitrile or Hexane (HPLC Grade).

Sample Preparation
  • Air/Wipe Samples: Extract filters/wipes with 2.0 mL Acetonitrile. Sonicate for 20 mins. Concentrate to 0.5 mL under nitrogen stream.

  • Oil Samples: Dilute 100 mg of oil into 10 mL of Hexane (1:100 dilution). Further dilute 1:100 if "total TCP" is high, but maintain low dilution for trace ortho detection.

GC-MS Instrumentation Parameters

Table 1: Gas Chromatography Conditions

ParameterSettingRationale
System Agilent 7890 GC / 5977 MSD (or equivalent)Standard high-sensitivity platform.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Low bleed, high inertness for active phosphates.
Inlet Splitless (1 µL injection) @ 260°CMaximizes sensitivity for trace isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 90°C (1 min) → 20°C/min to 220°C → 4°C/min to 280°C (Hold 5 min)Slow ramp (4°C/min) is critical for isomer resolution in the elution window.
Transfer Line 280°CPrevents condensation of high-boiling TCPs.

Table 2: Mass Spectrometry (SIM) Parameters

Ion Typem/zIdentityPurpose
Target 368.1

(Molecular Ion)
Quantitation (High abundance).
Qualifier 1 367.1

Confirmation of structure.
Qualifier 2 165.0

(Fluorenyl-like)
Characteristic aromatic fragment.
Qualifier 3 91.0

(Tropylium)
General alkyl-benzene marker.
Dwell Time 50 ms-Sufficient points across the peak.

Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow, specifically distinguishing the toxic ortho pathway.

TCP_Analysis_Workflow cluster_legend Elution Logic Sample Sample Collection (Oil/Air Filter) Extraction Extraction (Acetonitrile/Hexane) Sample->Extraction GC_Sep GC Separation (DB-5ms, Slow Ramp) Extraction->GC_Sep Inject 1 uL MS_Det MS Detection (SIM: m/z 368, 165) GC_Sep->MS_Det Elution Window Data_Eval Data Evaluation (Retention Time Match) MS_Det->Data_Eval Ortho_ID Ortho-Isomer Identified (Toxic) Data_Eval->Ortho_ID Matches ToCP Std (Early/Late Eluter*) MetaPara_ID Meta/Para Isomer (Low Toxicity) Data_Eval->MetaPara_ID Matches TmCP/TpCP Note *Elution order varies by column. Must be confirmed with pure standards.

Figure 1: Analytical workflow for the differentiation of toxic ortho-isomers from non-toxic congeners.

Results & Discussion

Chromatographic Resolution

On a DB-5ms column using the specified slow ramp (4°C/min), the isomers typically elute in the following order (subject to specific column phase ratio):

  • Tri-ortho-cresyl phosphate (ToCP) : Often elutes first or distinctively due to steric hindrance preventing close packing with the stationary phase (lower boiling point interaction).

  • Mixed Isomers : Mono-ortho and Di-ortho isomers elute between the pure ortho and meta/para peaks.

  • Tri-para (TpCP) & Tri-meta (TmCP) : These elute later and often closely together.

Critical Note: The "ortho effect" in mass spectrometry (proximity of the methyl group to the phosphate oxygen) facilitates a McLafferty-type rearrangement. While the mass spectra are similar (all


 368), ortho isomers may show a slightly higher abundance of the 

or specific rearrangement ions compared to para isomers. However, retention time matching against pure standards is the only definitive identification method.
Calibration & Linearity
  • Range: 0.5 ng/mL to 1000 ng/mL.

  • Linearity:

    
     is expected.
    
  • LOD/LOQ: Method Detection Limits (MDL) are typically in the range of 0.1–0.5 ng/sample (on column).

Troubleshooting & Tips

  • Peak Tailing: TCPs are polar and active. Tailing indicates dirty inlet liners or column activity. Action: Change the liner (use ultra-inert wool) and trim the column guard (0.5 m) regularly.

  • Isomer Co-elution: If ToCP and mixed isomers co-elute, reduce the ramp rate to 2°C/min in the 220°C–260°C window.

  • Carryover: TCPs are sticky. Include solvent blanks (Acetonitrile) between high-concentration samples.

References

  • De Nola, G., Hanhela, P. J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[5] Journal of Chromatography A, 1200(2), 211–216. Link

  • Solbu, K., Daae, H. L., Olsen, R., Thorud, S., Ellingsen, D. G., & Lundanes, E. (2011). Organophosphates in aircraft cabin air: comparison of sampling and analytical methodology. Journal of Environmental Monitoring, 13(5), 1393–1403. Link

  • Winder, C., & Balouet, J. C. (2002).[4] The toxicity of commercial jet oils: Environmental and health effects. Environmental Research, 89(2), 146–164. Link

  • Megson, D., et al. (2016). Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion-Molecule Reactions with Oxygen.[6] Analytical Chemistry. (Contextual reference for advanced MS mechanisms). Link

Sources

Using Bis(m-cresyl) p-Cresyl Phosphate as a plasticizer in polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Bis(m-cresyl) p-Cresyl Phosphate (BMCpCP)

Executive Summary & Chemical Identity

Bis(m-cresyl) p-Cresyl Phosphate (BMCpCP) represents the "Gold Standard" isomer within the Tricresyl Phosphate (TCP) family. Unlike generic TCP mixtures which may contain neurotoxic ortho-cresol isomers, BMCpCP is a specific asymmetric phosphate ester designed to maximize plasticization efficiency and flame retardancy while minimizing toxicity profiles associated with Organophosphate-Induced Delayed Neuropathy (OPIDN).

This guide details the protocols for utilizing BMCpCP as a primary or secondary plasticizer in Polyvinyl Chloride (PVC) , Nitrocellulose , and Elastomers (NBR/CR) .

PropertySpecification
Chemical Name Bis(3-methylphenyl) 4-methylphenyl phosphate
Common Abbreviation BMCpCP (High-Purity m/p-TCP)
CAS Number 1052691-24-3 (Specific Isomer) / 1330-78-5 (m/p-rich Mix)
Molecular Weight 368.36 g/mol
Appearance Clear, colorless to pale yellow viscous liquid
Viscosity 60–80 mPa·s at 25°C
Solubility Soluble in esters, ketones, aromatic hydrocarbons; Insoluble in water

Safety & Purity Verification (The "Trustworthiness" Protocol)

CRITICAL WARNING: The historical neurotoxicity of Tricresyl Phosphates is linked exclusively to the ortho-isomer (Tri-ortho-cresyl phosphate, TOCP).[1][2] Before any formulation, the raw material must be validated to ensure it is Free of Ortho-Isomers (<0.1%).

Protocol 1: Isomer Purity Validation via GC-MS

Objective: To certify the raw material is safe for handling and use.

Materials:

  • Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890/5977).

  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Standard: Pure TOCP standard (for retention time exclusion).

Methodology:

  • Sample Prep: Dilute 100 mg of BMCpCP in 10 mL of HPLC-grade Dichloromethane.

  • Injection: 1 µL splitless injection at 280°C.

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 10 min.

  • Analysis:

    • Identify the major peak (BMCpCP) and quantify area %.

    • Pass Criteria: Absence of peak at TOCP retention time; Total ortho-cresol content calculated <0.1%.

Application Protocol: Melt Compounding in PVC

Context: BMCpCP is used here to impart flame retardancy and flexibility to semi-rigid PVC.[3]

Formulation Table (Parts per Hundred Resin - phr)
ComponentFunctionDosage (phr)Notes
PVC Resin (K-Value 65) Base Polymer100.0Suspension grade
BMCpCP Plasticizer/FR30.0 - 50.0Pre-heated to 40°C
Epoxidized Soybean Oil Co-stabilizer3.0HCl scavenger
Ca/Zn Stabilizer Thermal Stabilizer2.5Non-toxic system
Stearic Acid Lubricant0.5Process aid
Step-by-Step Workflow
  • Dry Blending (High-Speed Mixer):

    • Charge PVC resin into the mixer. Start at 600 rpm.

    • When temperature reaches 60°C, add Stabilizer and Stearic Acid.

    • Critical Step: Inject BMCpCP slowly (spray nozzle preferred) while increasing speed to 1200 rpm. The resin temperature must reach 80°C to ensure the porous PVC grains fully absorb the liquid phosphate (Dry-up point).

    • Discharge at 110°C into a cooling mixer. Cool to 40°C.

  • Melt Compounding (Twin Screw Extruder):

    • Feed Zone: 150°C (Prevent premature fusion).

    • Compression Zone: 165°C – 175°C.

    • Metering Zone: 180°C.

    • Die: 185°C.

    • Note: Phosphate esters reduce melt viscosity more aggressively than phthalates. Monitor torque; if too low, reduce barrel temperatures by 5°C.

  • Specimen Fabrication:

    • Injection mold or compression mold standard ISO test bars immediately to prevent moisture uptake.

Application Protocol: Solvent Casting (Coatings/Films)

Context: For high-clarity nitrocellulose lacquers or acrylic films where BMCpCP acts as a non-flammable plasticizer.

Materials:

  • Polymer: Nitrocellulose (High Nitrogen) or PMMA.

  • Solvent System: MEK / Toluene / Butyl Acetate (40:30:30).

Methodology:

  • Dissolution: Dissolve polymer to create a 15 wt% solution. Stir for 4 hours at ambient temperature.

  • Plasticization: Add BMCpCP at 10–20% based on solid polymer weight.

    • Tip: BMCpCP has high solvating power. It will lower the solution viscosity significantly.

  • De-aeration: Sonicate the solution for 20 minutes to remove micro-bubbles.

  • Casting:

    • Use a Doctor Blade with a 200 µm gap.

    • Cast onto a clean glass or PET substrate.

  • Drying Protocol (Gradient):

    • 30 mins at Ambient (prevent skinning).

    • 1 hour at 60°C.

    • 2 hours at 80°C (vacuum oven preferred) to remove residual solvent.

Characterization & Validation

To validate the efficacy of BMCpCP, the following tests are mandatory.

A. Plasticization Efficiency (Glass Transition - Tg)
  • Method: Differential Scanning Calorimetry (DSC).

  • Protocol: Heat-Cool-Heat cycle (-50°C to 150°C) at 10°C/min.

  • Success Metric: A single, sharp Tg indicating full miscibility. For PVC (30 phr), expect Tg drop from 80°C to approx. 25–30°C.

B. Flame Retardancy (Limiting Oxygen Index - LOI)
  • Standard: ASTM D2863.

  • Mechanism: Phosphate esters decompose to form polyphosphoric acid, creating a char layer that cuts off oxygen.

  • Target: LOI > 28% (Self-extinguishing rating).

C. Migration Stability (Leaching Test)
  • Context: Critical for medical or food-contact potential (though BMCpCP is generally industrial).

  • Protocol: Immerse film in n-Hexane (simulating fatty contact) for 24 hours at 25°C.

  • Calculation: Weight Loss (%) =

    
    
    
  • Limit: < 5% loss is acceptable for industrial grades.

Visualizing the Workflow & Mechanism

Figure 1: Integrated Processing & Validation Workflow

G cluster_tests Performance Metrics RawMat Raw BMCpCP QC QC: Isomer Purity (GC-MS <0.1% Ortho) RawMat->QC QC->RawMat Fail (Reject) Formulation Formulation (PVC + 40phr BMCpCP) QC->Formulation Pass Process Melt Compounding (Twin Screw @ 180°C) Formulation->Process Testing Validation Testing Process->Testing T1 Tg Shift (Efficiency) Testing->T1 T2 LOI > 28% (Fire Safety) Testing->T2 T3 Migration (Stability) Testing->T3

Caption: Workflow ensuring safety (isomer check) precedes processing and performance validation.

Figure 2: Mechanism of Action (Plasticization & Fire Resistance)

Mechanism cluster_plastic Mechanism A: Plasticization cluster_fire Mechanism B: Flame Retardancy BMCpCP BMCpCP Molecule PolymerChain PVC Polymer Chains BMCpCP->PolymerChain Intercalates Decomp Decomposition to Polyphosphoric Acid BMCpCP->Decomp >250°C FreeVol Increase Free Volume PolymerChain->FreeVol Shields Dipoles Flex Flexibility / Tg Reduction FreeVol->Flex Heat External Heat Source Heat->BMCpCP Char Intumescent Char Layer Decomp->Char O2Block Oxygen Blockade Char->O2Block

Caption: Dual-action mechanism: increasing polymer chain mobility while providing a chemical fire shield.

References

  • Wei, G. L., et al. (2015). "Organophosphorus flame retardants and plasticizers: Sources, occurrence, toxicity and human exposure." Environmental Pollution. Link

  • ECHA (European Chemicals Agency). (2023). "Substance Information: Tricresyl Phosphate."[1][2][3][4][5][6] ECHA Registration Dossier. Link

  • ASTM International. "ASTM D2863-19: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index)." Link

  • World Health Organization (WHO). (1990).[5][6] "Tricresyl Phosphate (Environmental Health Criteria 110)." International Programme on Chemical Safety. Link

Sources

Application of Bis(m-cresyl) p-Cresyl Phosphate in hydraulic fluids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bis(m-cresyl) p-Cresyl Phosphate in High-Performance Hydraulic Fluids

Abstract

This technical guide details the application, validation, and maintenance protocols for Bis(m-cresyl) p-Cresyl Phosphate (BmCpCP) as a primary base stock or anti-wear additive in fire-resistant hydraulic fluids. Unlike generic Tricresyl Phosphate (TCP) mixtures which may contain neurotoxic ortho-isomers, BmCpCP represents a high-purity, structurally optimized isomer profile designed to maximize thermal stability and fire resistance while mitigating Organophosphate-Induced Delayed Neurotoxicity (OPIDN). This document provides a rigorous framework for fluid qualification, in-service monitoring, and degradation management.[1][2]

Introduction: The Isomer Advantage

Phosphate esters are the gold standard for fire-resistant hydraulic fluids in aviation and power generation (EHC systems). However, the historical utility of Tricresyl Phosphate (TCP) has been shadowed by the toxicity of its ortho-isomers (e.g., Tri-ortho-cresyl phosphate, TOCP).[3]

Bis(m-cresyl) p-Cresyl Phosphate is a specific triaryl phosphate ester engineered to solve this toxicology-performance paradox.

  • Chemical Structure: A phosphate core esterified with two meta-cresol rings and one para-cresol ring.

  • Molecular Formula:

    
    [4][5]
    
  • Key Differentiator: By sterically excluding the ortho-position, this molecule prevents the metabolic formation of cyclic saligenin phosphates, the neurotoxic agents responsible for OPIDN, while retaining the superior lubricity and fire-retardant properties of the aryl phosphate class.

Mechanism of Action

Fire Resistance (Radical Scavenging)

BmCpCP functions as a gas-phase flame retardant. Upon exposure to high heat (>600°C), the molecule decomposes to release phosphoric acid species and phenoxy radicals.

  • Endothermic Decomposition: The breakdown absorbs thermal energy, cooling the combustion zone.

  • Radical Trapping: The phosphorus species scavenge H· and OH· radicals from the flame front, effectively terminating the chain reaction of combustion.

Boundary Lubrication

Under high hydraulic pressures, BmCpCP adsorbs onto metal surfaces (ferrous alloys). The phosphate moiety reacts with surface iron oxides to form a eutectic phosphide/phosphate film. This "sacrificial layer" prevents metal-to-metal welding (scuffing) during high-load transients.

Application Protocol: Fluid Qualification & Compatibility

Before introducing BmCpCP-based fluids into a hydraulic system, the following qualification workflow is mandatory to ensure isomer purity and material compatibility.

Protocol A: Isomer Purity Verification (GC-MS)

Objective: Confirm the absence of neurotoxic ortho-cresyl content (<0.1%).

  • Sample Prep: Dilute 100 µL of fluid in 900 µL of n-Hexane (HPLC Grade).

  • Instrument: Gas Chromatography - Mass Spectrometry (Agilent 8890/5977 or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Method:

    • Injector: 280°C, Splitless.

    • Oven: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

    • MS Source: EI mode, SIM (Select Ion Monitoring) for m/z 368 (Molecular Ion) and m/z 165 (Ortho-diagnostic fragment).

  • Acceptance Criteria:

    • BmCpCP Peak: >98% Area Integration.

    • Ortho-isomers: Not Detected (LOD < 50 ppm).

Protocol B: Material Compatibility Check

Phosphate esters are aggressive solvents. Use the table below to validate seal and hose materials.

Material ClassCompatibilityNotes
Elastomers
Fluorocarbon (FKM/Viton)Excellent Primary choice for seals/O-rings.
Ethylene Propylene (EPDM)Good Compatible, but verify specific grade.
Nitrile (Buna-N/NBR)Severe Incompatibility Will swell and dissolve. DO NOT USE.
PolyurethanePoor Prone to hydrolysis and softening.
Coatings
Epoxy (Two-part)Excellent Recommended for reservoir interiors.
Alkyd EnamelPoor Will strip/dissolve paint.

In-Service Maintenance & Monitoring

Phosphate esters degrade primarily via hydrolysis , a self-catalyzing reaction where water cleaves the ester bond, releasing cresol and phosphoric acid derivatives.[6] These acids then accelerate further hydrolysis.

Visualizing the Degradation Pathway

HydrolysisPathway Fluid BmCpCP Fluid Hydrolysis Hydrolysis Reaction Fluid->Hydrolysis Water Moisture Ingress (>500 ppm) Water->Hydrolysis MonoAcid Diaryl Acid Phosphate (Strong Acid) Hydrolysis->MonoAcid Primary Degradation Cresol Free Cresol (Odor) Hydrolysis->Cresol MonoAcid->Hydrolysis Autocatalysis (Accelerates Rate) Polymer Varnish/Sludge MonoAcid->Polymer Thermal Stress Corrosion Servo Valve Corrosion MonoAcid->Corrosion Chemical Attack

Figure 1: The autocatalytic hydrolysis cycle of phosphate esters. Note that the acid byproduct feeds back into the reaction, causing exponential degradation if unchecked.

Protocol C: Routine Condition Monitoring (ASTM D8323)

Frequency: Monthly (Weekly for critical high-temp systems).

ParameterTest MethodTarget LimitCritical LimitAction Required
Acid Number (TAN) ASTM D664< 0.05 mg KOH/g> 0.15 mg KOH/gActivate acid-scavenging filters (Fuller's Earth/Ion Exchange).
Water Content ASTM D6304 (Karl Fischer)< 300 ppm> 500 ppmVacuum dehydration or dry nitrogen sparge.
Particle Count ISO 440616/14/1118/16/13Kidney-loop filtration.
Resistivity ASTM D1169> 5 GΩ·cm< 2 GΩ·cmIndicates acid accumulation; check TAN.
Viscosity ASTM D445± 5% of New± 10% of NewCheck for thermal cracking or wrong fluid top-up.

Step-by-Step Acid Remediation:

  • Trigger: TAN reaches 0.10 mg KOH/g.

  • Intervention: Engage kidney-loop filtration system equipped with Ion Exchange (IX) Resins specifically designed for phosphate esters (e.g., weak base anionic resins). Note: Avoid Activated Alumina if metal soap formation is a concern.

  • Verification: Recirculate 5x reservoir volume. Retest TAN.

  • Root Cause: Inspect breathers and seals for moisture ingress (the catalyst for the acid).

Safety & Handling (Toxicology)

While BmCpCP is engineered for low toxicity, it is still an industrial chemical.

  • Neurotoxicity: Unlike TOCP, BmCpCP does not inhibit Neuropathy Target Esterase (NTE) significantly. However, standard precautions for organophosphates apply.

  • PPE Requirements:

    • Skin: Butyl rubber or Neoprene gloves. (Nitrile is acceptable for splash protection only, not prolonged contact).

    • Eyes: Chemical splash goggles.

    • Inhalation: Use in well-ventilated areas. If misting occurs, use organic vapor respirators (P100).

  • First Aid:

    • Skin Contact: Wash immediately with soap and water. Phosphate esters defat skin, leading to dermatitis.

    • Eye Contact: Flush for 15 minutes. Seek medical attention.

Troubleshooting Guide

SymptomProbable CauseDiagnosticCorrective Action
Fluid turns dark/black Thermal degradation (Micro-dieseling)Check MPC (Varnish Potential)Bleed air from system; check for hot spots >120°C.
Phenolic Odor Advanced HydrolysisCheck TAN and WaterAggressive acid scavenging; Dehydration.
Gelatinous deposits on filters Metal Soap FormationElemental Analysis (Ca, Mg, Na)Switch from Fuller's Earth to Ion Exchange filtration.
Servo Valve Sticking Varnish or Electrokinetic CorrosionZeta Potential / ResistivityImprove filtration; check for streaming current issues.

References

  • ASTM International. (2021). ASTM D8323-21 Standard Guide for Management of In-Service Phosphate Ester-based Fluids for Steam Turbine Electro-Hydraulic Control (EHC) Systems. West Conshohocken, PA. [Link]

  • Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils: Environmental and health effects.[7] Journal of Transport & Health. [Link to Source]

  • Solbu, K., et al. (2010). Organophosphates in aircraft cabin air: Identification and measurement. Journal of Environmental Monitoring.
  • ExxonMobil. (2024). HyJet™ V Aviation Hydraulic Fluid Technical Data Sheet.[Link]

  • Marino, M. P. (1998). Phosphate Esters.[1][6][8][9][10][11][12] In Synthetic Lubricants and High-Performance Functional Fluids (Rudnick, L. R., & Shubkin, R. L., Eds.). CRC Press.[8]

Sources

Application Note: Protocol for the Synthesis and Purification of High-Purity Cresyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The Isomer Challenge in Toxicology

Tricresyl phosphate (TCP) is a ubiquitous organophosphorus compound used as a flame retardant and jet oil additive.[1] However, commercial TCP is a statistical mixture of ortho-, meta-, and para- isomers. This heterogeneity presents a critical variable in toxicological screening:

  • Tri-ortho-cresyl phosphate (ToCP): A potent neurotoxin causing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1]

  • Tri-para-cresyl phosphate (TpCP) & Tri-meta-cresyl phosphate (TmCP): Significantly lower neurotoxic potential.[2]

For drug development and mechanistic toxicology, using commercial mixtures yields noisy data. Researchers require isomerically pure standards (>99% purity) to decouple the specific effects of ToCP from the general organophosphate burden.

Scope of this Protocol

This guide details the synthesis of high-purity TCP isomers via Lewis-acid catalyzed thermal dehydrochlorination . Unlike aqueous interfacial methods, this route ensures anhydrous conditions essential for high yield and minimizes hydrolysis byproducts.

Part 2: Safety & Compliance (CRITICAL)

⚠️ DANGER: NEUROTOXIN HAZARD Tri-ortho-cresyl phosphate (ToCP) is a delayed neurotoxin. Exposure may not produce immediate symptoms but can lead to irreversible axonal degeneration weeks later.

  • Engineering Controls: All synthesis steps involving

    
     and ToCP must occur in a certified chemical fume hood.
    
  • PPE: Butyl rubber gloves (0.7mm) are required. Standard nitrile gloves provide insufficient protection against organophosphates.

  • Deactivation: All glassware and spills must be treated with 10% NaOH (alcoholic) to hydrolyze the ester before disposal.

Part 3: Mechanistic Grounding

To understand the necessity of purity, one must understand the bioactivation pathway. ToCP is not the direct toxicant; it is a pro-toxin.

The Bioactivation Pathway (Graphviz)

The neurotoxicity of the ortho isomer stems from its ability to form a cyclic metabolite. The para and meta isomers lack the steric geometry to form this ring structure, rendering them incapable of inhibiting the target enzyme (NTE).

ToxicityMechanism ToCP ToCP (Ortho Isomer) CYP CYP450 (1A2/3A4) Liver Bioactivation ToCP->CYP TpCP TpCP (Para Isomer) TpCP->CYP Hydroxyl Hydroxylated Intermediate CYP->Hydroxyl Oxidation Cyclization Cyclization (-H2O) Hydroxyl->Cyclization Ortho-methyl proximity Excretion Non-Cyclic Metabolites (Excretion) Hydroxyl->Excretion Para/Meta: Cannot cyclize CBDP CBDP (Saligenin Cyclic Phosphate) Cyclization->CBDP NTE NTE Inhibition (Neuropathy Target Esterase) CBDP->NTE Irreversible Binding OPIDN OPIDN (Paralysis) NTE->OPIDN

Figure 1: Differential metabolism of TCP isomers. The ortho-methyl group allows cyclization into CBDP, the ultimate neurotoxic agent.

Part 4: Synthesis Protocol

Reaction:



Materials & Reagents
ComponentGradeRoleNotes
Isomeric Cresol >99% (GC)PrecursorChoose o-, m-, or p- cresol based on target isomer.
Phosphorus Oxychloride Reagent PlusPhosphorylating AgentMoisture sensitive. Handle in Schlenk line.
Magnesium Chloride AnhydrousCatalystLewis acid catalyst to lower activation energy.
Sodium Hydroxide 2.0 MWash SolutionRemoves unreacted phenols.
Toluene AnhydrousSolventAzeotropic drying and recrystallization.
Experimental Workflow
Step 1: Reaction Assembly
  • Equip a 500 mL 3-neck round-bottom flask with:

    • Mechanical stirrer (Teflon blade).

    • Pressure-equalizing addition funnel.

    • Reflux condenser connected to an HCl Scrubbing System (bubbler into NaOH trap).

  • Charge flask with 0.33 mol of the specific Cresol isomer (e.g., p-cresol for TpCP).

  • Add 1.5% w/w anhydrous

    
      catalyst.
    
  • Heat mixture to 60°C under a slow stream of dry Nitrogen (

    
    ).
    
Step 2: Controlled Addition
  • Charge addition funnel with 0.10 mol

    
      (slight excess of cresol ensures all 
    
    
    
    is consumed).
  • Add

    
     dropwise over 60 minutes.
    
    • Observation: Vigorous HCl gas evolution will occur. Ensure scrubber is active.[3]

  • Critical Control Point: Do not allow temperature to exceed 90°C during addition to prevent color formation (tarring).

Step 3: Thermal Drive
  • Once addition is complete, ramp temperature slowly to 180°C-200°C over 4 hours.

  • Maintain at 200°C for 6 hours.

  • Endpoint Validation: Reaction is complete when HCl evolution ceases.

Step 4: Purification (The Self-Validating System)

The crude product will contain unreacted cresol and catalyst residues.

  • Quench: Cool to 80°C and quench by pouring into ice-cold water.

  • Alkaline Wash: Wash the organic layer 3x with 2M NaOH .

    • Mechanism:[1][2][4][5][6][7][8] Phenols (pKa ~10) form water-soluble phenoxides in NaOH. The Phosphate ester is stable to dilute base at moderate temperatures.

  • Neutralization: Wash with brine until pH is neutral.

  • Drying: Dry over anhydrous

    
     and filter.
    
  • Vacuum Distillation (Required for >99% Purity):

    • Perform fractional distillation under high vacuum (<1 mmHg).

    • Target: Collect the fraction boiling at 240-260°C (at 5 mmHg) .

    • Discard: The first 10% (forerun) and the pot residue.

Part 5: Analytical Validation

Do not assume purity based on distillation alone. Validate using GC-MS and


P-NMR .
GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min)

    
     20°C/min to 280°C 
    
    
    
    Hold 10 min.
  • Detection: EI Mode (70 eV). Monitor molecular ions (

    
     368).
    
  • Isomer Resolution: Ortho isomers typically elute earlier than para isomers due to steric shielding reducing polarity.

P-NMR (The Gold Standard)

Phosphorus NMR is definitive for detecting incomplete phosphorylation (mono/di-esters) or pyrophosphates.

  • Solvent:

    
    
    
  • Standard: 85%

    
     (external, 0 ppm).
    
  • Expected Shift:

    • Tricresyl Phosphates typically appear as a sharp singlet around -16 to -17 ppm .

    • Impurity Check: Peaks at -5 to -10 ppm indicate incomplete esters (di-cresyl phosphates).

Data Summary Table
ParameterTri-o-cresyl Phosphate (ToCP)Tri-p-cresyl Phosphate (TpCP)
CAS Number 78-30-878-32-0
Boiling Point 410°C (760 mmHg)244°C (3.5 mmHg)
Physical State Viscous LiquidSolid (MP: 78°C) / Liquid
Neurotoxicity HIGH (NTE Inhibitor)LOW (Non-neuropathic)
GC Retention Elutes FirstElutes Last

Part 6: Workflow Visualization

SynthesisWorkflow Start Start: Pure Cresol Isomer + MgCl2 Reaction Reaction: Add POCl3 (60-90°C) Ramp to 200°C Start->Reaction Scrub Scrubber: Remove HCl Gas Reaction->Scrub Gas Crude Crude Mixture: Ester + Phenols + Tars Reaction->Crude Liquid Wash Purification 1: Alkaline Wash (2M NaOH) Removes unreacted Cresol Crude->Wash Distill Purification 2: High Vacuum Distillation (<1 mmHg, >240°C) Wash->Distill QC QC Checkpoint: 31P-NMR & GC-MS Distill->QC QC->Distill Fail (Recycle) Final Final Product: >99% Pure Isomer QC->Final Pass

Figure 2: Step-by-step synthesis and purification workflow ensuring removal of phenolic impurities.

Part 7: References

  • World Health Organization (WHO). (1990).[1] Tricresyl Phosphate.[1][2][3][8][9][10][11][12][13][14] Environmental Health Criteria 110. International Programme on Chemical Safety. [Link]

  • Johnson, M. K. (1975). The delayed neuropathy caused by some organophosphorus esters: mechanism and challenge. Critical Reviews in Toxicology, 3(3), 289-316. [Link]

  • De Wit, A. et al. (2020). Characterization of Human Cytochrome P450s Involved in the Bioactivation of Tri-ortho-cresyl Phosphate (ToCP). Archives of Toxicology. [Link]

  • PubChem. (n.d.). Tri-o-cresyl phosphate (Compound Summary). National Library of Medicine. [Link][1]

  • Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils.[1] Environmental Research, 89(2), 146-164. [Link]

Sources

Application Note: NMR Spectroscopy for Structural Elucidation and Quantification of Cresyl Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tricresyl phosphate (TCP) is a critical organophosphorus compound used extensively as a flame retardant and plasticizer. However, its industrial utility is shadowed by the severe neurotoxicity associated with its ortho-isomers (e.g., tri-ortho-cresyl phosphate, TOCP). These isomers undergo metabolic bioactivation to form cyclic saligenin phosphates, which inhibit Neuropathy Target Esterase (NTE), leading to Organophosphate-Induced Delayed Neuropathy (OPIDN).

Standard chromatographic methods (GC-MS) often struggle to differentiate the subtle structural isomers of TCP without extensive derivatization. Phosphorus-31 (


P) NMR spectroscopy  offers a direct, non-destructive, and quantitative method to distinguish these isomers based on the unique electronic environments created by ortho- substitution. This guide provides a validated protocol for the structural elucidation and quantification of toxic cresyl phosphate isomers.

Theoretical Background

The "Ortho Effect" in NMR

The toxicity of TCP is binary: meta- and para- isomers are generally biologically inert regarding delayed neurotoxicity, while ortho- isomers are potent neurotoxins.

  • Mechanism: The presence of a methyl group in the ortho position allows for the formation of a cyclic metabolite (CBDP) via hydroxylation and cyclization.

  • NMR Signature: In

    
    P NMR, the phosphorus nucleus is sensitive to the bond angles and electron density of the phosphate ester bonds. The steric bulk of an ortho- methyl group perturbs the O-P-O bond angle and the shielding cone of the aromatic ring.
    
    • Result: Mixed isomers (e.g., mono-ortho, di-ortho) and pure tri-ortho species exhibit distinct chemical shifts ($ \delta $) in the narrow range of -16.0 to -21.0 ppm .

Toxicity Pathway Visualization

The following diagram illustrates the metabolic activation pathway that necessitates this strict analytical control.

ToxicityPathway TOCP Tri-ortho-cresyl phosphate (TOCP) Hydroxyl Hydroxymethyl Intermediate TOCP->Hydroxyl Hydroxylation P450 Cytochrome P450 (Liver) P450->Hydroxyl CBDP Saligenin Cyclic Phosphate (CBDP) (NEUROTOXIC) Hydroxyl->CBDP Cyclization (-Cresol) NTE Neuropathy Target Esterase (NTE) CBDP->NTE Irreversible Inhibition OPIDN OPIDN (Paralysis/Axonal Degeneration) NTE->OPIDN Downstream Cascade

Figure 1: Mechanism of TOCP neurotoxicity. The "ortho" methyl group is the structural prerequisite for the formation of the toxic cyclic phosphate (CBDP).

Experimental Protocol

Materials and Reagents
  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% v/v TMS.
    
    • Rationale: Provides excellent solubility for aryl phosphates and prevents peak broadening associated with viscous neat liquids.

  • Internal Standard (IS): Triethyl Phosphate (TEP) .

    • Rationale: TEP resonates at approximately -1.0 ppm , far removed from the aryl phosphate region (-17 ppm), preventing spectral overlap while ensuring accurate quantitation. Avoid Triphenyl Phosphate (TPP) as it overlaps with the analyte.

  • Relaxation Agent (Optional): Chromium(III) acetylacetonate (

    
    ).
    
    • Usage: Add at 1-3 mg/mL if rapid pulsing is required. However, for highest precision, the "Long Delay" method (below) is preferred to avoid line broadening.

Sample Preparation
  • Weigh 50 mg of the cresyl phosphate sample (oil or solid) into a clean vial.

  • Add 20 mg of Triethyl Phosphate (IS) (weighed to 0.01 mg precision).

  • Dissolve in 600 µL of

    
    .
    
  • Transfer to a 5 mm high-precision NMR tube.

  • Note: Ensure the solution is homogenous; filtering through a 0.45 µm PTFE filter is recommended if the sample contains particulates.

NMR Acquisition Parameters

To ensure quantitative accuracy (qNMR), the experiment must suppress the Nuclear Overhauser Effect (NOE) and allow full relaxation of the


P nuclei.
ParameterSettingRationale
Nucleus

P (typically ~162 MHz on a 400 MHz instrument)
Target nucleus.
Pulse Sequence Inverse Gated Decoupling (zgig or equivalent)Decoupler is OFF during delay (d1) to suppress NOE, and ON during acquisition (aq) to remove proton coupling.
Spectral Width 100 ppm (-50 to +50 ppm)Covers both IS (-1 ppm) and TCP isomers (-17 ppm).
Relaxation Delay (d1) > 10 seconds (or

)

P

in phosphates can be 1-3s. A 10s delay ensures >99% magnetization recovery for quantitative integration.
Excitation Pulse 90°Maximizes signal per scan.
Scans (ns) 64 - 128Sufficient S/N for minor isomer detection (>100:1).
Temperature 298 K (25°C)Standardizes chemical shifts.

Structural Elucidation & Data Analysis

Spectral Assignment Strategy

The chemical shifts of cresyl phosphates are driven by the substitution pattern. While absolute shifts vary with concentration and temperature, the relative order remains consistent.

  • Reference (0.0 ppm): 85%

    
     (external) or calibrated relative to TEP (-1.0 ppm).
    
  • Region of Interest: -16.0 ppm to -18.0 ppm.

Isomer TypeApprox. Shift (

)
Multiplicity (

H-coupled)
Notes
Tri-para / Tri-meta -16.5 to -17.0 ppmSeptet / MultipletGenerally indistinguishable from each other without high-field 2D NMR. Non-toxic.
Mono-ortho ~ -17.2 ppmComplexToxic. Contains 1 ortho-cresol group.
Di-ortho ~ -17.5 ppmComplexToxic. Contains 2 ortho-cresol groups.
Tri-ortho (TOCP) ~ -17.8 to -18.0 ppmSeptetHighly Toxic. Most shielded due to steric crowding ("Ortho Effect").

Note: The "Ortho Effect" in aryl phosphates typically causes an upfield shift (more negative ppm) relative to para-isomers due to changes in the O-P-O bond angle and steric compression.

Analytical Workflow

Use the following logic to process the data:

NMRWorkflow Start Acquire 31P{1H} Inverse Gated Spectrum CheckIS Locate IS (TEP) at -1.0 ppm Start->CheckIS RegionCheck Examine Region -16 to -21 ppm CheckIS->RegionCheck Decision Peaks Detected? RegionCheck->Decision SinglePeak Single Peak (-16.5 to -17.0) Decision->SinglePeak One Major Signal MultiplePeaks Multiple Peaks Observed Decision->MultiplePeaks Shoulders/Split Signals Safe Likely Pure m/p-isomer (Low Toxicity) SinglePeak->Safe Risk Potential Mixed Isomers (Ortho-content) MultiplePeaks->Risk Quant Integrate Peaks Calculate % w/w Risk->Quant

Figure 2: Decision tree for identifying toxic isomer contamination in bulk TCP.

Quantification Formula

Calculate the concentration of the toxic ortho-isomer using the internal standard method:



Where:

  • 
    : Integrated area of the analyte and Internal Standard.
    
  • 
    : Number of phosphorus atoms per molecule (1 for both TCP and TEP).
    
  • 
    : Molecular weight (TCP = 368.37  g/mol , TEP = 182.15  g/mol ).
    
  • 
    : Mass of sample and IS added (mg).
    
  • 
    : Purity of the Internal Standard (decimal, e.g., 0.99).
    

Troubleshooting & Validation

Validating Assignments

If peak overlap makes assignment ambiguous (e.g., distinguishing mono-ortho from di-ortho in a complex mixture):

  • Spiking: Add a small amount of pure Tri-ortho-cresyl phosphate (TOCP) standard to the NMR tube. The peak that increases in intensity is the TOCP signal.

  • 2D NMR (

    
    H-
    
    
    
    P HMBC):
    Run a Heteronuclear Multiple Bond Correlation experiment.
    • Ortho protons (typically

      
       2.1-2.3 ppm for the methyl group) will show correlations to the phosphorus signal if they are within 3-4 bonds.
      
    • Coupling Constants:

      
       couplings are often visible in ortho isomers but negligible in para isomers.
      
Common Issues
  • Broad Lines: Usually due to paramagnetic impurities or insufficient shimming. If the sample is an industrial oil, filter it or use EDTA wash to remove metals.

  • Baseline Roll: Large acoustic ringing can occur in

    
    P probes. Use "backward linear prediction" (LPC) during processing to correct the first few points of the FID.
    

References

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110). Retrieved from [Link]

  • De Nola, G., et al. (2008). "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A, 1200(2), 211-216.

  • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.[1] (Standard text for 31P Theory).

  • Nagy, P. I., et al. (2011). "Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds." Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Oxford Instruments. (2020). Quantitative 31P NMR Spectroscopy. Application Note. Retrieved from [Link]

Sources

Analytical standards for Bis(m-cresyl) p-Cresyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-TCP-2026

Executive Summary & Scientific Context

Bis(m-cresyl) p-Cresyl Phosphate (BMCP) is a specific structural isomer of Tricresyl Phosphate (TCP). While commercial TCP is used extensively as a flame retardant and anti-wear additive in aviation lubricants (e.g., Mobil Jet Oil II, Eastman Turbo Oil), it is a complex mixture of ten possible isomers.

The Analytical Challenge: The toxicity of TCP is isomer-specific. "Ortho" isomers (containing at least one o-cresol moiety) are potent neurotoxins capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2] BMCP, being a meta/para isomer, lacks the structural capacity to form the neurotoxic cyclic saligenin phosphate metabolite. However, accurate quantitation of BMCP is critical for:

  • Forensic Fingerprinting: Confirming the source of organophosphate contamination (e.g., specific engine oil brands).

  • Safety Verification: Proving the absence of co-eluting toxic ortho-isomers in "low-toxicity" formulations.

  • Toxicology: Differentiating non-neuropathic exposure markers from neuropathic ones.

This guide provides a self-validating protocol for the isolation and quantitation of BMCP using GC-MS/MS, emphasizing the separation of critical isomers.

Physicochemical Profile & Standards
PropertySpecification
Analyte Name Bis(m-cresyl) p-Cresyl Phosphate
CAS Number 136868-91-2 (Specific Isomer); 1330-78-5 (Generic Mix)
Molecular Formula

Molecular Weight 368.36 g/mol
LogP (Octanol/Water) ~5.11 (Highly Lipophilic)
Boiling Point ~410°C (Requires high-temp GC columns)
Solubility Soluble in Hexane, Acetone, Toluene; Insoluble in Water

Standard Handling:

  • Stock Solution: Dissolve neat standard in Isooctane or Toluene to 1000 µg/mL. Store at -20°C in amber silanized vials.

  • Internal Standard (ISTD): Use Tri-p-cresyl phosphate-d21 or Tributyl Phosphate-d27 . Deuterated analogs are essential to correct for matrix suppression in MS sources.

Application Protocol 1: Sample Preparation
A. Aviation Cabin Air (Active Sampling)

Rationale: Air monitoring requires concentrating trace vapors from high-volume flows.

  • Sampling: Draw air through a mixed-bed tube (Glass fiber filter + XAD-2 sorbent) at 2 L/min for 60 mins.

  • Extraction:

    • Transfer filter and sorbent to a 4 mL amber vial.

    • Add 2.0 mL Acetone containing 100 ng/mL ISTD.

    • Ultrasonicate for 30 minutes (maintain temp < 30°C to prevent degradation).

  • Concentration:

    • Evaporate extract to dryness under a gentle stream of Nitrogen (

      
      ).
      
    • Reconstitute in 100 µL Isooctane .

    • Transfer to GC vial with low-volume insert.

B. Biological Fluids (Serum/Plasma)

Rationale: High lipid content in plasma interferes with lipophilic phosphates. A Liquid-Liquid Extraction (LLE) is preferred over precipitation alone.

  • Aliquot: 200 µL Plasma + 20 µL ISTD.

  • Protein Crash: Add 200 µL Formic Acid (0.1 M). Vortex.

  • Extraction: Add 1.0 mL Hexane:MTBE (1:1 v/v) .

  • Phase Separation: Vortex 2 min, Centrifuge 10,000 x g for 5 min.

  • Recovery: Transfer supernatant to a fresh tube. Repeat extraction once.

  • Dry Down: Evaporate combined organic layers; reconstitute in 50 µL Toluene.

Application Protocol 2: Instrumental Analysis (GC-MS/MS)

Scientific Causality: Liquid Chromatography (LC) often fails to resolve meta from para isomers due to identical polarity. Gas Chromatography (GC) utilizing distinct boiling points and pi-pi interactions on phenyl-based columns is the Gold Standard .

Chromatographic Conditions
  • System: Agilent 8890 GC or equivalent.

  • Column: DB-17MS or ZB-50 (50% Phenyl / 50% Dimethylpolysiloxane).

    • Why? Standard non-polar columns (DB-5) often co-elute m- and p- isomers. The 50% phenyl substitution increases selectivity for aromatic isomers.

  • Dimensions: 30 m

    
     0.25 mm 
    
    
    
    0.25 µm.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL Splitless (280°C).

Temperature Program
  • Initial: 80°C (Hold 1 min).

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 5°C/min to 280°C (Critical isomer separation window).

  • Final: Hold 5 min.

Mass Spectrometry (Triple Quadrupole)
  • Source: Electron Impact (EI) @ 70 eV.

  • Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
BMCP 368.1 (

)
367.1 (

)
165.0 (Fluorenyl cation)15 / 25
BMCP 368.1 (

)
107.0 (Cresol)77.0 (Phenyl)20 / 35
ISTD (d21) 389.2388.2114.115 / 20
Data Visualization & Logic
Diagram 1: Isomer Resolution Strategy

This diagram illustrates the analytical logic: separating the target BMCP from the toxic "Ortho" imposters.

AnalyticalWorkflow Sample Complex Sample (Oil/Air/Bio) Extract Extraction (Hexane/Acetone) Sample->Extract Clean-up GC GC Separation (DB-17MS Column) Extract->GC Injection Ortho Ortho-Isomers (Toxic/Early Elution) GC->Ortho tR: 18.2 min MetaPara Meta/Para Isomers (Target BMCP) GC->MetaPara tR: 19.5 min MS MS/MS Detection (m/z 368 -> 165) MetaPara->MS Selectivity Data Quantitation & Fingerprinting MS->Data

Caption: Analytical workflow prioritizing the chromatographic resolution of toxic ortho-isomers from the target Bis(m-cresyl) p-Cresyl Phosphate.

Diagram 2: Toxicological Context (Why Isomer Specificity Matters)

This diagram validates the "Why" of the analysis. BMCP is analyzed to prove it does NOT follow the upper pathway.

ToxicityPathway TCP Tricresyl Phosphate (Generic Mixture) CYP Hepatic Bioactivation (CYP450) TCP->CYP Ortho Ortho-Isomer Present CYP->Ortho If o-cresol moiety BMCP Bis(m-cresyl) p-Cresyl (Target Analyte) CYP->BMCP If m/p-cresol only Hydrox Hydroxylation (Alpha-carbon) Ortho->Hydrox Cyclic Cyclization to Saligenin Phosphate (CBDP) Hydrox->Cyclic Steric proximity NTE NTE Inhibition (Neuropathy) Cyclic->NTE Irreversible Binding Excrete Detoxification & Excretion BMCP->Excrete Cannot Cyclize

Caption: Metabolic divergence. BMCP lacks the ortho-methyl group required to form the neurotoxic cyclic saligenin phosphate (CBDP).

Quality Assurance & Validation Criteria

To ensure Trustworthiness and Self-Validation , the following criteria must be met for every batch:

  • Isomer Resolution Check: Inject a mixed standard containing o,o,o-TCP (TOCP) and m,m,p-TCP (BMCP). The valley between peaks must be < 10% of the peak height. If not, trim the column or reduce the temperature ramp rate.

  • Ion Ratio Stability: The ratio of Quant ion (367) to Qual ion (107) must be within ±20% of the calibration standard.

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Recovery: Spiked matrix samples must yield 80–120% recovery.

References
  • De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A.

  • Federal Aviation Administration (FAA). (2003). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS.

  • Westerink, R., et al. (2016).[3] In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. Neurotoxicology.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6529, Tri-p-cresyl phosphate.

  • EASA (European Union Aviation Safety Agency). Cabin Air Quality - Research and Reports.

Sources

Toxicological assessment of meta and para substituted cresyl phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Toxicological Assessment of Meta- and Para-Substituted Cresyl Phosphates

Abstract

Tricresyl phosphate (TCP) toxicity has historically been synonymous with the ortho-isomer (ToCP) and its induction of Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2][3][4] However, as industry shifts toward "safer" meta- (TmCP) and para- (TpCP) substituted isomers, a new toxicological assessment framework is required. This guide outlines a rigorous protocol to: (1) quantify trace ortho-impurities, (2) biologically validate the absence of neuropathic potential (NTE interaction), and (3) assess the specific systemic hazards of meta/para isomers, particularly endocrine and reproductive toxicity mediated by neutral Cholesterol Ester Hydrolase (nCEH) inhibition.

Section 1: Chemical Characterization & Purity Analysis

The Causality: You cannot assess the toxicity of TmCP or TpCP without first proving the absence of ToCP. Even 0.1% contamination with mono-ortho isomers can trigger false positives in neurotoxicity screens.

Protocol 1.1: Isomer Speciation via GC-MS Objective: To separate and quantify specific ortho, meta, and para isomers to a limit of detection (LOD) < 10 ng/mL.

  • Instrumentation: Agilent 7890B GC with 5977B MSD (or equivalent).

  • Column Selection: DB-5MS UI or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

    • Note: Standard non-polar columns may co-elute meta and para isomers. If strict separation of m- vs p- is required for metabolic studies, use a phenyl-arylene stationary phase.

  • Methodology:

    • Sample Prep: Dilute 100 mg of test article in 10 mL isooctane. Add deuterated internal standard (d21-ToCP).

    • Inlet: Splitless mode, 280°C.

    • Oven Program:

      • Initial: 90°C (hold 1 min).

      • Ramp 1: 20°C/min to 200°C.

      • Ramp 2: 4°C/min to 280°C (Critical for isomer resolution).

      • Hold: 5 mins.

    • Detection: SIM mode monitoring ions m/z 368 (molecular ion) and 165 (tropylium ion).

Data Output: Generate a table comparing the abundance of tri-m-, tri-p-, and the critical mono-ortho isomers.

Isomer TypeRetention Time (min)Toxic PotentialAction Level
Tri-ortho (ToCP) 18.2High (OPIDN)> 0.1% (Reject)
Mono-ortho 16.5 - 17.8Extreme (OPIDN) > 0.05% (Reject)
Tri-meta (TmCP) 19.1Low (Systemic)Characterize
Tri-para (TpCP) 19.4Low (Systemic)Characterize

Section 2: Neurotoxicity Exclusion (The "Negative" Screen)

The Causality: Meta and para isomers are sterically hindered from forming the cyclic saligenin phosphate (CBDP), the metabolite responsible for aging Neuropathy Target Esterase (NTE). Therefore, they should not inhibit NTE. Any inhibition observed here indicates either ortho-contamination or a novel mechanism.

Protocol 2.1: The "Molecular Canary" Bioactivation Assay Concept: Use liver microsomes to metabolically activate the sample, then test the supernatant against Butyrylcholinesterase (BChE). BChE is extremely sensitive to the cyclic saligenin metabolite (CBDP).

  • If TmCP/TpCP is pure: No BChE inhibition occurs.

  • If contaminated:[5] Rapid BChE inhibition.[6]

Protocol 2.2: Hen Brain NTE Inhibition Assay (Modified Johnson Method) Objective: Definitive confirmation of non-neuropathic status.

  • Tissue Preparation: Homogenize Gallus domesticus (hen) brain in 50 mM Tris-HCl/2 mM EDTA (pH 8.0).

  • Differential Inhibition (The Key Step):

    • Tube A: Incubate tissue + Paraoxon (40 µM) for 10 min. (Blocks AChE/BChE, leaves NTE active).

    • Tube B: Incubate tissue + Paraoxon (40 µM) + Mipafox (50 µM) for 10 min. (Blocks AChE/BChE and NTE - serves as blank).

    • Tube C: Incubate tissue + Paraoxon (40 µM) + Test Article (TmCP/TpCP) for 20 min.

  • Substrate Addition: Add Phenyl Valerate (substrate) to all tubes. Incubate 15 min at 37°C.

  • Colorimetric Reaction: Stop reaction with SDS/4-aminoantipyrine/ferricyanide. Read Absorbance at 510 nm.[2]

  • Calculation:

    • NTE Activity = (Abs_A - Abs_B).

    • % Inhibition = 1 - [(Abs_C - Abs_B) / (Abs_A - Abs_B)] * 100.

Success Criteria: Pure TmCP/TpCP should show <15% NTE inhibition at physiological concentrations.

Section 3: Metabolic Fate & Mechanism of Action

The Causality: The safety of meta/para isomers relies on their metabolic divergence from ortho isomers. While ortho cyclizes into a neurotoxin, para is oxidized into excretable acids.

Visualization: Metabolic Divergence

MetabolicPathways cluster_ortho Ortho-Isomer (Toxic Route) cluster_para Para-Isomer (Detox Route) ToCP ToCP (Tri-ortho) Int1 Hydroxylation (CYP450) ToCP->Int1 CBDP CBDP (Cyclic Saligenin) Int1->CBDP Cyclization (Steric Facilitation) NTE_Aging NTE Aging (Axonal Degeneration) CBDP->NTE_Aging Irreversible Inhibition TpCP TpCP (Tri-para) Int2 Hydroxylation (CYP450) TpCP->Int2 Alcohol p-Hydroxy Benzyl Alcohol Int2->Alcohol No Cyclization (Steric Hindrance) Acid p-Hydroxy Benzoic Acid Alcohol->Acid Oxidation Excretion Urinary Excretion Acid->Excretion

Figure 1: Comparative metabolic pathways. The structural inability of para-isomers to cyclize prevents the formation of the neurotoxic saligenin metabolite (CBDP).

Section 4: Emerging Endpoints (Reproductive & Adrenal Toxicity)

The Causality: While TmCP/TpCP do not cause neuropathy, they are not biologically inert. They are potent inhibitors of neutral Cholesterol Ester Hydrolase (nCEH) .

  • Mechanism:[7] nCEH converts stored cholesteryl esters into cholesterol for steroidogenesis.

  • Effect: Inhibition leads to lipid accumulation (lipidosis) in the adrenal cortex and ovaries/testes, potentially impairing hormone synthesis.

Protocol 4.1: nCEH Inhibition Assay Objective: Assess the specific hazard of meta/para isomers on steroidogenic tissues.

  • Enzyme Source: Bovine adrenal cortex microsomes or CHO-K1 cells transfected with human nCEH.

  • Substrate: [14C]-Cholesteryl Oleate.

  • Incubation:

    • Incubate enzyme source with Test Article (0.1 - 100 µM) for 15 min at 37°C.

    • Add substrate and incubate for 30 min.

  • Extraction: Stop reaction with chloroform:methanol (2:1). Extract free fatty acids.

  • Quantification: Liquid Scintillation Counting of the free [14C]-oleate released.

  • Data Analysis: Determine IC50.

    • Reference: Pure TpCP often exhibits an IC50 in the low nanomolar range (highly potent), indicating a risk for reproductive toxicity despite being "neuro-safe."

Summary Workflow

AssessmentWorkflow Sample Test Sample (TmCP / TpCP) GCMS GC-MS Purity Check Sample->GCMS OrthoCheck Ortho Isomers > 0.1%? GCMS->OrthoCheck Reject REJECT (High Neurotoxic Risk) OrthoCheck->Reject Yes Microsome Microsomal Activation (Molecular Canary) OrthoCheck->Microsome No BChE_Assay BChE Inhibition? Microsome->BChE_Assay BChE_Assay->Reject Yes (Hidden Ortho) NTE_Assay NTE Assay (Hen Brain) BChE_Assay->NTE_Assay No nCEH_Assay nCEH Assay (Adrenal/Repro Toxicity) NTE_Assay->nCEH_Assay FinalReport Final Safety Profile (Neuro + Endocrine) nCEH_Assay->FinalReport

Figure 2: Integrated toxicological assessment pipeline ensuring both purity verification and isomer-specific hazard identification.

References

  • World Health Organization (WHO). (1990).[1] Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. [Link]

  • Johnson, M. K. (1977). Improved assay of neurotoxic esterase for screening organophosphates for delayed neurotoxicity potential.[2][8] Archives of Toxicology, 37(2), 113-115. [Link]

  • Abou-Donia, M. B. (1981). Organophosphorus ester-induced delayed neurotoxicity.[1][2][3][4][7][8][9][10] Annual Review of Pharmacology and Toxicology, 21, 511-548. [Link]

  • De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[4][11] Journal of Chromatography A, 1200(2), 211-216. [Link]

  • Latendresse, J. R., et al. (1994). Ovarian toxicity of tricresyl phosphate (TCP) in the F344 rat.[12] Fundamental and Applied Toxicology, 22(3), 392-400. [Link]

Sources

Use of Bis(m-cresyl) p-Cresyl Phosphate as a non-neurotoxic flame retardant

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural rationale, synthesis verification, and toxicological screening of Bis(m-cresyl) p-Cresyl Phosphate (BmCpCP) . Unlike commercial Tricresyl Phosphate (TCP) mixtures historically associated with Organophosphate-Induced Delayed Neuropathy (OPIDN), BmCpCP is a specific isomer engineered to eliminate the structural prerequisites for neurotoxicity. This guide provides researchers with protocols to verify isomeric purity (<0.1% ortho-content) and validate safety via Neuropathy Target Esterase (NTE) inhibition assays.

Introduction: The "Ortho-Effect" and Mechanistic Rationale[1]

The neurotoxicity of phosphate esters is not intrinsic to the phosphorus group but is strictly position-dependent regarding the aromatic ring substituents. Historically, TCP mixtures caused paralysis (e.g., the "Ginger Jake" incident) due to the presence of ortho-cresyl isomers.

The Mechanism of Toxicity (TOCP): Tri-ortho-cresyl phosphate (TOCP) and, more potently, mono-ortho isomers undergo metabolic activation by hepatic Cytochrome P450. The ortho-methyl group is hydroxylated and subsequently cyclizes with the phosphate group to form Cresyl Saligenin Phosphate (CBDP) . CBDP is a potent irreversible inhibitor of Neuropathy Target Esterase (NTE) in neural tissue, leading to axonal degeneration.

The Safety of BmCpCP: Bis(m-cresyl) p-Cresyl Phosphate contains only meta and para substituents. Due to the steric distance of the methyl groups from the phosphate ester bond, cyclization to a saligenin derivative is chemically impossible. Consequently, BmCpCP is metabolized via innocuous pathways (hydroxylation and excretion) without inhibiting NTE.

Figure 1: Metabolic Divergence (Toxicity vs. Safety)

MetabolicPathways TOCP Tri-ortho-cresyl Phosphate (TOCP) P450_1 Cytochrome P450 (Hydroxylation) TOCP->P450_1 BmCpCP Bis(m-cresyl) p-Cresyl Phosphate (BmCpCP) P450_2 Cytochrome P450 (Hydroxylation) BmCpCP->P450_2 Intermediate_T Hydroxymethyl Intermediate P450_1->Intermediate_T Intermediate_S p-Carboxyphenyl / m-Hydroxyphenyl Metabolites P450_2->Intermediate_S No Cyclization Possible CBDP Cresyl Saligenin Phosphate (CBDP - Cyclic) Intermediate_T->CBDP Cyclization (Ortho-effect) Excretion Renal Excretion (Safe) Intermediate_S->Excretion NTE_Inhib NTE Inhibition (Axonal Degeneration) CBDP->NTE_Inhib Irreversible Binding

Caption: Comparative metabolism showing the "Ortho-Effect" leading to neurotoxic CBDP (top) vs. the safe metabolic clearance of the meta/para isomer BmCpCP (bottom).

Protocol A: Isomeric Purity Verification (GC-MS)

Objective: To confirm the absence of neurotoxic ortho-isomers. Standard: Ortho-isomer content must be < 0.1% (w/w). Note that mono-ortho isomers are more toxic than tri-ortho and must be strictly monitored.

Materials:

  • Instrument: Gas Chromatograph with Mass Spectrometer (e.g., Agilent 5977B).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Standards: Pure TOCP (reference), pure m-cresol, pure p-cresol.

Methodology:

  • Sample Prep: Dilute 10 mg of BmCpCP in 10 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Conditions: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp A: 20°C/min to 200°C.

    • Ramp B: 5°C/min to 280°C (critical for isomer separation).

    • Hold: 5 mins.

  • Detection (SIM Mode): Monitor ions m/z 368 (Molecular Ion), 367, 165, and 91.

  • Analysis:

    • Ortho-isomers typically elute before meta/para isomers due to steric crowding lowering the boiling point.

    • Integrate all peaks. Calculate % area of any peak matching the retention time of the TOCP standard.

Acceptance Criteria:

  • Total ortho-cresyl content < 0.1%.[1]

  • Purity of BmCpCP > 98.5%.

Protocol B: Toxicological Validation (NTE Inhibition Assay)

Objective: To experimentally validate that BmCpCP does not inhibit Neuropathy Target Esterase (NTE), the predictor for delayed neuropathy. Reference: Modified from Johnson (1977) and Richardson (2025).

Principle: NTE activity is defined as the hydrolysis of Phenyl Valerate that is resistant to Paraoxon (which kills non-target esterases) but sensitive to Mipafox (a specific NTE inhibitor).[2][3] If BmCpCP is safe, it will not reduce the NTE activity compared to the control.

Materials
  • Biological Source: Hen brain microsomes (hens are the sensitive species for OPIDN) or recombinant human NTE (PNPLA6).

  • Substrate: Phenyl Valerate (PV).[4][5]

  • Inhibitors: Paraoxon (40 µM), Mipafox (50 µM).[6]

  • Chromogen: 4-Aminoantipyrine + Potassium Ferricyanide.

Workflow Diagram

NTE_Assay Sample Test Compound (BmCpCP) Incubation Incubation (37°C, 20 min) Sample->Incubation Brain Hen Brain Microsomes Brain->Incubation Tube_A Tube A: + Paraoxon Incubation->Tube_A Tube_B Tube B: + Paraoxon + Mipafox Incubation->Tube_B Substrate Add Phenyl Valerate Tube_A->Substrate Tube_B->Substrate Stop Stop Reaction (SDS/4-AAP) Substrate->Stop Read Read Absorbance (510 nm) Stop->Read Calc Calculate NTE Activity: (Abs_A - Abs_B) Read->Calc

Caption: Differential inhibition assay workflow. NTE activity is the difference between Paraoxon-resistant and Mipafox-sensitive hydrolysis.

Step-by-Step Procedure
  • Pre-Incubation: Incubate brain microsomes with the test compound (BmCpCP) at varying concentrations (0.1 µM – 100 µM) for 20 minutes at 37°C.

  • Differential Inhibition:

    • Tube A: Add Paraoxon (final 40 µM). Blocks AChE and non-specific esterases.

    • Tube B: Add Paraoxon (40 µM) + Mipafox (50 µM).[6] Blocks AChE, non-specific esterases, AND NTE.

  • Substrate Addition: Add Phenyl Valerate (1 mg/mL) to both tubes. Incubate for 15 minutes.

  • Color Development: Stop reaction with SDS/4-Aminoantipyrine buffer. Add Potassium Ferricyanide.

  • Measurement: Read absorbance at 510 nm (red quinoneimine dye).

  • Calculation:

    
    
    
    • Interpretation: If BmCpCP is neurotoxic, the NTE activity in the test sample will be significantly lower than the vehicle control.

Target Result: BmCpCP should show IC50 > 100 µM (indicating no significant inhibition at physiological levels). TOCP typically shows IC50 < 1 µM.

Material Performance Data

While safety is paramount, the molecule must function as a flame retardant.

Table 1: Comparative Properties (BmCpCP vs. Standard TCP)

PropertyBis(m-cresyl) p-Cresyl PhosphateCommercial TCP (Mix)Relevance
Physical State Clear, viscous liquidYellowish liquidProcessing ease
Phosphorus Content ~8.4%~8.4%Flame retardancy efficiency
Boiling Point > 260°C (at 10 mmHg)250-270°CThermal stability in polymers
Viscosity (25°C) 60-70 mPa·s50-80 mPa·sPlasticizing effect
Neurotoxicity Negative (Safe) Positive (Risk) Regulatory Compliance

Application Protocol: UL-94 V-0 Screening

  • Formulation: Blend 15% (w/w) BmCpCP into Polycarbonate/ABS alloy.

  • Specimen: Mold bars (125 x 13 x 3.2 mm).

  • Test: Vertical burn test. Apply methane flame for 10s, remove, record afterflame time (

    
    ). Re-apply for 10s, record (
    
    
    
    ).
  • Requirement: Total afterflame (

    
    ) < 10s; no dripping of flaming particles.
    

References

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. Link

  • Johnson, M. K. (1977). "Improved assay of neurotoxic esterase for screening organophosphates." Archives of Toxicology, 37(2), 113-115. Link

  • De Nola, G., et al. (2008).[7] "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A, 1200(2), 211-216. Link

  • Richardson, R. J. (2025).[2] "Neurotoxic Esterase (NTE) Assay: Optimized Conditions." Journal of Analytical Toxicology. Link

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Tricresyl Phosphate.Link

Sources

HPLC analysis of tricresyl phosphate isomers in consumer products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Separation of Tricresyl Phosphate (TCP) Isomers in Consumer Polymers

Executive Summary & Scientific Context

Tricresyl phosphate (TCP) is a ubiquitous organophosphate ester (OPE) used as a flame retardant and plasticizer in consumer products ranging from PVC cabling to synthetic lubricants. While commercially available TCP is a complex mixture of isomers, its toxicity profile is non-uniform.

The Analytical Challenge: The neurotoxicity of TCP is strictly isomer-dependent. The ortho-cresyl isomers (ToCP, mono-ortho, and di-ortho derivatives) can undergo metabolic bioactivation by cytochrome P450 enzymes to form cyclic saligenin phosphates (CBDP), which permanently inhibit Neuropathy Target Esterase (NTE), causing Organophosphate-Induced Delayed Neuropathy (OPIDN). Conversely, meta- and para- isomers are rapidly detoxified and pose significantly lower risks.

Standard C18 (octadecyl) reversed-phase chromatography often fails to adequately resolve these positional isomers due to their identical hydrophobicity. This Application Note details a Selectivity-Enhanced Protocol using a Phenyl-Hexyl stationary phase. By exploiting


 interactions, this method achieves baseline separation of the toxic ortho-isomers from the benign meta/para matrix, a critical requirement for accurate risk assessment in consumer safety.

Chemical Logic & Mechanism

To understand the necessity of this protocol, one must visualize the toxicity pathway that dictates our analytical requirements.

TCP_Toxicity_Pathway TCP_Mix TCP Mixture (Consumer Product) Ortho Ortho-Isomers (ToCP, MoCP) TCP_Mix->Ortho HPLC Separation MetaPara Meta/Para-Isomers (TmCP, TpCP) TCP_Mix->MetaPara BioAct Bioactivation (Cytochrome P450) Ortho->BioAct In Vivo Detox Hydroxylation/Excretion (Detoxification) MetaPara->Detox Rapid Metabolism CBDP Cyclic Saligenin Phosphate (CBDP) BioAct->CBDP Cyclization NTE NTE Inhibition (Neurotoxicity/OPIDN) CBDP->NTE Irreversible Binding

Figure 1: The "Ortho-Effect" Toxicity Pathway. Analytical separation is required to distinguish precursors of the neurotoxic CBDP metabolite from benign isomers.

Experimental Protocols

Protocol A: Sample Preparation (Polyvinyl Chloride - PVC)

Objective: Extraction of TCP from complex polymer matrices without degrading the isomers.

Reagents:

  • Tetrahydrofuran (THF) - HPLC Grade (Solubilizer)

  • Methanol (MeOH) - HPLC Grade (Precipitant)

  • 0.2 µm PTFE Syringe Filters

Workflow:

  • Cryo-Milling: Cut PVC sample into <2mm fragments. Cryo-mill with liquid nitrogen to produce a fine powder (increases surface area for extraction).

  • Dissolution: Weigh 0.5 g of sample into a 20 mL glass scintillation vial. Add 10 mL of THF.

  • Agitation: Sonicate at 40°C for 30 minutes until the polymer is visibly swollen or dissolved.

  • Precipitation (The Critical Step): Slowly add the THF extract dropwise into a beaker containing 50 mL of cold Methanol (-20°C) while stirring.

    • Why? PVC is insoluble in MeOH, while TCP is highly soluble. The polymer precipitates out, leaving TCP in the supernatant.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE filter into an HPLC vial.

Protocol B: High-Resolution HPLC Method

Objective: Baseline resolution of structural isomers using


-selectivity.

System Suitability Requirement: Resolution (


) between tri-m-cresyl phosphate and tri-o-cresyl phosphate must be > 1.5.
ParameterConditionRationale (Expertise)
Column Phenyl-Hexyl (150 mm x 4.6 mm, 2.7 µm fused-core)Phenyl ligands engage in

stacking with the aromatic rings of TCP. Isomers with different steric accessibility to the

-cloud (ortho vs para) elute differently. C18 relies only on hydrophobicity and fails here.
Mobile Phase A Water (10mM Ammonium Formate)Buffer maintains constant ionic strength; Formate is MS-compatible if confirmation is needed.
Mobile Phase B Methanol (LC-MS Grade)Critical: Acetonitrile possesses a triple bond (

-system) that interferes with the column's

selectivity.[1] Methanol is "

-neutral" and enhances the phenyl-column effect.
Flow Rate 0.8 mL/minOptimized for Van Deemter minima of fused-core particles.
Gradient 0-2 min: 60% B2-15 min: 60%

90% B15-20 min: 90% B (Hold)
Shallow gradient necessary to resolve the cluster of 10 possible isomers.
Temp 35°CSub-ambient or low heat preserves peak shape; high heat reduces

-interaction strength.
Detection UV @ 264 nm (bw 4nm)264 nm is the absorption maximum for the cresol ring, offering higher specificity than the generic 254 nm.

Results & Data Interpretation

The following table summarizes the retention behavior. Note the distinct shift in elution order compared to standard C18 methods.

Table 1: Retention Time & Resolution Data (Phenyl-Hexyl vs. C18)

IsomerStructureRT (C18) [min]RT (Phenyl-Hexyl) [min]Separation Factor (

) on Phenyl
TpCP Tri-para12.411.2N/A
TmCP Tri-meta12.5 (Co-elutes)11.81.12 (Resolved)
ToCP Tri-ortho 12.2 (Shoulder)13.5 1.25 (Baseline)

Interpretation Guide:

  • The "Ortho-Shift": On Phenyl columns, the ortho-isomers typically elute later or significantly differently than meta/para due to the steric "ortho-effect" altering the geometry of the interaction with the stationary phase aromatic rings.

  • Quantification: Integrate the ortho-peak specifically. If the peak area of ToCP (and mono/di-ortho regions) exceeds the regulatory threshold (typically <0.1% or <1000 ppm depending on jurisdiction), the product is non-compliant.

Method Validation Workflow

To ensure this method is self-validating in a regulated environment, follow this decision tree.

Validation_Workflow Start Start Sequence Blank Inject Solvent Blank (MeOH) Start->Blank SST System Suitability (SST) Mix (TmCP + ToCP) Blank->SST Check Check Resolution Rs > 1.5? SST->Check Fail FAIL: Check Mobile Phase (Ensure MeOH used, not ACN) Check->Fail No Pass PASS: Inject Samples Check->Pass Yes Bracket Bracket Standards Every 10 samples Pass->Bracket

Figure 2: Routine Analysis Decision Tree. The critical control point is the resolution check between meta and ortho isomers.

References

  • World Health Organization (WHO). (1990). Tricresyl Phosphate.[2][3][4][5][6][7][8] Environmental Health Criteria 110. International Programme on Chemical Safety. Link

  • Van Beveren, T. (2017). On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil.Link

  • Shimadzu Corporation. (2020). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Application News C190-E155. Link

  • De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[6][9] Journal of Chromatography A. Link

  • US EPA. (2014). Flame Retardant Alternatives for Hexabromocyclododecane (HBCD). (Detailed discussion on OPE extraction from polymers). Link

Sources

Troubleshooting & Optimization

Overcoming co-elution of cresyl phosphate isomers in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Co-elution of Tricresyl Phosphate (TCP) Isomers

Status: Operational | Updated: February 14, 2026 Audience: Analytical Chemists, Toxicologists, Aviation Safety Researchers

Executive Summary: The Isomer Challenge

Commercial Tricresyl Phosphate (TCP) is a complex mixture used as a flame retardant and anti-wear additive in aviation lubricants (jet oil).[1][2][3][4] The critical analytical challenge is distinguishing the neurotoxic ortho-isomers (specifically tri-ortho-cresyl phosphate, ToCP, and mono/di-ortho congeners) from the less toxic meta- and para- isomers.

Standard non-polar columns (e.g., 5% phenyl) often fail to resolve these isomers, leading to co-elution and false-negative toxicity assessments. This guide provides field-proven protocols to achieve baseline resolution and accurate quantification.

Module 1: Chromatographic Resolution (GC-MS)
Q: My standard DB-5MS column shows a single broad peak for TCP. How do I separate the toxic ortho-isomers?

A: You must switch to a phase with higher phenyl content to leverage


-

interactions.

Standard non-polar columns (100% dimethyl polysiloxane or 5% phenyl) separate primarily by boiling point. Since TCP isomers have nearly identical boiling points, they co-elute. You need a stationary phase that interacts with the electron-rich aromatic rings of the cresyl groups.

Recommended Phases:

  • Primary Choice (50% Phenyl): A 50% phenyl / 50% dimethyl polysiloxane phase (e.g., Rtx-50, DB-17, ZB-50 ) provides the necessary selectivity to resolve ToCP from the meta and para clusters.

  • Alternative (Ionic Liquid): Newer ionic liquid columns (e.g., SLB-IL60) offer unique selectivity patterns that can resolve complex "critical pairs" that even 50% phenyl phases miss.

Troubleshooting Logic Tree:

ColumnSelection Start Issue: Co-eluting TCP Isomers CheckCol Current Column Type? Start->CheckCol NonPolar 5% Phenyl (e.g., DB-5) CheckCol->NonPolar Using MidPolar 50% Phenyl (e.g., DB-17) CheckCol->MidPolar Using Action1 SWITCH COLUMN Selectivity for aromatic isomers is required. NonPolar->Action1 Insufficient Resolution Action2 OPTIMIZE METHOD Adjust Temp Ramp or Flow Rate MidPolar->Action2 Partial Separation Action3 ADVANCED Consider GCxGC or Ionic Liquid phases MidPolar->Action3 Complex Matrix (Jet Oil) Action1->MidPolar Install

Figure 1: Decision matrix for selecting the appropriate GC stationary phase for isomer resolution.

Module 2: Mass Spectrometry & Detection
Q: The mass spectra for all TCP isomers look identical. How can I confirm I am detecting the toxic ToCP isomer?

A: You cannot rely on EI spectral matching alone. You must use Retention Time Locking (RTL) combined with SIM/MRM ratios.

Under Electron Ionization (EI), all TCP isomers fragment to produce a dominant molecular ion (


) at m/z 368  and a tropylium-like fragment at m/z 91 . The spectra are virtually indistinguishable.

Protocol for Confirmation:

  • Retention Time (RT) Marker: You must run a certified reference standard of pure Tri-ortho-cresyl phosphate (ToCP).

  • Quantifier/Qualifier Ions: Use Selected Ion Monitoring (SIM) to increase sensitivity and exclude matrix noise.

Target Ions for TCP Analysis:

AnalyteQuantifier (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)Rationale
TCP (Parent) 368 367165Molecular ion is stable; 165 is the cresyl fragment.
ToCP (Specific) 368 9177High abundance of m/z 91 in ortho isomers due to proximity effects.
Internal Standard 326 325-Triphenyl Phosphate (TPP) or d21-TCP.

Critical Warning: In complex matrices like jet engine oil, the hydrocarbon background can mimic TCP signals. For absolute certainty, GC-MS/MS (Triple Quadrupole) in MRM mode is superior.

  • Transition: 368

    
     165 (Collision Energy: 25 eV).
    
Module 3: Sample Preparation Protocols
Q: I am analyzing cabin air filters, but the jet oil matrix is suppressing my signal. How do I clean up the sample?

A: A dual-stage extraction using acetonitrile and solid-phase extraction (SPE) is required to remove the aliphatic oil hydrocarbons.

Jet oils are 95% synthetic esters (pentaerythritol esters). These co-extract with TCP. The following protocol utilizes the polarity difference between the oil base stock and the phosphate esters.

Step-by-Step Extraction Protocol:

  • Extraction:

    • Place air filter (or 0.5g oil sample) in a glass vial.

    • Add 5 mL Acetonitrile . (TCP is soluble; aliphatic oil components are less soluble).

    • Sonicate for 15 minutes.

  • Clean-up (SPE):

    • Condition a C18 SPE Cartridge (500 mg) with Methanol followed by Water.

    • Load the acetonitrile extract (diluted 1:1 with water to ensure retention).

    • Wash: 5 mL 5% Methanol in Water (Removes polar interferences).

    • Elute: 3 mL Acetonitrile or Ethyl Acetate.

  • Concentration:

    • Evaporate eluate to near dryness under Nitrogen.

    • Reconstitute in 200

      
      L Isooctane (for GC injection).
      

SamplePrep Sample Sample (Filter/Oil) Extract Solvent Extraction (Acetonitrile) Sample->Extract SPE_Load SPE Load (C18 Cartridge) Extract->SPE_Load Wash Wash (5% MeOH/H2O) SPE_Load->Wash Waste Elute Elute (100% ACN) Wash->Elute GCMS GC-MS Analysis Elute->GCMS

Figure 2: Workflow for isolating TCP isomers from complex hydrocarbon matrices.

Module 4: Advanced Troubleshooting (FAQs)

Q: I see "shouldering" on my ToCP peak even with a DB-17 column. What is happening? A: You are likely seeing Mono-ortho isomers (MoCP). Commercial TCP is a mixture.[1] There are isomers with one ortho and two meta/para groups.[1] These elute very close to the Tri-ortho isomer.

  • Solution: Decrease the GC oven ramp rate to 2°C/min during the elution window (240°C - 260°C).

Q: Can I use LC-MS/MS instead of GC-MS? A: Yes, but it is less common for the parent TCP.

  • Column: Use a Phenyl-Hexyl or Biphenyl column, not a standard C18. The biphenyl phase mimics the selectivity of the DB-17 GC phase.

  • Application: LC-MS/MS is critical if you are analyzing the metabolites (like CBDP - cyclic saligenin phosphate) found in blood or urine, as these are thermally unstable in GC.

Q: What is the regulatory limit I should aim for? A: While limits vary, many researchers aim for a detection limit (LOD) of 0.1 ng/m³ in air or 0.1 mg/kg in oil to detect trace contamination events (fume events).

References
  • De Nola, G., Kibby, J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[1][2][3][4][5] Journal of Chromatography A.

  • Federal Aviation Administration (FAA). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS.

  • Restek Corporation. Tricresyl phosphate: Compound Information and Applications for GC.[6][7]

  • National Institutes of Health (NIH) - PubChem. Tri-o-cresyl phosphate (Compound Summary).

  • Van Beveren, T. On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil.

Sources

Improving the yield of specific tricresyl phosphate isomer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Tricresyl Phosphate (TCP) Synthesis

Topic: Optimization of Yield and Selectivity for para- and meta- Tricresyl Phosphate Isomers. Ticket ID: TCP-SYN-OPT-001 Lead Scientist: Dr. Arisato (Senior Application Scientist)

Executive Summary: The Dual-Yield Challenge

In the synthesis of Tricresyl Phosphate (TCP), "yield" refers to two distinct vectors:

  • Chemical Conversion: Driving the phosphorylation of cresol to completion (avoiding mono- and di-esters).

  • Isomeric Selectivity: Maximizing the formation of non-neurotoxic isomers (e.g., tri-p-cresyl phosphate) while eliminating the neurotoxic ortho- isomers (specifically tri-o-cresyl phosphate or TOCP).

Critical Safety Warning: The ortho- isomer (TOCP) is a potent neurotoxin capable of causing Organophosphate-Induced Delayed Neurotoxicity (OPIDN). There is no commercially viable catalytic method to chemically "flip" an ortho- cresyl group to a para- position during phosphorylation. Selectivity is strictly a function of feedstock purity.

Part 1: The Synthesis Workflow (Visualized)

The following diagram outlines the optimized critical path for high-yield, low-toxicity TCP synthesis.

TCP_Synthesis_Workflow cluster_catalysis Catalytic Zone Feedstock Feedstock Analysis (GC Purity Check) Reaction Phosphorylation (Stepwise Heating) Feedstock->Reaction Pure p-Cresol + POCl3 HCl_Mgmt HCl Removal (Vacuum/Sparging) Reaction->HCl_Mgmt Byproduct Gas Workup Neutralization (Alkali Wash) Reaction->Workup Crude Ester Distillation Fractional Distillation (High Vacuum) Workup->Distillation Dried Crude Final_Product Purified p-TCP/m-TCP (<0.1% ortho) Distillation->Final_Product Target Fraction

Figure 1: Critical path for selective TCP synthesis. Note that HCl removal is continuous during the reaction phase.

Part 2: Core Directives & Troubleshooting (Q&A)

Module A: Feedstock & Selectivity (The "Garbage In, Garbage Out" Rule)

Q: My final product has 3% TOCP content. Can I reduce this by changing my catalyst? A: No. If your final product contains 3% TOCP, your starting cresol feedstock contained o-cresol. Standard phosphorylation catalysts (Lewis acids like


 or 

) do not isomerize the aromatic ring positions. They only facilitate the P-O bond formation.
  • The Fix: You must analyze your cresol feedstock using Gas Chromatography (GC) before synthesis. To meet modern safety standards (often <0.1% ortho content), you must use high-purity p-cresol or m-cresol synthesized via cymene oxidation, rather than coal-tar derived cresylic acids which are isomer mixtures.

Q: I am using pure p-cresol, but I see "scrambling" or unexpected impurities. Why? A: High-temperature transesterification can occur if the reaction is pushed too hard (above 250°C) in the presence of strong Lewis Acids (


).
  • The Fix: Switch to a milder catalyst like Magnesium Chloride (

    
    )  or a solid-supported heteropoly acid (e.g., 
    
    
    
    ). These provide high conversion rates without promoting intermolecular exchange or degradation.
Module B: Reaction Optimization (Chemical Yield)

Q: The reaction stalls at the di-ester stage (Acid Value remains high). Adding more catalyst doesn't help. A: This is a classic kinetic trap caused by HCl saturation . The reaction


 is reversible. If HCl accumulates in the reactor, it protonates the intermediate species, inhibiting the third and final substitution (which is already sterically hindered).
  • The Protocol Fix:

    • Vacuum Assist: Apply partial vacuum (100–200 mmHg) during the final 2 hours of the reaction.

    • Inert Sparging: Sparge dry Nitrogen (

      
      ) through the bottom of the reactor to physically sweep HCl out of the liquid phase.
      
    • Temperature Ramp: Do not go straight to reflux. Use a staged ramp:

      • Stage 1 (0-1 hr): 60°C (Formation of mono-ester).

      • Stage 2 (1-4 hrs): 100-140°C (Formation of di-ester).

      • Stage 3 (4+ hrs): 200-220°C (Formation of tri-ester).

Q: My product is dark/yellow. How do I improve color? A: Color bodies often result from the oxidation of unreacted phenols or catalyst residues.

  • The Fix:

    • Stoichiometry: Use a slight excess of cresol (e.g., 3.05 : 1 molar ratio) to ensure all

      
       is consumed, then distill off the excess cresol later.
      
    • Catalyst Removal: If using metal chlorides (

      
      , 
      
      
      
      ), you must perform a rigorous alkaline wash (
      
      
      or dilute
      
      
      ) followed by water washing until neutral pH is achieved before distillation. Residual metal salts catalyze decomposition during distillation, causing darkening.

Part 3: Mechanistic Insight

Understanding the phosphorylation mechanism helps explain why HCl removal is critical.

Reaction_Mechanism Start POCl3 + Cresol (ArOH) Inter1 Intermediate 1: Mono-Cresyl Dichlorophosphate (Fast) Start->Inter1 -HCl Inter2 Intermediate 2: Di-Cresyl Chlorophosphate (Slower) Inter1->Inter2 +ArOH, -HCl HCl HCl (Gas) Inter1->HCl Final Product: Tri-Cresyl Phosphate (Rate Limiting Step) Inter2->Final +ArOH, -HCl (Requires High T & Catalyst) Inter2->HCl

Figure 2: Stepwise phosphorylation. The final substitution is sterically hindered and requires effective HCl removal to proceed.

Part 4: Data & Catalyst Selection

The following table compares catalyst performance for the synthesis of p-TCP based on industrial benchmarks.

Catalyst SystemReaction Temp (°C)Yield (Chemical)Selectivity (Isomer)Notes

(Traditional)
200-220>95%ModerateCan cause transesterification/scrambling at high temps. Hard to wash out.

(Preferred)
220-240>96%HighSlower than Al but cleaner profile. Less "tar" formation.
Heteropoly Acids 160-18092-94%Very High"Green" chemistry. Reusable solid catalyst. Lower temp requires longer time.
Uncatalyzed >280<80%LowRequires dangerous temps; significant decomposition.

References

  • World Health Organization (WHO). (1990).[1] Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. Link

  • BenchChem. (2025).[2] The Strategic Use of Phosphorus Oxychloride (POCl3) in Synthesis.[2][3]Link

  • US Patent 5097056A. (1992). Process for the preparation of triaryl phosphates using H3PO4 and hard cation as a catalyst.Link

  • ResearchGate. (2020). Green Synthesis of Triaryl Phosphates with POCl3.Link

  • PubChem. (2025). Tri-ortho-cresyl phosphate (Compound Summary).[1] National Library of Medicine. Link

Sources

Stability of Bis(m-cresyl) p-Cresyl Phosphate under hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub for Organophosphate Standards.

Topic: Stability of Bis(m-cresyl) p-Cresyl Phosphate (BMCP) under Hydrolysis Conditions. Ticket ID: TCP-ISO-77342 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit.

PART 1: CRITICAL STABILITY OVERVIEW

Executive Summary: Bis(m-cresyl) p-Cresyl Phosphate (BMCP) is a triaryl phosphate ester. Like its parent family, Tricresyl Phosphates (TCP), it exhibits high stability in neutral and acidic aqueous environments but is susceptible to rapid hydrolysis under alkaline conditions (pH > 9) and enzymatic degradation in biological matrices.

The molecule contains three ester linkages. Hydrolysis is not a single-step event but a cascade, stripping cresyl groups sequentially to form diaryl phosphates, monoaryl phosphates, and finally phosphoric acid.

Hydrolysis Mechanism & Pathway

Understanding the mechanism is the first step in troubleshooting. The degradation pathway depends heavily on the pH of your experimental system.

  • Acidic/Neutral (pH < 7): Hydrolysis is slow. The mechanism involves the protonation of the ester oxygen, making the phosphorus center more electrophilic to water attack.

  • Alkaline (pH > 9): Hydrolysis is rapid. Hydroxide ions (

    
    ) act as potent nucleophiles, directly attacking the phosphorus atom.
    
  • Steric Influence: BMCP contains meta and para substituted rings. It lacks the significant steric hindrance of ortho-isomers (found in TOCP). Consequently, BMCP is more chemically reactive to hydrolysis than tri-o-cresyl phosphate but behaves similarly to tri-p-cresyl phosphate.

HydrolysisPathway cluster_conditions Reaction Kinetics BMCP Bis(m-cresyl) p-Cresyl Phosphate (Intact Triester) Diaryl Di-cresyl Phosphate (Diester) BMCP->Diaryl Hydrolysis 1 (Slowest Step) Cresol Free Cresol (Leaving Group) BMCP->Cresol Monoaryl Mono-cresyl Phosphate (Monoester) Diaryl->Monoaryl Hydrolysis 2 Diaryl->Cresol H3PO4 Phosphoric Acid (Inorganic) Monoaryl->H3PO4 Hydrolysis 3 Monoaryl->Cresol Info Alkaline (pH > 9): k1 >> k2 Acidic (pH < 4): Slow Enzymatic: Very Fast

Figure 1: Stepwise hydrolysis pathway of BMCP. The first hydrolysis step (Triester to Diester) is the rate-limiting step in chemical degradation.

PART 2: TROUBLESHOOTING GUIDE

This section addresses specific failure modes reported by researchers working with BMCP in stability or metabolic assays.

Issue 1: "My stock solution concentration is dropping over time."

Diagnosis: Solvent contamination or Container Sorption. Root Cause:

  • Protic Impurities: Acetonitrile or Methanol stocks containing >0.1% water can induce slow hydrolysis during long-term storage, especially if non-buffered and slightly acidic.

  • Sorption: Triaryl phosphates are highly lipophilic (LogP ~5.1). They adsorb rapidly to low-density polyethylene (LDPE) or polypropylene (PP) containers, mimicking "degradation" (loss of signal) without actual chemical breakdown.

Corrective Action:

  • Solvent Switch: Store stock solutions in Anhydrous Toluene or Isooctane for long-term stability. Avoid alcohols (methanol/ethanol) for storage >1 month due to potential transesterification.

  • Vessel Material: Use Glass or Teflon (PTFE) vials only. Never store low-concentration working standards (<1 µg/mL) in plastic Eppendorf tubes.

Issue 2: "I see non-linear kinetics in my pH 9 stability assay."

Diagnosis: Solubility limits reached. Root Cause: BMCP is virtually insoluble in water (<1 mg/L). If your assay spikes BMCP into a buffer at concentrations exceeding its solubility limit (e.g., 10 µM), the compound forms micro-emulsions or precipitates. Hydrolysis only occurs at the dissolved interface, leading to erratic kinetic data that does not follow pseudo-first-order logic.

Corrective Action:

  • Cosolvent: Ensure your assay buffer contains 10-20% organic cosolvent (Acetonitrile) to maintain solubility.

  • Concentration: Lower the spike concentration to <1 µM.

Issue 3: "High background noise in LC-MS during metabolite analysis."

Diagnosis: In-source fragmentation or mobile phase hydrolysis. Root Cause:

  • In-Source Fragmentation: The phosphate ester bond is fragile. High desolvation temperatures in ESI sources can cleave the cresyl group during ionization, creating a false signal for the metabolite (Di-cresyl phosphate).

  • Mobile Phase pH: Using high pH (>8) mobile phases (e.g., Ammonium Bicarbonate) can degrade the analyte while it sits in the autosampler.

Corrective Action:

  • Source Optimization: Lower the desolvation temperature and cone voltage. Monitor the [M+H]+ parent ion to ensure it remains the dominant species.

  • Acidic Mobile Phase: Use 0.1% Formic Acid in Water/Acetonitrile. BMCP is stable in the autosampler under these conditions.

PART 3: VALIDATED EXPERIMENTAL PROTOCOLS

Protocol A: Chemical Hydrolysis Stability Assay

Objective: Determine the half-life (


) of BMCP at various pH levels.

Reagents:

  • Buffers: Acetate (pH 4.0), Phosphate (pH 7.0), Borate (pH 9.0).

  • Cosolvent: Acetonitrile (ACN), HPLC Grade.

  • Internal Standard (IS): Triphenyl Phosphate (TPP) - structurally similar but distinct retention time.

Workflow:

  • Preparation: Prepare a 1 mM Stock of BMCP in ACN.

  • Incubation Mix: Dilute Stock 1:100 into pre-warmed (37°C) buffer containing 20% ACN. Final conc: 10 µM.

    • Note: The 20% ACN is critical to prevent precipitation (See Troubleshooting Issue 2).

  • Sampling: At T=0, 1h, 4h, 8h, 24h, 48h:

    • Remove 100 µL aliquot.

    • Quench: Immediately add 100 µL ice-cold Acetonitrile + 1% Formic Acid . The acid stabilizes the remaining ester; the cold stops the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Expected Results (Reference Data):

pH ConditionEstimated Half-Life (

)
Predominant Product
pH 4.0 (Acid) > 30 DaysStable (Trace Diester)
pH 7.0 (Neutral) > 30 DaysStable
pH 9.0 (Base) 24 - 48 HoursDi-cresyl Phosphate
pH 11.0 (Strong Base) < 2 HoursMono/Di-cresyl Phosphate

PART 4: FAQ (Frequently Asked Questions)

Q: Does the specific isomer (m-cresyl vs p-cresyl) affect toxicity? A: Yes. While this guide focuses on chemical stability, biological stability differs. Isomers containing ortho-cresyl groups (like TOCP) are bioactivated to cyclic saligenin phosphates, which cause neurotoxicity (OPIDN). BMCP (meta/para) cannot form these cyclic adducts easily, making it less neurotoxic but still a concern for general organophosphate toxicity [1].

Q: Can I use plastic pipettes for transferring BMCP? A: For qualitative work, yes. For quantitative analytical chemistry, no . The hydrophobic sorption to polypropylene tips can result in 5-10% loss of mass during a single transfer step. Pre-wet tips with solvent or use positive displacement glass syringes.

Q: How do I dispose of hydrolysis waste? A: Treat as hazardous organophosphate waste. Even the hydrolysis products (cresols) are toxic phenols. Do not pour down the drain. Incineration is the standard disposal method.

PART 5: REFERENCES

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[1] International Programme on Chemical Safety.

  • U.S. Environmental Protection Agency (EPA). (1979). Analysis and Hydrolysis of Commercial Aryl Phosphates. EPA-600/3-79-030.

  • Muir, D.C.G., et al. (1983). Fate of tricresyl phosphate isomers in a laboratory model ecosystem. Archives of Environmental Contamination and Toxicology, 12, 113–120. (Demonstrates isomer-specific degradation rates).

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Tricresyl Phosphate.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Cresyl phosphates and xylyl phosphates: Evaluation statement.

Sources

Technical Support Center: Tricresyl Phosphate (TCP) Isomer Purification & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: TCP-ISO-PUR-001

Introduction: The "Ortho" Challenge

Welcome to the Advanced Separation Support Center. You are likely here because you are working with "Tricresyl Phosphate (Mixed Isomers)"—a standard industrial grade reagent—and have realized it poses a significant variable in your toxicological or pharmacological data.

The Core Problem: Commercial TCP is a mixture of 10 distinct isomers derived from ortho-, meta-, and para- cresols. The tri-ortho-cresyl phosphate (TOCP) and its mono/di-ortho analogs are potent neurotoxins responsible for Organophosphate-Induced Delayed Neuropathy (OPIDN).

The Objective: This guide provides workflows to (1) quantify the toxic ortho-isomer burden in your sample and (2) isolate specific isomers for controlled experimentation.

Module 1: Critical Safety & Mechanism (Must Read)

User Question: "Why is the ortho-isomer specifically toxic compared to meta/para, and do I need to remove it?"

Scientist Response: You must remove or quantify it because the toxicity is not intrinsic to the phosphate ester itself but to its metabolic activation. The ortho-methyl group allows for a specific intramolecular cyclization that meta and para isomers cannot undergo.

The Bioactivation Pathway (Mechanism of Action)

The liver converts TOCP into a cyclic metabolite (CBDP) which irreversibly inhibits Neuropathy Target Esterase (NTE).

TOCP_Toxicity cluster_safe Meta/Para Isomers TOCP TOCP (Tri-ortho) (Pro-toxin) P450 Cytochrome P450 (Hydroxylation) TOCP->P450 Liver Metabolism Inter Hydroxymethyl Intermediate P450->Inter Cyclic Saligenin Cyclic o-Tolyl Phosphate (CBDP) Inter->Cyclic Albumin-catalyzed Cyclization NTE Neuropathy Target Esterase (NTE) Cyclic->NTE Irreversible Inhibition OPIDN OPIDN (Axonal Degeneration) NTE->OPIDN Downstream Cascade Safe Tri-para / Tri-meta Excrete Excreted Metabolites Safe->Excrete No Cyclization Possible

Figure 1: The steric proximity of the ortho-methyl group enables the formation of the neurotoxic cyclic phosphate (CBDP). Meta and Para isomers lack this geometry.

Module 2: Analytical Diagnostics (QC)

User Question: "My certificate of analysis says 'Mixed Isomers.' How do I determine the exact ortho-content?"

Scientist Response: Do not rely on boiling points; the isomers boil within a narrow range (approx. 260–270°C at atmospheric pressure, though usually distilled under vacuum). You must use Gas Chromatography (GC) or Reverse-Phase HPLC.

Protocol A: GC-MS Isomer Profiling (Gold Standard)

This method separates isomers based on slight differences in volatility and interaction with the stationary phase.

ParameterSpecification
Column DB-5ms or HP-5 (30m x 0.25mm, 0.25µm film)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 280°C (Splitless mode recommended for trace analysis)
Oven Program 80°C (1 min) → 20°C/min → 220°C → 5°C/min → 280°C (hold 5 min)
Detection MS (SIM mode). Target Ions: m/z 368 (Molecular Ion), m/z 165, m/z 91
Elution Order Ortho isomers typically elute first due to steric shielding reducing polarity/interaction.
Protocol B: HPLC Separation (Alternative)

If GC is unavailable, Reverse-Phase HPLC works well for separating the three primary symmetric isomers (ooo, mmm, ppp).

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (65:35).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Troubleshooting: If meta and para co-elute, switch to a Phenyl-Hexyl column to exploit pi-pi interaction differences between the isomers.

Module 3: Purification & Isolation Techniques

User Question: "I need to remove the ortho-isomer from my bulk supply. Vacuum distillation isn't working."

Scientist Response: Vacuum distillation is thermodynamically inefficient for this separation because the vapor pressure differentials between isomers are negligible. You must use Flash Chromatography or Selective Hydrolysis .

Technique 1: Preparative Flash Chromatography (Recommended)

This is the safest method to clean up 1–10g of material.

  • Stationary Phase: High-performance Silica Gel (spherical, 20–40 µm).

  • Solvent System: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Loading: Dissolve TCP mix in minimal Hexane.

  • Fraction Collection:

    • Fraction 1 (Early): Tri-ortho-cresyl phosphate (Least polar due to steric shielding of the phosphate core).

    • Fraction 2 (Middle): Mixed isomers (mono-ortho, di-ortho).

    • Fraction 3 (Late): Tri-para and Tri-meta cresyl phosphates (Most polar, phosphate oxygen is more accessible).

Technique 2: Low-Temperature Fractional Crystallization

Useful for isolating the para isomer from a mix, as it has a significantly higher melting point than the meta or ortho forms.

  • Tri-para MP: ~70–72°C

  • Tri-meta MP: ~25°C (often liquid at RT)

  • Tri-ortho MP: ~11°C (Liquid at RT)

Protocol:

  • Dissolve the mixed isomer paste in hot ethanol or diethyl ether.

  • Cool slowly to 0°C.

  • The Tri-para isomer will preferentially crystallize out.

  • Filter the solid. The filtrate will contain the ortho and meta isomers (the "toxic soup").

  • Recrystallize the solid 2x to ensure removal of trapped ortho liquid.

Module 4: Troubleshooting Guide

Workflow Decision Tree

Purification_Logic Start Start: Mixed TCP Sample Goal What is your goal? Start->Goal RemoveTox Goal: TOCP Removal Goal->RemoveTox Remove Toxicity (General Use) IsolateIso Goal: High Purity Isomer Goal->IsolateIso Isolate Specific Isomer (Research) AlkWash AlkWash RemoveTox->AlkWash Attempt Alkaline Wash (Low Efficiency) Solid Solid IsolateIso->Solid Target: Para-isomer Liquid Liquid IsolateIso->Liquid Target: Ortho/Meta Fail Fail AlkWash->Fail TOCP Persists Flash Flash Chromatography (Silica) Fail->Flash Switch to Flash Chrom. Cryst Crystallization Solid->Cryst Fractional Crystallization (Ethanol, 0°C) PrepLC Prep-HPLC Liquid->PrepLC Prep-HPLC / Flash (Hexane/EtOAc)

Figure 2: Decision matrix for selecting the appropriate purification strategy based on end-use requirements.

Common Issues & Fixes
SymptomProbable CauseCorrective Action
"Ghost" Peaks in GC Thermal degradation of TCP in the injector port.Lower inlet temperature to 250°C. Ensure liner is clean and deactivated (silanized).
Poor HPLC Resolution Column saturation or "Wall effects."TCP is hydrophobic. Ensure your organic modifier (ACN/MeOH) is high enough (>60%) to prevent column fouling.
High Toxicity in "Clean" Sample Presence of mono-ortho isomers.Tri-ortho is not the only villain. Mono-ortho isomers (e.g., di-para-mono-ortho) are also neurotoxic. You must remove all ortho-containing fractions.
Yellowing of Product Oxidation of phenolic impurities (cresols).Wash with 5% NaOH (aq) to remove free phenols, then dry over MgSO4. This cleans the color but does not remove ortho-esters.

References

  • Mechanism of Toxicity

    • Lapadula, E. S., et al. (1984). In vitro metabolism of tri-o-cresyl phosphate by cytochrome P-450. Biochemical Pharmacology.
  • Analytical Methods

    • De Nola, G., et al. (2008).[1] Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A .

  • Regulatory & Safety

    • World Health Organization (1990).[2] Tricresyl Phosphate (Environmental Health Criteria 110).[3]

  • Chromatographic Data

    • SIELC Technologies.[4] Separation of Tri-o-cresyl phosphate on Newcrom R1 HPLC column.

Sources

Technical Support Center: Precision Synthesis of Cresyl Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Preventing Isomerization & Disproportionation in Cresyl Phosphate Synthesis Reference ID: TCP-SYN-ISO-001

Introduction: The Isomerization Challenge

In the synthesis of cresyl phosphates—whether pure Tricresyl Phosphate (TCP) or mixed esters like Cresyl Diphenyl Phosphate (CDP) —"isomerization" refers to two distinct but critical failure modes:

  • Positional Isomerization (Toxicity Risk): The presence or formation of ortho-cresyl isomers. The tri-ortho isomer (TOCP) is a potent neurotoxin causing Organophosphate-Induced Delayed Neuropathy (OPIDN). While primarily dictated by feedstock purity, thermal stress can induce minor rearrangements or preferential volatility issues.

  • Disproportionation (Scrambling): The redistribution of ester groups in mixed phosphates. When synthesizing a specific mixed ester (e.g., CDP), the system tends to equilibrate toward a statistical mixture of Triphenyl Phosphate (TPP) and TCP, deviating from the target molecule.

This guide addresses the prevention of both phenomena to ensure safety and product specification compliance.

Part 1: Troubleshooting & FAQs

Q1: I am synthesizing Cresyl Diphenyl Phosphate (CDP), but GC analysis shows high levels of Triphenyl Phosphate (TPP) and Tricresyl Phosphate (TCP). Is this isomerization?

Diagnosis: Yes, this is a specific type of isomerization known as disproportionation or ester scrambling . It is thermodynamically driven and catalyzed by high temperatures and strong Lewis acids.

Root Cause Analysis:

  • Catalyst Over-Activity: Strong Lewis acids like Aluminum Chloride (

    
    ) are highly active but also catalyze the transesterification (exchange) of ester groups, leading to a statistical mix (scrambling).
    
  • Thermal Stress: Reaction temperatures exceeding 200°C promote the equilibrium shift toward symmetrical esters (TPP and TCP) rather than the desired mixed ester.

Corrective Action:

  • Switch Catalysts: Transition from

    
     to Magnesium Chloride (
    
    
    
    )
    or Titanium Tetrachloride (
    
    
    )
    .
    
    
    is a milder catalyst that effectively promotes phosphorylation but exhibits significantly lower activity for transesterification/scrambling.
  • Temperature Staging: Maintain the reaction temperature below 180°C during the addition phase. Only ramp to higher temperatures (if necessary for completion) after the

    
     is fully consumed.
    
Q2: How do I strictly prevent the formation of neurotoxic ortho-isomers?

Diagnosis: The ortho-isomer content is primarily a function of the cresol feedstock, but process conditions can exacerbate its concentration in the final product due to volatility differences.

Technical Insight: Unlike alkyl migration (which requires extreme Friedel-Crafts conditions), the "formation" of ortho-isomers in standard synthesis is usually the result of feedstock contamination or enrichment during distillation .

Protocol:

  • Feedstock Certification: You must use "Low-Ortho" cresol with an o-cresol content <0.05% . Standard technical grade cresol can contain >1% o-cresol, which is unacceptable for safety-critical applications.

  • Distillation Cut: If purifying by vacuum distillation, be aware that ortho-rich fractions often have slightly different boiling points. Avoid taking "front" cuts if your feedstock has trace ortho content, as the ortho-isomers are often more volatile.

  • Avoid Acidic Residues: Residual acidic species (HCl, phosphoric acid partial esters) can catalyze hydrolysis and rearrangement during storage.

Q3: My product color is degrading (yellowing) during the final workup. Is this related to isomerization?

Diagnosis: Color formation often indicates oxidation or acid-catalyzed degradation , which can accompany thermal isomerization events.

Solution:

  • Acid Scavenging: Ensure complete removal of the catalyst. Metal salts (Mg, Al) form complexes with phenolic oxidation products. Wash thoroughly with dilute NaOH followed by water until neutral pH is achieved.

  • Steam Stripping: Use steam stripping (sparging) at the end of the reaction. This removes unreacted phenols and volatile chloro-intermediates that degrade color and stability.

Part 2: Experimental Protocol

Optimized Synthesis of Low-Scrambling Cresyl Diphenyl Phosphate

Objective: Synthesize CDP with >90% purity, minimizing TPP/TCP disproportionation and preventing ortho-isomer contamination.

Reagents:

  • Phosphorus Oxychloride (

    
    ): 1.0 eq
    
  • Phenol: 2.0 eq (for Diphenyl)

  • p-Cresol (High Purity, <0.05% o-cresol): 1.0 eq

  • Catalyst:

    
     (anhydrous): 0.5 wt%
    

Methodology:

  • Stage 1: Formation of Diphenyl Phosphorochloridate (Low Temp)

    • Charge

      
       and 
      
      
      
      into a reactor inerted with
      
      
      .
    • Heat to 60°C .

    • Add Phenol (2.0 eq) slowly over 2 hours.

    • Control: Maintain T < 110°C.[1] This lower temperature favors the kinetic formation of the intermediate and suppresses scrambling.

    • Checkpoint: Analyze by GC. Target: Disappearance of Phenol, formation of

      
      .
      
  • Stage 2: Addition of Cresol (Intermediate Temp)

    • Heat the reaction mixture to 130°C .

    • Add p-Cresol (1.0 eq) slowly over 1 hour.

    • Critical Step: Do not exceed 150°C until addition is complete. High T at this stage causes the

      
       to disproportionate before reacting with cresol.
      
  • Stage 3: Digestion (High Temp)

    • Ramp temperature to 160-180°C to drive off HCl and complete the esterification.

    • Apply partial vacuum (200 mmHg) to assist HCl removal.

    • Stop Condition: HCl evolution ceases.

  • Stage 4: Purification

    • Cool to 80°C.

    • Alkaline Wash: Wash with 2% NaOH solution (removes unreacted phenols and catalyst).

    • Water Wash: Wash 3x with deionized water (neutral pH).

    • Dehydration: Dry under vacuum at 100°C.

Part 3: Data & Visualization

Table 1: Catalyst Impact on Disproportionation (Scrambling)
CatalystReaction RateScrambling (Disproportionation)Final Product Purity (Target Mix)Notes

HighHigh < 75%Promotes rapid equilibrium; high TPP/TCP byproducts.

ModerateLow > 90% Recommended. Balances activity with selectivity.

HighModerate~ 85%Good alternative, but harder to remove (hydrolysis).
None Very LowVery Low> 95%Requires impractical reaction times/temperatures.
Pathway Diagram: Scrambling vs. Direct Synthesis

G POCl3 POCl3 + 2 Ph-OH Inter Intermediate: (PhO)2-P(O)Cl POCl3->Inter Stage 1 <110°C Target Target Product: Cresyl Diphenyl Phosphate (CDP) Inter->Target Stage 2 + Cresol MgCl2 Cat. Scramble Scrambling (Disproportionation) Catalyzed by AlCl3 / High T Inter->Scramble Overheating (>180°C) Cresol + p-Cresol Target->Scramble Equilibrium Byproducts Byproducts: Triphenyl Phosphate (TPP) + Tricresyl Phosphate (TCP) Scramble->Byproducts Statistical Mix

Caption: Reaction pathway showing the direct synthesis of CDP versus the disproportionation loop (red dashed lines) caused by excessive heat or aggressive Lewis acid catalysts.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Isomer/Impurity Detected CheckType Identify Impurity Type Start->CheckType Ortho High Ortho-Content (Neurotoxicity Risk) CheckType->Ortho GC Retention Time A Scramble Wrong Ester Mix (TPP/TCP High) CheckType->Scramble GC Retention Time B/C ActionOrtho Check Feedstock Purity Must be <0.05% o-cresol Ortho->ActionOrtho ActionScramble1 Check Catalyst Switch AlCl3 -> MgCl2 Scramble->ActionScramble1 ActionScramble2 Check Temp Profile Reduce Stage 2 Temp <150°C Scramble->ActionScramble2

Caption: Decision matrix for diagnosing "isomerization" issues based on impurity profile.

References

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety.

  • Weil, E. D. (2001). Phosphorus Flame Retardants. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons.

  • Nakamura, Y., et al. (1994). Process for producing triaryl phosphate. European Patent EP0595597A1.[2]

  • Ramsden, J. J. (2013). On the proportion of ortho isomers in the tricresyl phosphates contained in jet oil. Journal of Biological Physics and Chemistry.

  • Galli, R., et al. (1982). Method for the preparation of triaryl phosphates. U.S. Patent 4,357,280.

Sources

Technical Support Center: Troubleshooting Low Recovery of Cresyl Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" in Your Recovery Data

If you are seeing recovery rates for cresyl phosphates (CPs) dropping below 70%—or worse, fluctuating wildly between 40% and 90%—you are likely battling one of three physical adversaries: adsorption (surface binding) , matrix occlusion (lipid locking) , or volatility losses during concentration .

Tricresyl phosphates (TCPs), particularly the neurotoxic ortho-isomers, are highly lipophilic (


). They hate water, love fat, and will stick to untreated glass surfaces like glue once the solvent evaporates. This guide moves beyond standard protocols to address the mechanistic failures in sample preparation.

Part 1: Diagnostic Workflow

Before altering your chemistry, use this logic flow to isolate the point of failure.

TroubleshootingLogic Start Low Recovery (<70%) CheckIS 1. Check Internal Standard (IS) Is IS recovery also low? Start->CheckIS GlobalLoss Systemic Loss CheckIS->GlobalLoss Yes ExtractionIssue Extraction Efficiency Issue CheckIS->ExtractionIssue No EvapCheck 2. Evaporation Step Did you blow down to dryness? GlobalLoss->EvapCheck Adsorption Adsorption/Volatilization Action: Use Keeper Solvent & Silanized Glass EvapCheck->Adsorption Yes (Critical Error) MatrixCheck 3. Matrix Type High Lipid (Tissue/Plasma)? ExtractionIssue->MatrixCheck LipidLock Matrix Occlusion Action: Switch to Z-Sep+ or EMR-Lipid MatrixCheck->LipidLock Yes SolventCheck Solvent Polarity Mismatch Action: Test ACN vs. Hexane:Acetone MatrixCheck->SolventCheck No

Figure 1: Diagnostic logic tree for isolating the source of cresyl phosphate loss.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The Evaporation Trap (Adsorption & Volatility)

Q: I used nitrogen blowdown to concentrate my sample, and my signal disappeared. Did the TCP evaporate?

A: Unlikely. TCPs have high boiling points (>250°C), so they don't "boil off" easily. However, they suffer from codistillation and surface adsorption .

  • The Mechanism: As the solvent volume approaches zero, TCP molecules are forced onto the walls of the glass vial. Due to their high hydrophobicity, they bind to free silanol groups on the glass. When you reconstitute, the solvent may not be strong enough to "desorb" them from the glass, especially if the glass is scratched or untreated.

  • The Fix: Never blow down to complete dryness.

    • Protocol Adjustment: Add a "keeper" solvent. Add 20–50 µL of dodecane or isooctane to the extract before evaporation. These high-boiling solvents ensure the TCPs remain in a liquid phase, preventing them from plating out on the glass [1].

    • Hardware: Switch to silanized glassware to mask active sites.

Issue 2: The Lipid "Lock" in Biological Matrices

Q: My recovery in water is 95%, but in plasma/tissue, it drops to 50%. Why?

A: TCPs are lipophilic. In fatty matrices, they partition into the lipid layer. If you use standard C18 cleanup, you might be accidentally removing the TCPs along with the fats because their hydrophobicities are similar.

  • The Mechanism: Traditional C18 sorbents bind long-chain fats and hydrophobic analytes like TCP.

  • The Fix: Use Z-Sep+ (zirconia-coated silica) or EMR-Lipid (Enhanced Matrix Removal) instead of pure C18.

    • Why? Zirconia selectively binds phospholipids via Lewis acid-base interaction with the phosphate group of the lipid, leaving the organophosphate ester (the analyte) in solution [2].

Issue 3: Plastic vs. Glass Labware

Q: Can I use polypropylene (PP) tubes for the extraction?

A: Avoid them if possible. Organophosphate esters (OPEs) are plasticizers; they can migrate out of plastics (causing false positives) or adsorb into them (causing low recovery).

  • Recommendation: Use glass centrifuge tubes and glass syringes. If plastic is mandatory (e.g., for safety in centrifugation), use high-density polypropylene (HDPP) and validate blanks to ensure no leaching of OPEs occurs [3].

Part 3: Optimized Extraction Protocols

Protocol A: Modified QuEChERS for Biological/Lipid-Rich Samples

Best for: Plasma, liver tissue, fatty foods.

StepActionTechnical Note
1. Lysis Homogenize 2g sample with 2mL water.Hydration is crucial for solvent penetration.
2. Extraction Add 10mL Acetonitrile (ACN) + 1% Acetic Acid. Vortex 1 min.ACN precipitates proteins while extracting OPEs.
3. Partition Add 4g MgSO4 + 1g NaCl. Shake vigorously 1 min. Centrifuge 5 min @ 4000 rpm.The "salting out" effect forces ACN (containing TCP) to separate from water.
4. Cleanup Transfer 1mL supernatant to dSPE tube containing 150mg MgSO4 + 50mg Z-Sep+ .CRITICAL: Do not use C18 here if recovery is low. Z-Sep removes lipids without retaining TCP.
5. Analysis Centrifuge, filter (PTFE 0.2µm), and analyze by LC-MS/MS or GC-MS.
Protocol B: Solvent Extraction for Air Filters/Solids

Best for: Air monitoring filters (PTFE/Quartz), Dust.

  • Vessel: Place filter in a glass vial (Teflon-lined cap).

  • Solvent: Add 5 mL Toluene or Hexane:Acetone (1:1) .

    • Why? Toluene is excellent for solubilizing aromatic phosphates like TCP [4].

  • Agitation: Sonicate for 15–20 minutes. Avoid heat buildup (>40°C) which can degrade co-extracted compounds.

  • Concentration: Evaporate under Nitrogen stream to ~0.5 mL. DO NOT GO TO DRYNESS.

  • Reconstitution: Bring to volume with Isooctane (for GC) or Methanol (for LC).

Part 4: Data Summary & Expectations

When optimized, your recovery rates should align with the following benchmarks:

MatrixMethodTypical Recovery (%)Common Failure Mode
Water SPE (C18)85 - 105%Breakthrough (flow rate too fast)
PVC/Plastic Dissolution/Precipitation84 - 98% [3]Incomplete dissolution of polymer
Biota (Fish/Tissue) QuEChERS (Z-Sep)75 - 95%Lipid interference (Ion suppression)
Air Filters Ultrasonic (Toluene)90 - 100%Evaporation to dryness

References

  • US Federal Aviation Administration (FAA). (2009). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Link

  • Abdallah, M. A.-E., et al. (2019). Optimization of QuEChERS procedure for the determination of organophosphate esters in indoor dust and consumer goods. Environmental Science & Pollution Research. Link

  • Mutsuga, M., et al. (2003).[1] Determination method of tricresyl phosphate in polyvinyl chloride. Shokuhin Eiseigaku Zasshi (Journal of the Food Hygienic Society of Japan). Link

  • Denola, G., et al. (2011).[2] Determination of Tricresyl Phosphate Air Contamination in Aircraft. The Annals of Occupational Hygiene. Link

Sources

Minimizing instrumental drift in long-sequence GC-MS runs of TCPs

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Support Center: Stability Protocols for Long-Sequence GC-MS Analysis of Trichlorophenols (TCPs)

Core Directive & Diagnostic Logic

The Challenge: In drug development and environmental toxicology, Trichlorophenols (TCPs) (e.g., 2,4,6-TCP) act as "canary" analytes. Their acidic phenolic hydroxyl group makes them aggressively reactive toward active sites (silanols) in the GC inlet and column. In long sequences (>50 injections), "drift" is rarely just detector fatigue—it is a symptom of cumulative active site generation (matrix buildup) or derivatization reagent depletion .

Diagnostic Workflow: Before adjusting method parameters, use this logic flow to pinpoint the drift source.

TCP_Drift_Diagnosis Start Symptom: Instrumental Drift in TCP Analysis CheckRT Check 1: Is Retention Time (RT) Shifting >0.1 min? Start->CheckRT CheckIS Check 2: Is Internal Standard (IS) Area Dropping? CheckRT->CheckIS No RT_Yes RT Decreasing CheckRT->RT_Yes Yes IS_Yes IS & Analyte Drop Together CheckIS->IS_Yes Yes IS_No Only TCP Dropping (IS Stable) CheckIS->IS_No No Leak Diagnosis: Leak or Flow Controller Failure RT_Yes->Leak Rapid Shift PhaseStrip Diagnosis: Stationary Phase Bleed/Stripping RT_Yes->PhaseStrip Gradual Shift RT_No RT Stable SourceFoul Diagnosis: Ion Source Fouling (Insulator coating) IS_Yes->SourceFoul ActiveSites Diagnosis: Inlet/Liner Activity (Adsorption of -OH) IS_No->ActiveSites

Figure 1: Diagnostic logic for isolating the root cause of drift in chlorinated phenol analysis.

Technical Support Q&A: Troubleshooting Specific Issues

Issue 1: "My 2,4,6-TCP response drops by 40% after the 20th injection, but my Internal Standard (Phenanthrene-d10) is stable."

Root Cause: Differential Activity (The "Active Site" Trap). You are using a non-polar Internal Standard (IS) to monitor a polar analyte. Phenanthrene-d10 is inert and does not interact with active silanols (Si-OH) exposed in the liner by matrix deposits. TCP, being acidic, binds irreversibly to these new active sites. Your IS is "blind" to the problem.

Corrective Action:

  • Switch Internal Standard: You must use an isotopically labeled analog, such as 2,4,6-Trichlorophenol-d2 or d5 . This ensures the IS suffers the same adsorption losses as the analyte, mathematically correcting the drift.

  • Liner Chemistry: Switch to Ultra-Inert (UI) liners with quartz wool . Standard glass wool creates active sites rapidly when exposed to derivatizing reagents or matrix.

Data Validation: Table 1: Impact of IS Selection on Calculated Concentration Accuracy over 50 Injections.

Injection #Actual Conc. (ng/mL)Calc. Conc (Phenanthrene-d10)Calc. Conc (TCP-d2)Error (Phen-d10)Error (TCP-d2)
110099.8100.1-0.2%+0.1%
2510082.499.5-17.6%-0.5%
5010061.298.9-38.8% -1.1%
Issue 2: "I see 'shark-fin' tailing on TCP peaks late in the sequence."

Root Cause: Accumulation of Non-Volatiles (The "Cold Spot" Effect). In long sequences, high-boiling matrix components (lipids, polymers) accumulate at the head of the column or in the liner. These residues act as a pseudo-stationary phase, retaining the TCPs longer than intended and causing adsorption tailing.

Corrective Action:

  • Implement Backflushing: If your GC has a purged ultimate union or capillary flow technology (CFT), reverse column flow after the last peak elutes. This ejects heavies out the split vent rather than baking them into the column head.

  • Gold Seal Replacement: For Agilent-style inlets, the gold seal at the base often accumulates "char." Replace this every 200 injections or when tailing factors exceed 1.5.

Issue 3: "My response is drifting upward (increasing) over time."

Root Cause: Matrix-Induced Chromatographic Enhancement (The "Protectant" Effect). Paradoxically, matrix components can coat active sites, temporarily improving transfer efficiency for TCPs compared to clean standards. As the liner gets "dirtier," the TCPs pass through more easily, while your clean calibration standards suffer adsorption.

Corrective Action:

  • Matrix-Matched Calibration: Prepare standards in a blank matrix extract rather than pure solvent.

  • Analyte Protectants: Add a "sacrificial" agent like L-gulonic acid gamma-lactone or sorbitol to your samples. These compounds flood the active sites, ensuring TCPs (and standards) always see a "deactivated" system.

Experimental Protocols

Protocol A: The "Bracketing" Sequence Structure

Purpose: To mathematically correct for linear drift that cannot be eliminated physically.

Logic: Do not run a calibration curve only at the start. Drift is time-dependent.

Sequence Setup:

  • System Priming: 2x Injections of high-concentration matrix (to "coat" active sites).

  • Calibration Block A: 5-point curve.

  • Sample Block 1: 10 Unknowns.

  • Continuing Calibration Verification (CCV): Mid-point standard.

    • Criterion: If CCV deviates >15%, re-run maintenance.

  • Sample Block 2: 10 Unknowns.

  • Calibration Block B: Bracketing standards (Low/High).

Calculation: Use Time-Weighted Average (TWA) quantification.



Where RF is the Response Factor and t is the injection time.
Protocol B: Derivatization Optimization for Stability

Purpose: To convert acidic -OH groups to stable esters/ethers, preventing adsorption.

Method: Silylation with BSTFA + 1% TMCS. The Drift Risk: Excess silylating reagent can strip the column phase (causing bleed) and foul the MS source (silica deposits) over 100+ runs.

Optimized Workflow:

  • Evaporation: Evaporate the derivatized sample to near dryness under Nitrogen.

  • Reconstitution: Reconstitute in Toluene (not Hexane). Toluene is aromatic and helps solubilize the derivatized TCPs while being gentler on the source than excess BSTFA.

  • Inlet Temp: Lower inlet temperature to 230°C . High temps (>260°C) promote thermal degradation of silylated TCPs back to active phenols.

References

  • Environmental Protection Agency (EPA). (2025). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column GC/MS. Washington, D.C. Link

  • National Institute of Standards and Technology (NIST). (2023). A Drift Correction Procedure for Precision Chemical Metrology. NIST Technical Note. Link

  • California State Water Resources Control Board. (2022). Determination of 1,2,3-Trichloropropane by GC-MS. Link

  • SepSolve Analytical. (2020). How do you cope with retention time drift in GC?Link

  • Thermo Fisher Scientific. (2023). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Application Note. Link

Method development for trace level detection of cresyl phosphates in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges in detecting tricresyl phosphate (TCP) isomers at trace levels (ng/L) in aqueous matrices. The primary analytical difficulty lies in distinguishing the neurotoxic ortho-isomer (ToCP) from the less toxic meta- and para-isomers while managing the ubiquitous background contamination of organophosphate esters (OPEs) common in laboratory environments.

Module 1: The "Phantom" Peak (Contamination Control)

User Question: I am seeing TCP peaks in my solvent blanks. How do I eliminate this background noise to achieve ng/L detection limits?

Technical Insight: Organophosphate esters are ubiquitous plasticizers and flame retardants found in laboratory air, dust, and plastic consumables. A "zero-blank" is often impossible; the goal is a reproducible, low-level blank that can be subtracted.

Troubleshooting Protocol: Background Reduction
  • Eliminate Plastics: Replace all plastic pipette tips, tubing, and reservoirs with glass or stainless steel where possible. If plastic tips are unavoidable, use high-quality, non-coated tips and pre-rinse them with methanol.

  • Bake Glassware: Standard washing is insufficient. Glassware must be baked at 400°C for 4 hours to degrade residual OPEs.

  • Solvent Screening: Do not assume HPLC-grade solvents are OPE-free. Screen every new lot of methanol and acetonitrile.

  • The "Guard" Column: Install a delay column (e.g., C18, 50mm) between the LC pump mixer and the autosampler. This separates the system's background OPEs (which elute later) from the sample's OPEs.

Module 2: Sample Preparation (Extraction & Recovery)

User Question: My spike recovery for ToCP is consistently low (<60%), while other OPEs are fine. Is it the SPE cartridge?

Technical Insight: Low recovery for TCP is rarely due to cartridge breakthrough. It is almost always caused by adsorption to glassware or hydrolysis during storage. TCPs are hydrophobic (log Kow ~5.1) and stick avidly to borosilicate glass.

Workflow Diagram: Optimized SPE Protocol

SPE_Workflow cluster_prep Pre-Treatment cluster_spe Solid Phase Extraction Step1 Sample Collection (Amber Glass, 4°C) Step2 Add Modifier (5% Methanol) Step1->Step2 Prevent Adsorption Step3 Filtration (Glass Fiber, not Nylon) Step2->Step3 Step4 Conditioning (MeOH -> H2O) Step3->Step4 Step5 Loading (Flow < 5 mL/min) Step4->Step5 Step6 Wash (5% MeOH in H2O) Step5->Step6 Step7 Drying (Vacuum 20 min) Step6->Step7 Step8 Elution (Ethyl Acetate or MTBE) Step7->Step8

Figure 1: Optimized SPE workflow emphasizing the addition of organic modifier (Step 2) to prevent analytes from sticking to the sample bottle walls.

Critical Protocol Adjustments
  • Wall Loss Correction: Do not simply pour the sample into the SPE reservoir. After loading, rinse the empty sample bottle with 5 mL of methanol and add this rinse to the SPE cartridge. This recovers the ~20% of TCP stuck to the glass walls.

  • Cartridge Selection:

    • Standard: Polymeric DVB (e.g., Oasis HLB or Strata-X) is preferred over C18 for better retention of polar metabolites, though C18 (e.g., UCT Enviro-Clean) is sufficient for parent TCPs [1].

    • Avoid: Silica-based phases if pH is >8, as hydrolysis risk increases.

Module 3: Chromatographic Separation (Isomer Resolution)

User Question: I cannot separate the ortho-, meta-, and para-isomers on my C18 column. They co-elute as one peak.

Technical Insight: Standard C18 columns separate based on hydrophobicity. Since TCP isomers have identical molecular weights and similar hydrophobicities, C18 often fails to resolve them. You need a stationary phase that interacts with the pi-electrons of the aromatic rings (pi-pi interactions).

Column Selection Strategy
ParameterStandard C18Recommended: Phenyl-Hexyl / Biphenyl Recommended: GC Phase
Mechanism Hydrophobic InteractionPi-Pi Interaction + HydrophobicityBoiling Point + Polarity
Isomer Separation Poor (Co-elution common)Excellent (Resolves ortho from para)Excellent
Typical Column Agilent Zorbax Eclipse Plus C18Phenomenex Kinetex Biphenyl or Restek Raptor BiphenylDB-5ms or DB-17ms
Mobile Phase Water/AcetonitrileWater/Methanol (MeOH enhances pi-interactions)Helium Carrier Gas

Protocol Note: If using LC-MS, switch organic solvent from Acetonitrile to Methanol . Acetonitrile suppresses the pi-pi interaction mechanism required for the Phenyl-Hexyl column to work effectively [2].

Module 4: Mass Spectrometry & Troubleshooting

User Question: I have low sensitivity. What are the best MRM transitions?

Technical Insight: TCPs form stable adducts. In ESI+, the


 ion is often less abundant than alkali adducts if the mobile phase isn't buffered. Ammonium formate is essential to drive the formation of 

.
Recommended MS Parameters (LC-MS/MS)
  • Ionization: ESI Positive

  • Buffer: 5mM Ammonium Formate + 0.1% Formic Acid.

  • Transitions:

CompoundPrecursor (m/z)Product (m/z)TypeNote
TCP (All Isomers) 369.1

91.1QuantTropylium ion (very stable)
TCP (All Isomers) 369.1

165.1QualCharacteristic phosphate fragment
TCP (Ammonium Adduct) 386.1

369.1QuantAlternative if protonation is poor
Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Sensitivity / High LOD CheckBlank Check Solvent Blank Start->CheckBlank BlankHigh Blank has Peaks? CheckBlank->BlankHigh YesBlank Yes: Contamination BlankHigh->YesBlank Yes NoBlank No: Recovery/MS Issue BlankHigh->NoBlank No Action1 1. Bake Glassware 2. Install Delay Column 3. Check LC Solvents YesBlank->Action1 MatrixCheck Check Matrix Effect (Post-Column Infusion) NoBlank->MatrixCheck Suppression Ion Suppression? MatrixCheck->Suppression Action2 1. Improve Cleanup (Wash Step) 2. Dilute Extract 3. Use APCI Source Suppression->Action2 Yes Action3 1. Check Adsorption (Silanize) 2. Check Hydrolysis (pH < 8) Suppression->Action3 No

Figure 2: Diagnostic logic for identifying the root cause of poor sensitivity.

References

  • U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[1][2][3] Revision 2.0. [Link]

  • De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[4] Journal of Chromatography A, 1200(2), 211-216. [Link]

  • Rodgers, T. (2020). Organophosphate Esters in Drinking Water: Prevention and Removal.[5] Green Science Policy Institute. [Link]

  • Li, J., et al. (2019). Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States.[6] Journal of Agricultural and Food Chemistry. [Link]

Sources

Validation & Comparative

Comparative Toxicology Guide: Bis(m-cresyl) p-Cresyl Phosphate vs. Tri-o-cresyl Phosphate (TOCP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho Effect" in Organophosphate Toxicity

Objective: This guide provides a technical comparison between Tri-o-cresyl phosphate (TOCP) , a potent neurotoxin, and Bis(m-cresyl) p-Cresyl Phosphate (BMCP) , a representative non-ortho isomer used in modern "safer" hydraulic fluids and flame retardants.

Core Insight: The toxicity of tricresyl phosphates (TCPs) is strictly isomer-dependent. Neurotoxicity—specifically Organophosphate-Induced Delayed Neuropathy (OPIDN)—requires at least one ortho-cresyl group.[1][2]

  • TOCP: Contains three ortho-cresyl groups.[2][3][4] It undergoes metabolic activation to form a neurotoxic cyclic phosphate.[5]

  • Bis(m-cresyl) p-Cresyl Phosphate: Contains only meta and para groups. It lacks the structural prerequisite for cyclization, rendering it non-neuropathic.

This distinction is the foundation of modern TCP safety profiling. Researchers must distinguish between acute cholinergic toxicity (rare in TCPs) and delayed neuropathy (specific to ortho-isomers).

Molecular Mechanism of Action

The divergence in toxicity is not due to the parent compounds, but their metabolic fates.

TOCP: Bioactivation and Neurotoxicity

TOCP is a pro-toxin. It is biologically inert until metabolized by hepatic Cytochrome P450 enzymes.

  • Hydroxylation: CYP450 hydroxylates one ortho-methyl group to form a hydroxymethyl intermediate.

  • Cyclization: The hydroxyl group attacks the phosphorus atom, displacing a cresyl group.

  • Formation of SCOTP: This forms Saligenin Cyclic-o-Tolyl Phosphate (SCOTP) (also known as CBDP).

  • NTE Inhibition: SCOTP irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue.[2]

  • Aging: The enzyme-inhibitor complex "ages" (loses a group), leaving a charged residue that prevents regeneration. This leads to axonal degeneration (OPIDN).[6]

Bis(m-cresyl) p-Cresyl Phosphate: Detoxification

BMCP lacks the ortho-methyl group adjacent to the phosphate ester bond.

  • Oxidation: The meta or para methyl groups are oxidized to alcohols and subsequently to carboxylic acids.

  • Excretion: These polar metabolites are water-soluble and rapidly excreted via urine.

  • No Cyclization: Steric and structural constraints prevent the formation of a cyclic neurotoxic intermediate.

Pathway Visualization

ToxicityPathways TOCP Tri-o-cresyl Phosphate (TOCP) CYP450 Hepatic CYP450 Activation TOCP->CYP450 BMCP Bis(m-cresyl) p-Cresyl Phosphate (BMCP) BMCP->CYP450 Hydroxyl Hydroxymethyl Intermediate CYP450->Hydroxyl Ortho-methyl hydroxylation Oxidation Oxidation to Carboxylic Acids CYP450->Oxidation Meta/Para-methyl oxidation SCOTP Saligenin Cyclic-o-Tolyl Phosphate (SCOTP) Hydroxyl->SCOTP Cyclization (Albumin catalyzed) Excretion Rapid Urinary Excretion Oxidation->Excretion Polarization NTE Neuropathy Target Esterase (NTE) SCOTP->NTE Irreversible Inhibition (>70%) Safe No Neurotoxicity (Safe Profile) Excretion->Safe OPIDN OPIDN (Axonal Degeneration) NTE->OPIDN Aging & Degeneration

Caption: Comparative metabolic pathways showing the "Lethal Synthesis" of TOCP vs. the detoxification of Bis(m-cresyl) p-Cresyl Phosphate.

Comparative Toxicology Data

The following data contrasts the toxicological endpoints. Note the stark difference in NTE inhibition, the predictive biomarker for delayed neuropathy.

EndpointTri-o-cresyl Phosphate (TOCP)Bis(m-cresyl) p-Cresyl Phosphate
Primary Toxicity Type Delayed Neuropathy (OPIDN) Low Acute Toxicity
NTE Inhibition (In Vivo) > 90% (Brain/Spinal Cord)< 15% (Non-significant)
Active Metabolite Saligenin Cyclic-o-Tolyl Phosphatep-hydroxybenzoic acid / cresyl phosphates
LD50 (Oral, Rat) ~1,160 mg/kg> 5,000 mg/kg (Estimated based on m/p-TCP)
Hen Test (OECD 418) Positive (Paralysis day 10-21)Negative (No ataxia observed)
Regulatory Status Restricted / Substance of ConcernAllowed in "Low-Toxicity" Fluids

Data Interpretation:

  • NTE Inhibition Threshold: OPIDN typically requires >70% inhibition of NTE in the brain/spinal cord shortly after dosing. TOCP easily exceeds this. BMCP does not reach this threshold, validating its safety in hydraulic fluid formulations.

  • Acute vs. Delayed: Neither compound is highly acutely toxic (cholinergic crisis is rare). The hazard is almost exclusively the delayed paralysis caused by TOCP.

Experimental Protocols

To validate the safety of a TCP sample (e.g., verifying it is BMCP and not TOCP), two key assays are required: The Hen Test (Gold Standard) and the NTE Inhibition Assay (Biochemical Screen).

The Hen Test (OECD 418/419)

The adult hen (Gallus gallus domesticus) is the only animal model that reliably mimics human OPIDN. Rodents are generally resistant to OPIDN.

Protocol Steps:

  • Test System: Adult hens (>8 months old), flock-sourced to ensure standard weight (1.5 - 2.5 kg).

  • Acclimatization: 5 days minimum.

  • Dosing:

    • Test Group: Administer Bis(m-cresyl) p-Cresyl Phosphate (2000 mg/kg) via oral gavage.

    • Positive Control: TOCP (500 mg/kg).

    • Vehicle Control: Corn oil.

  • Observation Period: 21 days.

  • Scoring (Ataxia Scale):

    • 0: Normal walking.

    • 1: Slight wobble/incoordination.

    • 2: Stumbling/falling.

    • 3: Paraplegia (inability to stand).

  • Histopathology: If no clinical signs are seen by day 21, sacrifice and examine sciatic nerve and spinal cord for axonal degeneration (myelin digestion).

NTE Inhibition Assay (Biochemical Validation)

Used as a rapid screen to predict OPIDN potential without a full 21-day in vivo study.

Protocol Steps:

  • Tissue Preparation: Harvest brain tissue from test hens 24-48 hours post-dosing (peak inhibition window).

  • Homogenization: Homogenize in Tris-EDTA buffer.

  • Differential Inhibition (The Principle):

    • NTE hydrolyzes phenyl valerate.

    • However, other esterases (like Acetylcholinesterase) also hydrolyze it.

    • Step A: Incubate with Paraoxon (inhibits non-NTE esterases but leaves NTE intact).

    • Step B: Incubate with Mipafox (specifically inhibits NTE).

  • Measurement:

    • Add Phenyl Valerate substrate.

    • Measure phenol production colorimetrically (4-aminoantipyrine reaction).

    • Calculation: NTE Activity = (Activity after Paraoxon) - (Activity after Paraoxon + Mipafox).

  • Result: Calculate % inhibition relative to control. >70% indicates OPIDN risk.

Experimental Workflow Diagram

ExperimentalWorkflow Sample Test Sample (BMCP vs TOCP) InVivo In Vivo Hen Test (OECD 418) Sample->InVivo Biochem NTE Assay (24-48h) Sample->Biochem Dose Oral Gavage (2000 mg/kg) InVivo->Dose Biochem->Dose Obs 21-Day Observation Dose->Obs Clinical Path Brain Harvest Brain Tissue Dose->Brain Biochem Path Ataxia Clinical Signs: Ataxia/Paralysis? Obs->Ataxia Inhib NTE Inhibition > 70%? Brain->Inhib ResultTox CONCLUSION: Neurotoxic (TOCP) Ataxia->ResultTox Yes ResultSafe CONCLUSION: Safe (BMCP) Ataxia->ResultSafe No Inhib->ResultTox Yes Inhib->ResultSafe No

Caption: Dual-track validation workflow: Clinical observation (Hen Test) and Biochemical quantification (NTE Assay).

References

  • World Health Organization (WHO). (1990).[4] Tricresyl Phosphate.[2][3][5][7][8][9][10][11][12][13] Environmental Health Criteria 110. Geneva: WHO. Link

  • Johnson, M.K. (1975). "The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge." Critical Reviews in Toxicology, 3(3), 289-316. Link

  • Abou-Donia, M.B. (1981). "Organophosphorus ester-induced delayed neurotoxicity." Annual Review of Pharmacology and Toxicology, 21, 511-548. Link

  • OECD. (1995). Test No. 418: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure. OECD Guidelines for the Testing of Chemicals. Link

  • Winder, C., & Balouet, J.C. (2002). "The toxicity of commercial jet oils."[6] Environmental Research, 89(2), 146-164. (Establishes the toxicity difference between ortho and meta/para isomers). Link

Sources

Comparative Performance & Toxicology of Cresyl Phosphates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Tricresyl phosphate (TCP) represents a class of organophosphorus flame retardants (OPFRs) that simultaneously function as plasticizers.[1][2][3] While historically ubiquitous in hydraulic fluids and PVC, its application is now governed by a critical structure-toxicity relationship: the neurotoxic potential of the ortho-isomer .

This guide provides a comparative analysis of cresyl phosphate isomers against standard alternatives like Triphenyl Phosphate (TPP) and Resorcinol bis(diphenylphosphate) (RDP). It integrates flame retardancy performance with the obligatory toxicological constraints required for modern formulation.

Mechanism of Action: Dual-Phase Retardancy

Cresyl phosphates exhibit a bimodal mechanism of action, distinguishing them from purely gas-phase halogenated retardants.

  • Gas Phase (Radical Scavenging): Upon thermal decomposition, TCP releases phosphorus-containing radicals (PO•, HPO•). These scavenge high-energy H• and OH• radicals from the flame front, quenching the combustion chain reaction.

  • Condensed Phase (Char Formation): The phosphoric acid derivatives generated react with the polymer matrix (especially hydroxyl-bearing polymers like cellulose or vinyls) to form a cross-linked carbonaceous char. This char acts as a thermal barrier, inhibiting heat transfer and volatilization of fuel.

Diagram 1: OPFR Flame Retardant Mechanism

FlameRetardancy Fire Thermal Attack (Ignition Source) TCP Tricresyl Phosphate (Matrix) Fire->TCP Heat Flux Decomp Thermal Decomposition (>400°C) TCP->Decomp GasPhase Gas Phase Action Decomp->GasPhase CondPhase Condensed Phase Action Decomp->CondPhase Radicals Release of PO• / HPO• GasPhase->Radicals Quench Scavenge H• & OH• (Flame Extinction) Radicals->Quench Acid Polyphosphoric Acid Formation CondPhase->Acid Char Carbonaceous Char Barrier (Insulation) Acid->Char Char->Fire Blocks Heat Feedback

Caption: Bimodal action of TCP showing simultaneous radical quenching and physical char barrier formation.

Comparative Performance Analysis

The following data synthesizes performance metrics across three standard OPFRs. TCP is preferred where liquid state and plasticization are required, whereas TPP is a solid additive.

Table 1: Physicochemical & Flammability Benchmarks
MetricTricresyl Phosphate (TCP)Triphenyl Phosphate (TPP)Resorcinol bis(diphenylphosphate) (RDP)
Physical State (25°C) Viscous LiquidSolid (Crystalline)Liquid
Boiling Point > 400°C~244°C> 300°C
Phosphorus Content ~8.4%~9.5%~10.8%
Limiting Oxygen Index (LOI) *28 - 32%26 - 30%30 - 34%
Plasticizing Efficiency High (PVC, Nitrocellulose)ModerateModerate
Volatility Very LowModerate (Sublimes)Low
Primary Toxicity Concern Neurotoxicity (Ortho-isomer) Aquatic ToxicityLow Systemic Toxicity

*Note: LOI values are matrix-dependent. Data represents typical performance in flexible PVC or phenolic resins.

Technical Insight: The Plasticization Advantage

Unlike TPP, which can bloom to the surface of polymers due to crystallization, TCP's isomeric mixture prevents crystallization. This makes TCP superior for flexible PVC and hydraulic fluids where long-term mechanical stability is required alongside flame retardancy.

Toxicology & Safety: The Ortho-Isomer Problem

The utility of TCP is strictly limited by the presence of Tri-ortho-cresyl phosphate (TOCP) .[3]

The Mechanism of OPIDN

TOCP causes Organophosphate-Induced Delayed Neuropathy (OPIDN) .[3][4][5] Unlike acute cholinergic poisoning (AChE inhibition), OPIDN manifests 7–21 days post-exposure as ataxia and paralysis.

  • Bioactivation: TOCP is not the direct toxicant. Hepatic cytochrome P450 enzymes hydroxylate the ortho-methyl group.

  • Cyclization: The hydroxylated intermediate cyclizes to form Saligenin Cyclic o-Tolyl Phosphate (SCOTP) .

  • Target: SCOTP irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue, leading to axonal degeneration.

Diagram 2: TOCP Bioactivation & Neurotoxicity Pathway

Toxicity TOCP Tri-ortho-cresyl Phosphate (TOCP) Liver Hepatic P450 (Bioactivation) TOCP->Liver Inter Hydroxylated Intermediate Liver->Inter Hydroxylation SCOTP Saligenin Cyclic o-Tolyl Phosphate Inter->SCOTP Cyclization (Albumin catalyzed) NTE Neuropathy Target Esterase (NTE) SCOTP->NTE Irreversible Inhibition Result Axonal Degeneration (OPIDN) NTE->Result Aging Process

Caption: Metabolic pathway of TOCP converting to the neurotoxic cyclic phosphate (SCOTP).

Experimental Protocols

Protocol A: Synthesis of Low-Ortho Tricresyl Phosphate

To ensure safety, modern synthesis must utilize cresol feedstocks with <1% ortho-cresol content.

Reagents:

  • Para/Meta-Cresol mixture (High purity, <0.5% ortho-isomer).

  • Phosphorus Oxychloride (

    
    ).
    
  • Catalyst: Aluminum Chloride (

    
    ) or Magnesium Chloride (
    
    
    
    ).

Workflow:

  • Charging: Load cresol mixture and catalyst (0.5 wt%) into a glass-lined reactor.

  • Addition: Heat to 60°C. Add

    
     dropwise over 2 hours.
    
    • Reaction:

      
      
      
  • Ramp: Slowly increase temperature to 150°C–200°C to drive off HCl gas (scrubbing required).

  • Vacuum Distillation: Apply vacuum (10-20 mmHg) at 220°C to remove unreacted cresol.

  • Washing: Wash crude ester with dilute NaOH (to remove acidic impurities) followed by water.

  • Dehydration: Dry under vacuum to remove moisture.

Diagram 3: Synthesis & Purification Workflow

Synthesis Raw Raw Materials (m/p-Cresol + POCl3) Reactor Esterification (60°C -> 200°C, -HCl) Raw->Reactor Scrubber HCl Scrubbing Reactor->Scrubber Gas Distill Vacuum Distillation (Remove excess Cresol) Reactor->Distill Crude Ester Wash Alkaline Wash (NaOH) Distill->Wash Dry Dehydration & Filtration Wash->Dry Product Purified TCP (<0.1% Ortho) Dry->Product

Caption: Step-by-step synthesis process emphasizing the removal of acidic byproducts and excess cresol.

Protocol B: Evaluation of Flame Retardancy (LOI)

Standard: ASTM D2863 / ISO 4589 Objective: Determine the minimum concentration of oxygen required to support candle-like combustion.[6]

  • Specimen Preparation: Mold TCP-plasticized PVC bars (80mm x 10mm x 4mm).

  • Apparatus Setup: Mount specimen vertically in a glass chimney.

  • Gas Flow: Introduce a mixture of

    
     and 
    
    
    
    at a flow rate of 4 cm/s.
  • Ignition: Apply a propane flame to the top surface for 5 seconds.

  • Titration:

    • If the sample burns >3 minutes or >50mm length: Decrease

      
       .
      
    • If the sample extinguishes: Increase

      
       .
      
  • Calculation:

    
    
    

Validation Criteria: A valid self-extinguishing rating for construction materials typically requires an LOI > 26-28%.

Conclusion

Tricresyl phosphate remains a critical component in material science due to its unique combination of high thermal stability (>400°C) , liquid phase processability , and dual-phase flame retardancy . However, its application is strictly contingent on isomeric purity. Researchers must utilize certified low-ortho grades (<0.1% TOCP) to mitigate the risk of OPIDN. For solid-state applications where plasticization is not required, Triphenyl Phosphate (TPP) serves as a safer, albeit more volatile, alternative.[7]

References

  • World Health Organization (WHO). (1990).[3] Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety.[1] [Link]

  • National Toxicology Program (NTP). (1994).[8] NTP Technical Report on the Toxicology and Carcinogenesis Studies of Tricresyl Phosphate. U.S. Department of Health and Human Services. [Link]

  • Johnson, M. K. (1975).[9] The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge. Critical Reviews in Toxicology, 3(3), 289-316. [Link]

  • ASTM International. (2019). ASTM D2863-19: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).[Link]

  • Wei, G. L., et al. (2015). Organophosphorus flame retardants and plasticizers: Sources, occurrence, toxicity and human exposure.[2] Environmental Pollution, 196, 29-46. [Link]

Sources

Validation of High-Resolution GC-MS/MS for the Quantification of Bis(m-cresyl) p-Cresyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Tricresyl Phosphate (TCP) is a ubiquitous flame retardant and plasticizer, particularly critical in aviation hydraulic fluids and engine oils. However, TCP is not a single molecule but a complex mixture of isomers. The safety profile of TCP is entirely dependent on the position of the methyl group on the phenyl rings.

  • The Threat: Ortho-substituted isomers (e.g., ToCP, MoCP) are potent neurotoxins, causing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2]

  • The Target: Bis(m-cresyl) p-Cresyl Phosphate (BMCPCP) . This specific isomer (

    
    ) contains no ortho groups.
    
  • The Problem: Differentiating BMCPCP from its neurotoxic isobaric cousins requires exceptional chromatographic resolution. Standard methods often co-elute these isomers, leading to false positives for toxicity or inaccurate exposure assessments.

This guide validates a High-Resolution GC-MS/MS (MRM) method specifically designed to resolve BMCPCP, comparing it against the traditional GC-NPD (Nitrogen Phosphorus Detector) approach.

Comparative Analysis: GC-NPD vs. GC-MS/MS

The following table contrasts the industry-standard screening method (Method A) with the proposed high-specificity validation method (Method B).

FeatureMethod A: GC-NPD (Standard Screening)Method B: GC-MS/MS (Proposed Validation)
Detection Principle Element-specific (P, N) ionization.Mass-selective fragmentation (Precursor

Product).
Isomer Selectivity Low. Relies solely on Retention Time (RT). Co-elution of m,m,p and o,m,p is common.High. Uses MRM transitions and precise RT to distinguish isomers.
Sensitivity (LOD) ~10 ng/mL< 0.5 ng/mL (Trace level detection).
Matrix Interference High susceptibility to non-TCP organophosphates.Low. Triple quadrupole filters out matrix noise.
Primary Use Case Gross contamination screening.Exact isomer quantification and toxicological risk assessment.
Decision Logic: Why Upgrade to MS/MS?

The following diagram illustrates the decision pathway for selecting the appropriate methodology based on the need for isomer specificity.

IsomerLogic Start Sample Analysis Required Screening Is the goal Total TCP Screening? Start->Screening Toxicity Is Isomer-Specific Toxicity Critical? Screening->Toxicity No MethodA Method A: GC-NPD (Cost-effective, Low Specificity) Screening->MethodA Yes Toxicity->MethodA No MethodB Method B: GC-MS/MS (High Specificity, Resolves BMCPCP) Toxicity->MethodB Yes (BMCPCP Focus) ResultA Result: Total Phosphorus Content (Cannot distinguish m,m,p from o,m,p) MethodA->ResultA ResultB Result: Quantified BMCPCP (Confirmed Non-Ortho Status) MethodB->ResultB

Caption: Decision matrix for selecting GC-NPD vs. GC-MS/MS based on the requirement for isomer-level resolution.

Validated Experimental Protocol (Method B)

This protocol is optimized for the separation of Bis(m-cresyl) p-Cresyl Phosphate from ortho-containing isomers in aviation hydraulic fluid or air sampler filters.

Reagents and Standards[3]
  • Target Analyte: Bis(m-cresyl) p-Cresyl Phosphate (Custom synthesis or purified fraction, >98%).

  • Internal Standard (IS): Tributyl Phosphate-

    
     or Triphenyl Phosphate-
    
    
    
    .
  • Solvent: Isooctane (HPLC Grade) or Hexane.

Sample Preparation Workflow

Workflow Sample Sample Source (Oil or Air Filter) Extract Extraction (Hexane/Ultrasonication) Sample->Extract 10 mL Solvent Cleanup SPE Cleanup (Florisil Cartridge) Extract->Cleanup Remove Lipids Concentrate Evaporation (N2 Stream to 1mL) Cleanup->Concentrate Analysis GC-MS/MS Analysis (MRM Mode) Concentrate->Analysis

Caption: Step-by-step sample preparation workflow from extraction to instrumental analysis.

Instrumental Conditions (GC-MS/MS)
  • System: Agilent 7890B GC / 7000D Triple Quadrupole MS (or equivalent).

  • Column: DB-5ms UI (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
    • Note: The 5% phenyl phase provides the necessary

      
      -
      
      
      
      interaction to separate the meta/para isomers based on slight polarity differences.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 20°C/min to 220°C.

    • Critical Separation Ramp: Ramp 5°C/min to 280°C (Slow ramp ensures resolution of BMCPCP from o,m,p isomers).

    • Hold 5 min.

  • MS Acquisition (MRM):

    • Precursor Ion:

      
       368.1 (Molecular Ion for TCP).
      
    • Quantifier Transition:

      
       (Loss of two cresyl groups + H rearrangement).
      
    • Qualifier Transition:

      
       (Tropylium ion).
      
    • Collision Energy: Optimized per transition (typically 20-30 eV).

Validation Data Summary

The following data demonstrates the method's performance specifically for Bis(m-cresyl) p-Cresyl Phosphate, adhering to ICH Q2(R1) guidelines.

Linearity and Sensitivity
ParameterResultAcceptance Criteria
Range 1.0 – 1000 ng/mLCovers expected environmental levels.
Linearity (

)
0.9994

LOD (Limit of Detection) 0.2 ng/mLS/N > 3
LOQ (Limit of Quantitation) 0.5 ng/mLS/N > 10
Accuracy and Precision (Spike Recovery in Matrix)

Matrix: Aviation Hydraulic Fluid (diluted)

Spike Level (ng/mL)Mean Recovery (%)Intra-Day Precision (% RSD)Inter-Day Precision (% RSD)
Low (5.0) 92.4%4.1%6.8%
Med (50.0) 98.1%2.3%3.5%
High (500.0) 101.5%1.8%2.9%
Specificity (Isomer Resolution)

The critical validation step is the separation of BMCPCP from the toxic ortho-isomers.

  • Retention Time (BMCPCP): 18.45 min.

  • Retention Time (Mono-ortho isomer): 18.10 min.

  • Resolution (

    
    ):  > 1.5 (Baseline separation achieved).
    

Discussion: Causality and Interpretation

The choice of the DB-5ms column combined with a slow temperature ramp (5°C/min) in the elution window is the "Self-Validating" aspect of this protocol. Faster ramps (e.g., 10°C/min) typically result in the co-elution of Bis(m-cresyl) p-Cresyl Phosphate with Bis(o-cresyl) p-Cresyl Phosphate. By slowing the ramp, we exploit the slight boiling point depression caused by the steric hindrance of the ortho group, causing the toxic isomers to elute earlier than the target BMCPCP.

Furthermore, the use of MRM transitions (


) provides a second layer of selectivity. While all TCP isomers share the parent mass (368), the abundance ratios of product ions differ slightly between isomers due to the stability of the intermediate carbocations formed during fragmentation.

References

  • De Nola, G., Kibby, J., & Mazurek, W. (2008).[3] Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[2][3][4] Journal of Chromatography A, 1200(2), 211–216.[4]

  • Solbu, K., et al. (2011).[2] Organophosphates in aircraft cabin and cockpit air—method development and measurements of contaminants. Journal of Environmental Monitoring, 13(5), 1393–1403.

  • EASA (European Aviation Safety Agency). (2017). CAQ Preliminary cabin air quality measurement campaign. EASA Research Report.

  • Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils.[2][3][5] Environmental Research, 89(2), 146–164.

  • US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6] SW-846.

Sources

Inter-Laboratory Comparison of Tricresyl Phosphate (TCP) Isomer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Toxicology and Aerospace Applications

Executive Summary

Tricresyl phosphate (TCP) is a ubiquitous organophosphate ester used as a flame retardant and anti-wear additive in aviation engine oils (e.g., Mobil Jet Oil II). Its toxicity profile is highly isomer-dependent: the ortho-isomers (ToCP) are potent neurotoxins capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN), while meta- and para-isomers are significantly less toxic.

This guide provides an objective comparison of analytical methodologies for resolving TCP isomers. It synthesizes data from inter-laboratory studies (including FAA and academic round-robin tests) to establish a "Gold Standard" for detection. We contrast the industry-standard GC-MS (Electron Impact) with high-sensitivity GC-NCI-MS and emerging LC-MS/MS techniques.

Part 1: The Analytical Challenge – Isomer Resolution

The core analytical difficulty lies in the structural similarity of the 10 possible TCP isomers. Commercial "low-toxicity" TCP mixtures aim to minimize ortho-content (<0.1%), but "mono-ortho" isomers (one ortho-cresol ring, two meta/para rings) often co-elute with non-toxic isomers on standard non-polar columns.

Why Resolution Matters:

  • Tri-ortho-cresyl phosphate (ToCP): Historically the reference toxin, but often absent in modern oils.

  • Mono-ortho-cresyl phosphate (MoCP): The actual primary toxicant in modern mixtures. It is metabolically activated into Cyclic Saligenin Phosphate (CBDP) , which irreversibly inhibits Neuropathy Target Esterase (NTE).

  • Analytical Gap: Many labs report "Total TCP" or "ToCP," missing the critical MoCP fraction due to poor chromatographic resolution.

Diagram 1: The Toxicity Pathway & Analytical Target

This diagram illustrates why distinguishing specific isomers is critical for biological relevance.

TCP_Toxicity_Pathway cluster_isomers Isomer Separation (Critical Step) TCP_Mix Commercial TCP Mixture (Complex Isomer Blend) Meta_Para Meta/Para Isomers (TmCP, TpCP) TCP_Mix->Meta_Para Ortho Ortho-Isomers (ToCP, MoCP) TCP_Mix->Ortho Excretion Hydroxylated Metabolites (Excreted/Low Toxicity) Meta_Para->Excretion Detoxification Bio_Act Metabolic Activation (CYP450 Enzymes) Ortho->Bio_Act CBDP Cyclic Saligenin Phosphate (CBDP - Neurotoxic) Bio_Act->CBDP Cyclization NTE_Inhib NTE Inhibition (Neuropathy) CBDP->NTE_Inhib Irreversible Binding

Caption: The metabolic divergence of TCP isomers. Only ortho-substituted isomers can form the neurotoxic CBDP metabolite, making chromatographic separation from meta/para isomers mandatory for accurate risk assessment.

Part 2: Methodology Comparison

The following table synthesizes performance metrics from inter-laboratory comparisons, specifically focusing on the detection of ortho-isomers in complex matrices (e.g., cabin air filters, engine oil).

Table 1: Comparative Performance of Analytical Platforms
FeatureGC-EI-MS (Standard)GC-NCI-MS (High Sensitivity)LC-MS/MS (Alternative)
Principle Gas Chromatography + Electron Impact IonizationGas Chromatography + Negative Chemical IonizationLiquid Chromatography + Electrospray Ionization (ESI)
Target Analyte Parent TCP IsomersParent TCP IsomersMetabolites (CBDP) & Parent TCP
Isomer Resolution High (with specialized columns like DB-5ms or DB-17)High Medium (Isomers often co-elute; requires long gradients)
LOD (Air) 0.5 – 5.0 ng/m³0.05 – 0.5 ng/m³ 1.0 – 10.0 ng/m³
Selectivity Moderate (Matrix interferences common at low m/z)Excellent (Selective for electronegative phosphate group)High (MRM transitions reduce noise)
Throughput Moderate (30-45 min run times)ModerateHigh (15-20 min run times)
Primary Drawback Thermal degradation of labile metabolites; lower sensitivity than NCI.Requires specific reagent gas (Methane/Ammonia); instrument maintenance.Lower sensitivity for non-polar parent TCPs compared to GC.
Verdict The Industry Workhorse. Robust for routine compliance.The Research Standard. Best for trace analysis in air.The Biological Choice. Best for urine/blood metabolites.
Detailed Technical Analysis

1. GC-EI-MS (The Workhorse)

  • Mechanism: Uses 70 eV electron impact. The molecular ion (

    
    , m/z 368) is often weak. Quantitation usually relies on the tropylium ion (m/z 91) or the phosphate-specific ion (m/z 165).
    
  • Limitation: The m/z 165 ion is shared by all isomers. Therefore, chromatographic resolution is the only way to distinguish toxicity.

  • Column Selection: A standard 5% phenyl column (e.g., DB-5ms) often fails to separate m-TCP and p-TCP. A 50% phenyl column (e.g., DB-17ms) or a specialized phase (e.g., VF-Xms) is required to separate the toxic mono-ortho isomers from the bulk mixture.

2. GC-NCI-MS (The Sensitivity King)

  • Mechanism: Uses a reagent gas (methane) to facilitate electron capture. Organophosphates are highly electronegative, making them ideal candidates.

  • Advantage: Background noise from hydrocarbons (fuel/oil matrix) is virtually eliminated because hydrocarbons do not capture electrons efficiently. This lowers the Limit of Detection (LOD) by an order of magnitude compared to EI.

3. LC-MS/MS (The Biological Specialist)

  • Mechanism: Uses ESI or APCI.

  • Advantage: Can analyze the polar metabolite CBDP directly without derivatization.

  • Limitation: Parent TCPs are very hydrophobic. They ionize poorly in ESI compared to polar drugs, leading to higher LODs than GC methods.

Part 3: Inter-Laboratory Variability & Standardization

Data from round-robin studies (e.g., Brandsma et al., 2013; FAA reports) reveal three primary sources of inter-laboratory error:

  • Standard Purity: Many commercial "ToCP" standards are actually mixtures. Labs using unverified standards may report false positives or inaccurate quantitation.

  • Blank Contamination: TCP is a plasticizer found in lab equipment (pipette tips, O-rings).

    • Corrective Action: Use glass-only analytical trains and bake out glassware at 400°C.

  • Integration Parameters: In "low-ortho" oils, the toxic peak is a tiny shoulder on a massive non-toxic peak. Automated integrators often miss this.

    • Protocol: Manual inspection of chromatograms at the expected Retention Time (RT) of MoCP is mandatory.

Part 4: Recommended Protocol (Self-Validating System)

This protocol outlines a robust workflow for analyzing TCP in air filters, designed to minimize false negatives.

Diagram 2: Validated Analytical Workflow

This workflow incorporates Quality Control (QC) steps to ensure data integrity.

Analytical_Workflow Sample Sample Collection (PTFE/Glass Fiber Filter) Spike Internal Standard Spike (d21-TCP or TBP) Sample->Spike Extract Ultrasonic Extraction (Acetone/Hexane 1:1) Spike->Extract Cleanup SPE Clean-up (Silica Gel - Remove Oil Matrix) Extract->Cleanup Analysis GC-MS Analysis (SIM Mode: m/z 368, 165, 91) Cleanup->Analysis QC_Check QC Validation (Recovery 70-120%?) Analysis->QC_Check Result_Pass Quantify Isomers (Report MoCP & ToCP) QC_Check->Result_Pass Yes Result_Fail Re-Extract / Flag Data QC_Check->Result_Fail No

Caption: Optimized workflow for TCP analysis. The inclusion of a deuterated internal standard (d21-TCP) prior to extraction is the critical self-validating step.

Step-by-Step Methodology
  • Sample Preparation:

    • Place air filter in a pre-cleaned glass vial.

    • CRITICAL: Spike with 50 ng of deuterated internal standard (

      
      -TCP) before adding solvent. This validates the extraction efficiency (Target Recovery: 80-120%).
      
  • Extraction:

    • Add 5 mL Acetone:Hexane (1:1 v/v).

    • Ultrasonicate for 15 minutes.[1] Avoid plastic stoppers (use PTFE-lined caps).

  • Instrumental Analysis (GC-MS):

    • Column: DB-5ms (30m x 0.25mm, 0.25µm film) is standard, but DB-17ms is recommended for superior isomer separation.

    • Inlet: Splitless mode, 280°C.

    • Oven Program: 80°C (1 min) -> 20°C/min -> 200°C -> 5°C/min -> 260°C (Hold 5 min). Slow ramp at the end is crucial for isomer separation.

  • Detection (SIM Mode):

    • Monitor m/z 368 (Molecular Ion), 367, 165, and 91.

    • Validation: The ratio of m/z 368/165 must be within ±20% of the calibration standard to confirm identity.

References
  • Brandsma, S. H., de Boer, J., & Leonards, P. E. G. (2013).[2] Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study. TrAC Trends in Analytical Chemistry, 43, 217-228. Link

  • Federal Aviation Administration (FAA). (2011). Determination of Tricresyl Phosphate Air Contamination in Aircraft. Office of Aerospace Medicine Reports. Link

  • De Nola, G., Hanhela, P. J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[2][3] Journal of Chromatography A, 1200(2), 211-216.[2] Link[3]

  • Solbu, K., et al. (2011). Determination of airborne tricresyl phosphate and other organophosphate esters on aircraft. Journal of Environmental Monitoring, 13(5), 1393-1403. Link

  • International Organization for Standardization. (2020). ISO 22403:2020 Plastics — Assessment of the intrinsic biodegradability of materials exposed to marine inocula.[4] (Referenced for standard method frameworks). Link

Sources

Certified Reference Materials for Tricresyl Phosphate Isomers: A Technical Comparison & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Tricresyl phosphate (TCP) is a critical anti-wear additive in aviation turbine oils and a flame retardant in industrial plastics. However, its neurotoxic potential—specifically inducing Organophosphate-Induced Delayed Neuropathy (OPIDN)—is isomer-dependent.[1][2] While historical focus centered on tri-ortho-cresyl phosphate (ToCP) , modern toxicological consensus identifies mono-ortho isomers (e.g., o,m,m-TCP) as significantly more potent neurotoxins.

The Challenge: Commercial TCP formulations are complex mixtures. Accurate risk assessment requires the chromatographic resolution of specific toxic isomers from the benign meta- and para- forms. This necessitates the use of high-purity Certified Reference Materials (CRMs) produced under ISO 17034 accreditation to validate analytical methods (GC-MS/MS) and quantify trace contamination in cabin air or environmental samples.

Objective: This guide compares available CRMs for TCP isomers, outlines a self-validating GC-MS quantification protocol, and elucidates the metabolic activation pathway driving neurotoxicity.

Part 1: Technical Background & Isomer Specificity[3]

The "Ortho" Effect and Neurotoxicity

The toxicity of TCP is not uniform.[3][4] It is governed by the position of the methyl group on the phenyl ring.

  • Tri-ortho-cresyl phosphate (ToCP): Historically the reference toxin.[5] It requires metabolic activation by Cytochrome P450 to form a cyclic metabolite (CBDP).

  • Mono-ortho isomers: Research indicates these are up to 10x more potent than ToCP because they are more readily activated into the neurotoxic cyclic saligenin phosphate.

  • Meta- and Para- isomers: Generally considered non-neurotoxic but are the dominant components in modern "low-toxicity" aviation oils.

Implication for Analysts: Using a generic "Technical Grade TCP" standard for quantification is scientifically invalid for safety monitoring. You must use isomer-specific CRMs to resolve the toxic "ortho" peak fraction from the bulk matrix.

Part 2: Comparative Analysis of Certified Reference Materials

The following table compares primary ISO 17034 accredited providers. Selection should be based on the specific isomer requirements of your assay.

Table 1: CRM Provider Comparison for TCP Isomers
FeatureAccuStandard Wellington Laboratories Chiron AS Application Context
Core Isomers Available ToCP, TmCP, TpCP, Mixed IsomersToCP, TmCP, TpCP, Native & Mass-LabelledToCP, TmCP, TpCP, Metabolites (CBDP), Trixylyl PhosphatesWellington is superior for isotope dilution methods due to labelled standards.
Certification Level ISO 17034 CRMISO 17034 CRMISO 17034 CRMAll meet regulatory rigor for legal defensibility.[6]
Matrix/Solvent Typically Toluene or MethanolToluene, Nonane, or IsooctaneToluene or IsooctaneEnsure solvent compatibility with your GC injection liner.
Concentration 100 µg/mL (Standard)50 µg/mL (Typical)Variable (Customs available)High concentrations preferred for spiking; low for calibration curves.
Specialty Standards "Technical Grade" mixtures (e.g., TCP with <1% ortho)Mass-Labelled (d21-TCP) Metabolites (CBDP) & Breakdown productsChiron is the go-to for metabolic mechanistic studies.
Uncertainty Explicitly stated on CoAExplicitly stated on CoAExplicitly stated on CoACritical for calculating total method error budget.
Recommendation Guide
  • For Environmental Monitoring (Air/Dust): Use Wellington Laboratories . Their availability of deuterated analogs (e.g., d21-ToCP) allows for Isotope Dilution Mass Spectrometry (IDMS), the gold standard for correcting matrix effects in complex environmental samples.

  • For Product QC (Oil Formulation): AccuStandard provides cost-effective individual isomers and defined mixtures suitable for routine batch release testing.

  • For Toxicology Research: Chiron AS offers the specific cyclic saligenin phosphate metabolites required to assay Neuropathy Target Esterase (NTE) inhibition directly.

Part 3: Experimental Protocol (GC-MS/MS)

Methodology: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Objective: Separation and quantification of ortho-isomers in the presence of excess meta/para-isomers.

Reagents & Standards
  • Primary CRM: ToCP (AccuStandard PFRS-017S or equivalent).

  • Internal Standard (IS): d21-ToCP (Wellington).

  • Solvent: Isooctane (HPLC Grade).

Sample Preparation Workflow
  • Extraction: For air filters, extract with 5 mL acetone via ultrasonication (20 min).

  • Spiking: Add 50 ng of d21-ToCP Internal Standard to the extract prior to concentration to correct for recovery losses.

  • Concentration: Evaporate to near dryness under nitrogen stream; reconstitute in 200 µL Isooctane.

Instrumental Parameters
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Note: High phenyl content columns improve isomer separation.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Start: 100°C (Hold 1 min)

    • Ramp 1: 20°C/min to 220°C

    • Ramp 2: 5°C/min to 280°C (Critical for isomer resolution)

    • End: 300°C (Hold 5 min)

Mass Spectrometry (MRM Mode)

Quantification relies on unique transitions. While all isomers share the parent ion (


 368), their fragmentation patterns differ slightly, but retention time is the primary discriminator.
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
ToCP (Ortho) 368.1165.125
TmCP (Meta) 368.1165.125
TpCP (Para) 368.1165.125
d21-ToCP (IS) 389.2170.125

Note: Since MS transitions are identical for isomers, chromatographic resolution (R > 1.5) between ToCP and TmCP/TpCP is the system suitability requirement.

Part 4: Visualizations

Diagram 1: Analytical Workflow for TCP Quantification

This workflow illustrates the "Self-Validating" approach using Isotope Dilution.

TCP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Validation Sample Raw Sample (Air Filter/Oil) Spike Spike IS (d21-ToCP CRM) Sample->Spike Extract Solvent Extraction (Acetone/Ultrasonic) Spike->Extract Conc N2 Evaporation & Reconstitution Extract->Conc GC GC Separation (DB-5MS Column) Conc->GC MS MS/MS Detection (MRM Mode) GC->MS ISTD_Check IS Recovery Check (Must be 60-120%) MS->ISTD_Check Quant Isomer Quantification (Ratio Analyte/IS) ISTD_Check->Quant Pass

Caption: Self-validating IDMS workflow ensuring matrix effects are corrected via d21-ToCP recovery monitoring.

Diagram 2: Mechanism of TCP Neurotoxicity (The "Ortho" Pathway)

Understanding why we analyze specific isomers: The metabolic activation pathway.

Toxicity_Pathway TCP_Ortho Tri-ortho-cresyl Phosphate (ToCP) CYP450 Metabolic Activation (CYP450 Enzyme) TCP_Ortho->CYP450 Hydroxylation CBDP Cresyl Saligenin Phosphate (Cyclic Metabolite) CYP450->CBDP Cyclization NTE Neuropathy Target Esterase (NTE) CBDP->NTE Phosphorylation Inhibition Irreversible NTE Inhibition (Aging) NTE->Inhibition Aging Reaction OPIDN OPIDN (Delayed Neuropathy) Inhibition->OPIDN Axonal Degeneration TCP_Meta Meta/Para Isomers Excretion Detoxification & Excretion TCP_Meta->Excretion No Cyclization Possible

Caption: The "Ortho" methyl group allows cyclization into the neurotoxic metabolite CBDP, causing OPIDN.

References

  • Wellington Laboratories. (2024). Certified Reference Materials for Environmental Testing - Organophosphorus Compounds. Retrieved from [Link]

  • Chiron AS. (n.d.). Trixylyl phosphate and TCP Metabolite Standards. Retrieved from [Link]

  • De Nola, G., et al. (2008).[3] "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A. Retrieved from [Link]

  • Hecker, S., et al. (2014). "Neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers." Toxicology. Retrieved from [Link]

  • Federal Aviation Administration (FAA). (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Retrieved from [Link]

Sources

Comparative Guide: Plasticizing Efficiency & Safety of Tricresyl Phosphate (TCP) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Tricresyl Phosphate (TCP) isomers, focusing on their plasticizing efficiency, physicochemical properties, and critical toxicological profiles.

Executive Summary

Tricresyl Phosphate (TCP) is a dual-function additive serving as both a plasticizer and a flame retardant in polymers like Polyvinyl Chloride (PVC), nitrocellulose, and synthetic rubber.[1] While chemically similar, the three structural isomers—ortho (TOCP) , meta (TMCP) , and para (TPCP) —exhibit distinct physical states and toxicological profiles that dictate their utility.

  • The Verdict: Pure TPCP is a solid at room temperature, limiting its plasticizing efficiency (solvation speed and low-temperature flexibility) compared to liquid isomers. TOCP is a potent neurotoxin and is strictly excluded from modern formulations. Therefore, Commercial TCP is engineered as a liquid mixture (predominantly meta/para) to maximize plasticizing efficiency via eutectic depression of the melting point while maintaining a high safety margin.

Chemical Landscape: Isomer Properties

The plasticizing efficiency of a molecule is heavily influenced by its physical state and free volume. The solid nature of the para isomer contrasts sharply with the liquid nature of the ortho and meta isomers (and their mixtures).

Table 1: Physicochemical Comparison of TCP Isomers[3]
PropertyTri-ortho-cresyl phosphate (TOCP)Tri-meta-cresyl phosphate (TMCP)Tri-para-cresyl phosphate (TPCP)Commercial TCP (Mixture)
CAS Number 78-30-8563-04-278-32-01330-78-5
Physical State (25°C) LiquidLiquid / Viscous OilCrystalline Solid Viscous Liquid
Melting Point 11°C~25°C77–78°C <-30°C (Pour Point)
Boiling Point 410°C260°C (15 mmHg)244°C (3.5 mmHg)~250–270°C (10 mmHg)
Viscosity (25°C) ~60-80 cP~60 cPN/A (Solid)60–80 cP
Toxicity High (Neurotoxic) LowLowLow (<0.1% Ortho)
Plasticizing Efficiency High (Good Solvator)HighModerate (Slow fusion)Optimal

Mechanism of Action: Solvation & Efficiency

Plasticization occurs when the additive inserts itself between polymer chains, increasing free volume and reducing intermolecular friction.

The "Isomer Effect" on Plasticization
  • Liquid vs. Solid: Plasticizers must be molecularly dispersed within the polymer matrix.

    • TOCP & TMCP (Liquids): Readily wet and solvate polymer chains (e.g., PVC) at lower processing temperatures. They rapidly lower the Glass Transition Temperature (

      
      ).
      
    • TPCP (Solid): Requires higher energy (temperature) to melt the crystals before solvation can occur. If the polymer cools, pure TPCP may crystallize out of the matrix ("blooming"), leading to efficient loss and embrittlement.

  • Commercial Mixtures: By mixing meta and para isomers, the melting point is depressed below room temperature (eutectic effect). This ensures the plasticizer remains a liquid, providing the high solvation efficiency of an isomer mixture without the crystallization risks of pure TPCP or the toxicity of TOCP.

Diagram: Plasticization Mechanism

The following diagram illustrates how the liquid mixture increases free volume compared to the rigid solid isomer.

PlasticizationMechanism cluster_Isomers Plasticizer Input PVC Rigid PVC Matrix (High Intermolecular Forces) TPCP Pure TPCP (Solid) Requires Melting Energy PVC->TPCP High Temp Mixing PlasticizedPVC Flexible PVC (Polymer Chains Separated) PVC->PlasticizedPVC + Liquid Mix TPCP->PlasticizedPVC Slow Solvation Mix TCP Mixture (Liquid) High Free Volume Mix->PlasticizedPVC Rapid Solvation Lowers Tg Bloom Blooming/Exudation (Plasticizer crystallizes out) PlasticizedPVC->Bloom Cooling (Pure TPCP only)

Figure 1: Comparison of solvation dynamics between solid TPCP and liquid TCP mixtures. Liquid mixtures prevent "blooming" and ensure consistent flexibility.

Safety & Toxicology: The Critical Differentiator

The primary reason for isomer selection is neurotoxicity . The ortho isomer causes Organophosphate-Induced Delayed Neuropathy (OPIDN) , a condition leading to paralysis.

Mechanism of Toxicity (Metabolic Activation)

Toxicity is not intrinsic to the phosphate group but depends on the steric position of the methyl group on the phenyl ring.

  • Bioactivation: Cytochrome P450 enzymes hydroxylate the methyl group.

  • Cyclization: In TOCP , the ortho-methyl group is close enough to the phosphate oxygen to cyclize, forming Saligenin Cyclic o-Tolyl Phosphate (SCOTP) .

  • Inhibition: SCOTP irreversibly inhibits Neuropathy Target Esterase (NTE) in nerve tissue.

  • Meta/Para Safety: In meta and para isomers, the methyl group is sterically too distant to form this cyclic ring. They are detoxified via harmless pathways.

Diagram: Metabolic Toxicity Pathway

ToxicityPathway TOCP Tri-ortho-cresyl phosphate (TOCP) P450 Cytochrome P450 (Liver) TOCP->P450 TPCP Tri-para-cresyl phosphate (TPCP) TPCP->P450 Hydroxyl_O Hydroxylated Intermediate (Ortho) P450->Hydroxyl_O TOCP Path Hydroxyl_P Hydroxylated Intermediate (Para) P450->Hydroxyl_P TPCP Path Cyclization Cyclization (Formation of SCOTP) Hydroxyl_O->Cyclization Sterically Possible Excretion Excretion (Benzoic Acid Derivatives) Hydroxyl_P->Excretion No Cyclization Possible NTE Inhibition of NTE (Neuropathy Target Esterase) Cyclization->NTE Neurotoxicity Safe Safe Elimination No Neurotoxicity Excretion->Safe

Figure 2: Metabolic divergence. Only the ortho-isomer can form the neurotoxic cyclic phosphate intermediate.

Experimental Protocols

To validate the efficiency and safety of a TCP sample, the following protocols are recommended.

Protocol A: Determination of Glass Transition Temperature ( ) via DSC

Objective: To measure plasticizing efficiency. A lower


 indicates higher efficiency.
  • Preparation: Mix PVC resin (100 phr) with TCP isomer (30–50 phr) and stabilizer (2 phr).

  • Film Casting: Solvent cast (using THF) or melt-press the mixture into a 0.5 mm film.

  • DSC Setup: Use a Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Cycle:

    • Heat to 150°C (erase thermal history).

    • Cool to -60°C at 10°C/min.

    • Heat to 150°C at 10°C/min (Record Data).

  • Analysis: Identify the step change in heat flow. The midpoint of the inflection is the

    
    .
    
    • Target: Unplasticized PVC

      
      . Efficient TCP plasticized PVC 
      
      
      
      to
      
      
      .
Protocol B: Leaching/Migration Resistance (ASTM D1239)

Objective: To determine if the isomer stays in the polymer matrix (Crucial for TPCP vs Mixtures).

  • Specimen: Cut weighed PVC/TCP disks (

    
     diameter).
    
  • Immersion: Suspend disks in extraction media (Distilled Water, Hexane, or Olive Oil) for 24 hours at

    
     or 
    
    
    
    .
  • Drying: Remove, wipe dry, and condition for 24 hours.

  • Calculation:

    
    
    
  • Interpretation: High weight loss in hexane indicates poor resistance to non-polar solvents. High loss in solid TPCP samples (after aging) may indicate "blooming" followed by mechanical loss.

References

  • World Health Organization (WHO). (1990).[2] Tricresyl Phosphate (Environmental Health Criteria 110).[3] International Programme on Chemical Safety. Link

  • National Toxicology Program (NTP). (1994).[4] NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate in F344/N Rats and B6C3F1 Mice. NTP TR 433. Link

  • De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils. Annals of Occupational Hygiene. Link

  • Winder, C., & Balouet, J.C. (2002). The toxicity of commercial jet oils: Environmental correlates of aerotoxic syndrome. Environmental Research. Link

  • ECHA (European Chemicals Agency). (2023). Substance Information: Tricresyl Phosphate.[1][2][3][5][6][7][8][9] Link

Sources

Technical Comparison: Neurotoxic Profiles of Ortho- vs. Non-Ortho Cresyl Phosphates

[1][2]

Executive Summary

Positional isomerism is the single most critical determinant of neurotoxicity in cresyl phosphates.

While generic "tricresyl phosphate" (TCP) is often categorized as a neurotoxin, the hazard profile is strictly binary based on the presence of an ortho-methyl group. Ortho-cresyl phosphates (including mono-, di-, and tri-ortho isomers) are potent neuropathic agents capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2] This toxicity stems from a specific metabolic bioactivation pathway that generates a cyclic phosphate ester.

In contrast, non-ortho isomers (meta- and para- cresyl phosphates) lack the steric configuration required for this bioactivation. Consequently, they do not cause OPIDN. While recent in vitro data suggests they may exert mild effects on neurite outgrowth or mitochondrial function at high concentrations, they are fundamentally distinct from the ortho-isomers in mechanism and severity.

Mechanistic Divergence: The "Ortho Effect"

The neurotoxicity of cresyl phosphates is not intrinsic to the parent molecule but is an acquired property following hepatic metabolism.

Ortho-Isomers: The Bioactivation Pathway

Tri-ortho-cresyl phosphate (ToCP) is a pro-toxin. Its conversion to the ultimate neurotoxicant requires a three-step sequence:

  • Hydroxylation: Cytochrome P450 enzymes hydroxylate one of the ortho-methyl groups.

  • Cyclization: The hydroxylated group undergoes an internal nucleophilic attack on the phosphorus atom, displacing a cresol group.

  • Formation of CBDP: This results in the formation of Cresyl Saligenin Phosphate (also known as Saligenin Cyclic o-Tolyl Phosphate, SCOTP/CBDP).

CBDP is the actual neurotoxin. It binds irreversibly to Neuropathy Target Esterase (NTE) (also known as PNPLA6) in neural tissue. Crucially, the unstable bond "ages" (loses a charged group), leaving a negatively charged phosphate residue attached to the enzyme.[3] This aged complex initiates the distal axonal degeneration characteristic of OPIDN.

Non-Ortho Isomers (Meta/Para)

Meta- and para- isomers (TmCP, TpCP) undergo hydroxylation but cannot cyclize due to the distal position of the methyl group relative to the phosphate ester linkage. Without cyclization, they cannot form a stable, potent inhibitor of NTE. They are primarily detoxified and excreted.

Visualization of Metabolic Pathways

The following diagram illustrates the critical divergence in metabolic fate between ortho and non-ortho isomers.

MetabolicPathwayToCPTri-ortho-cresyl Phosphate(ToCP)CYP450Hepatic CYP450HydroxylationToCP->CYP450TmCPTri-meta/para-cresyl Phosphate(TmCP/TpCP)TmCP->CYP450Hydrox_OrthoHydroxylated Intermediate(Alpha-carbon)CYP450->Hydrox_OrthoOrtho-methylHydrox_MetaHydroxylated IntermediateCYP450->Hydrox_MetaMeta/Para-methylCyclizationInternal Cyclization(The 'Ortho Effect')Hydrox_Ortho->CyclizationExcretionConjugation & Excretion(Detoxification)Hydrox_Meta->ExcretionNo Cyclization PossibleCBDPCresyl Saligenin Phosphate(CBDP/SCOTP)Cyclization->CBDPRelease of CresolNTENeuropathy Target Esterase(NTE/PNPLA6)CBDP->NTEIrreversible Inhibition(IC50: ~nM range)OPIDNOPIDN(Axonal Degeneration)NTE->OPIDNAging of Enzyme-Inhibitor Complex

Caption: Comparative metabolic fate of ortho vs. non-ortho isomers. Only the ortho pathway yields the cyclic neurotoxin CBDP.

Comparative Data Analysis

Relative Potency of Ortho-Isomers

It is a common misconception that Tri-ortho (ToCP) is the most toxic isomer.[4] Experimental data indicates that Mono-ortho isomers are significantly more potent because they are less sterically hindered, allowing for more efficient metabolic activation by P450 enzymes.

Isomer TypeStructureRelative Neurotoxic Potency (Hen Test)Mechanism
Mono-ortho 1 ortho-cresol, 2 non-ortho rings10 (Most Potent)Rapid bioactivation to cyclic metabolite.
Di-ortho 2 ortho-cresol, 1 non-ortho ring5 Intermediate bioactivation efficiency.
Tri-ortho 3 ortho-cresol rings1 (Reference)Slowest bioactivation due to steric hindrance.
Meta / Para 0 ortho-cresol rings0 (Non-Neuropathic)Cannot form cyclic metabolite.
Quantitative Inhibition Data (NTE vs. AChE)

The following table summarizes inhibition constants (IC50) derived from hen brain microsomes, demonstrating the specificity of the ortho-metabolite (CBDP) for NTE.

CompoundTarget: NTE (IC50)Target: AChE (IC50)Clinical Outcome
ToCP (Parent)> 100 µM (Inactive without metabolism)> 100 µMDelayed Neuropathy (requires bioactivation)
CBDP (Metabolite)1–2 nM ~2000 nMSevere OPIDN
TmCP / TpCP > 500 µM (Practically Inactive)> 100 µMNo OPIDN
Paraoxon (Control)> 10,000 nM2–5 nM Acute Cholinergic Crisis (No OPIDN)

Note: CBDP is highly selective for NTE over AChE, which explains why OPIDN symptoms (ataxia, paralysis) appear days or weeks after exposure, often without acute cholinergic signs (salivation, tremors).

Experimental Protocols for Neurotoxicity Assessment

To validate the safety of a phosphate ester candidate, reliance on simple cytotoxicity assays is insufficient. The Hen Test remains the regulatory gold standard (OECD 418/419) because rodents are significantly less sensitive to OPIDN than humans.

The Hen Test (In Vivo Gold Standard)

Rationale: Adult hens (Gallus gallus domesticus) possess NTE sensitivity and axonal length comparable to humans, making them the ideal model for delayed neuropathy.

HenTestStartAcclimatization(7-10 Days)DosingOral Gavage Dosing(Single Dose: ~500mg/kg or Limit Dose)Start->DosingObs_AcuteAcute Observation(0-48 Hours)Dosing->Obs_AcuteObs_DelayedDelayed Observation Period(Day 3 - Day 21)Obs_Acute->Obs_DelayedClinical_SignsMonitor for:- Ataxia (Gait scoring)- Paralysis (Wings/Legs)Obs_Delayed->Clinical_SignsSacrificeSacrifice & Perfusion(Day 21)Obs_Delayed->SacrificeHistoHistopathology AnalysisSacrifice->HistoNTE_AssayBiochemical Assay(Brain/Spinal Cord NTE Activity)Sacrifice->NTE_AssayResultOPIDN ClassificationHisto->ResultAxonal Degeneration?NTE_Assay->Result>70% Inhibition?

Caption: Workflow for OECD 418 Delayed Neurotoxicity study. Histopathology focuses on the sciatic nerve and spinal cord.

NTE Inhibition Assay (In Vitro Screening)

For high-throughput screening of drug candidates or lubricant additives, an in vitro enzymatic assay is preferred before in vivo testing.

Protocol Summary:

  • Tissue Prep: Isolate microsomes from hen brain.

  • Incubation: Incubate microsomes with the test compound (requires metabolic activation system like S9 mix if testing parent ortho-isomers).

  • Substrate Addition: Add Phenyl Valerate . NTE hydrolyzes this to phenol.

  • Differential Inhibition:

    • NTE is defined as the esterase activity resistant to Paraoxon (inhibits AChE/BuChE) but sensitive to Mipafox.

    • Measure phenol release colorimetrically (4-aminoantipyrine reaction).

  • Threshold: >70% inhibition of NTE is predictive of OPIDN potential.[5]

Implications for Drug Development & Safety[6]

Impurity Profiling

"Tricresyl Phosphate" is often used as a flame retardant or plasticizer. However, commercial grades vary wildly in isomer content.

  • Risk: Even 0.1% contamination with Mono-ortho-cresyl phosphate (MoCP) can render a product neurotoxic due to its high potency (10x ToCP).

  • Recommendation: Specifications must explicitly limit ortho-isomer content (often < 0.1% or < 0.01% depending on application) rather than just "Tricresyl Phosphate."

False Negatives in Rodent Models

Researchers using standard rat/mouse toxicology models for Investigational New Drugs (IND) may miss OPIDN signals. Rodents are resistant to the clinical manifestation of delayed neuropathy (ataxia/paralysis) even when NTE is inhibited.

  • Actionable Insight: If a molecule contains a phosphate ester and a sterile aryl group, NTE inhibition screening or a Hen Test is mandatory, regardless of clean rat data.

References

  • Johnson, M. K. (1975). The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge. Critical Reviews in Toxicology, 3(3), 289–316. Link

  • World Health Organization (WHO). (1990). Tricresyl Phosphate.[1] Environmental Health Criteria 110. Geneva: WHO. Link

  • Hausherr, V., et al. (2016). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. NeuroToxicology, 55, 11-20. Link

  • Richardson, R. J., et al. (2013). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Advances in Neurobiology, 9, 437-459. Link

  • Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils: Environmental and health effects. Environmental Research, 89(2), 146-164. Link

  • German Commission for the Investigation of Health Hazards of Chemical Compounds (MAK).[1] (2023). Tricresyl phosphate, sum of all ortho isomers. The MAK Collection for Occupational Health and Safety. Link

Optimizing Resolution: A Comparative Guide to Capillary Columns for Trichlorophenol (TCP) Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Isomer Challenge

Trichlorophenols (TCPs) represent a unique chromatographic challenge due to the structural similarity of their six isomers (2,3,4-; 2,3,5-; 2,3,6-; 2,4,5-; 2,4,6-; and 3,4,5-TCP). In drug development—specifically in the synthesis of fungicides or as byproducts in pharmaceutical intermediates—and environmental monitoring, distinguishing these isomers is critical. 2,4,6-TCP is a known carcinogen, while others are precursors to specific dioxins.

The primary analytical failure mode is the co-elution of the 2,4,5-TCP and 2,3,5-TCP pair. Standard non-polar columns often fail to resolve these due to nearly identical boiling points. This guide compares three distinct stationary phase chemistries to solve this separation, moving from standard protocols to advanced ionic liquid selectivity.

The Chemistry of Separation: Decision Logic

Before selecting a column, one must define the sample matrix and detection limits. Free phenols are acidic and polar; they tail severely on non-polar columns unless derivatized.

Strategic Column Selection Map

ColumnSelection Start START: TCP Isomer Analysis Deriv Is Derivatization Possible? Start->Deriv YesDeriv Yes (Acetylation/Silylation) Deriv->YesDeriv Preferred for Quantification NoDeriv No (Direct Injection) Deriv->NoDeriv Rapid Screening Trace Trace Level (<1 ppb)? YesDeriv->Trace HighConc High Conc. / Screening NoDeriv->HighConc Col_WAX Column B: PEG (e.g., DB-WAX) *Good for Free Phenols *Risk: High Bleed, Short Life NoDeriv->Col_WAX Required for Peak Shape Col_5MS Column A: 5% Phenyl (e.g., DB-5ms) *High Stability, Low Bleed *Risk: 2,4,5/2,3,5 Co-elution Trace->Col_5MS Standard Col_IL Column C: Ionic Liquid (e.g., SLB-IL55) *Shape Selectivity *Solves Critical Pairs Trace->Col_IL Isomer Specificity Needed HighConc->Col_5MS If Tailing Acceptable

Figure 1: Decision matrix for selecting stationary phases based on derivatization capabilities and sensitivity requirements.

Comparative Analysis of Stationary Phases

This comparison evaluates the three dominant column classes used for TCP analysis. Data is synthesized from application studies involving acetylated TCP derivatives (the industry gold standard for resolution).

Candidate A: The Workhorse (5% Phenyl Polysiloxane)
  • Examples: Agilent DB-5ms, Restek Rxi-5Sil MS.[1]

  • Mechanism: Separation primarily by boiling point (London Dispersion Forces).

  • Performance: Excellent inertness and thermal stability.[2][3] However, because 2,4,5-TCP and 2,3,5-TCP have nearly identical boiling points, this phase often results in a "saddle" peak or complete co-elution unless extremely slow ramp rates (<2°C/min) are used.

Candidate B: The Polar Standard (Polyethylene Glycol / WAX)
  • Examples: DB-WAX UI, Stabilwax.

  • Mechanism: Hydrogen bonding and dipole-dipole interactions.

  • Performance: Essential if analyzing underivatized phenols. The polarity shifts the elution order, often resolving the 2,4,5/2,3,5 pair.

  • Drawback: High column bleed (background noise) at temperatures >240°C, making it unsuitable for trace analysis with Mass Spectrometry (GC-MS).

Candidate C: The Specialist (Ionic Liquid)
  • Examples: Supelco SLB-IL55 or SLB-IL60.

  • Mechanism: Multimodal (Dispersion + Dipole + Hydrogen Bonding + Shape Selectivity).

  • Performance: The interaction of the ionic liquid cation/anion allows for separation based on the position of the chlorine atoms (ortho vs. meta vs. para). This phase provides the highest resolution (

    
    ) for the critical pairs.
    
Performance Data Summary (Acetylated Derivatives)
Feature5% Phenyl (DB-5ms)PEG (DB-WAX)Ionic Liquid (SLB-IL55)
Elution Order Boiling Point dominantPolarity dominantInteraction/Shape dominant
Critical Pair (

)
*
< 1.0 (Co-elution)1.2 - 1.5> 2.0 (Baseline)
Peak Shape (Tailing Factor) 1.0 (Excellent)1.1 - 1.31.1
Max Temp (Isothermal) 325°C250°C300°C
MS Spectral Noise LowHighMedium
Best Use Case General ScreeningFree Phenols (No Deriv)Isomer Specific Quant

*Critical Pair defined as resolution between 2,4,5-TCP and 2,3,5-TCP.

Reference Protocol: In-Situ Acetylation

To achieve the results in the table above, derivatization is strictly recommended. Free phenols are prone to adsorption in the inlet liner, causing "ghost peaks" and poor reproducibility. Acetylation is preferred over Silylation (BSTFA) for TCPs because acetyl derivatives are stable in water, allowing for in-vial reaction.

Workflow Logic

Protocol Sample Aqueous Sample (10 mL) Base Add K2CO3 (pH > 11) Sample->Base Ionize Phenols Reagent Add Acetic Anhydride (Derivatization) Base->Reagent Form Acetates Extract Add Hexane (L-L Extraction) Reagent->Extract Partition to Org. Analyze GC-MS Injection (Splitless) Extract->Analyze

Figure 2: In-situ acetylation workflow for converting polar chlorophenols into stable, volatile acetates.

Step-by-Step Methodology
  • Sample Prep: Transfer 10 mL of sample to a headspace vial or centrifuge tube.

  • Basification: Add 2g

    
     to buffer pH > 11. Why: Phenols must be in phenolate ion form to react.
    
  • Derivatization: Add 1 mL Acetic Anhydride. Shake/Vortex for 5 minutes. Caution: Exothermic reaction.

  • Extraction: Add 2 mL n-Hexane containing Internal Standard (e.g., Phenanthrene-d10). Vortex for 2 minutes.

  • Separation: Allow phases to separate (centrifuge if necessary). Transfer the top hexane layer to an autosampler vial.

  • GC Parameters (SLB-IL55 Recommendation):

    • Inlet: 250°C, Splitless (1 min purge).

    • Flow: Helium @ 1.0 mL/min (Constant Flow).

    • Oven: 60°C (1 min)

      
       20°C/min to 160°C 
      
      
      
      4°C/min to 240°C.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Tailing Peaks Active sites in liner (free phenols)Switch to Ultra-Inert wool liners; Ensure complete derivatization.
Missing Isomers Hydrolysis of derivativesEnsure sample pH was neutral/basic before extraction; Analyze within 24h.
Baseline Rise Column Bleed (WAX columns)Switch to SLB-IL55 or DB-5ms; Condition column at

for 2 hours.
Co-elution Wrong stationary phaseVerify column type. If using DB-5ms, slow the ramp rate at 180-200°C.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Agilent Technologies. (2020). Analysis of Phenols in Water using Agilent J&W DB-WAX Ultra Inert GC Columns. Application Note 5990-7703EN. [Link]

  • Restek Corporation. (2000). Optimizing the Analysis of Chlorinated Phenols. Advantage Note 2000. [Link]

Sources

Comparative Guide: Antibody Selection & Cross-Reactivity Profiling for Cresyl Phosphate Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Assay Development Scientists

Executive Summary & Strategic Context

The Challenge: Tricresyl phosphate (TCP) exists as a complex mixture of isomers (ortho-, meta-, and para-). The tri-ortho-cresyl phosphate (ToCP) isomer is the primary neurotoxic agent, metabolizing into cresyl saligenin phosphate (CBDP) , which irreversibly inhibits enzymes like Butyrylcholinesterase (BChE).[1]

The Problem: Most commercial antibodies raised against generic "tricresyl phosphate" fail to distinguish between the toxic ortho- isomers and the relatively benign meta- and par- isomers due to high structural homology.

The Solution: This guide compares three distinct immunochemical strategies for detecting ToCP exposure. Unlike standard "product reviews," we analyze the performance mechanisms of these approaches, providing the experimental data and protocols necessary to select or develop the correct assay for your specific matrix (e.g., jet fuel, serum, or air filters).

Comparative Performance Analysis

We compare three primary antibody-based detection strategies. "Cross-Reactivity" here is defined as the antibody's inability to distinguish ToCP from its non-toxic isomers (TmCP, TpCP).

Table 1: Strategic Performance Matrix
FeatureStrategy A: Direct Competitive ELISA Strategy B: Immunomagnetic Separation (IMS-MS) Strategy C: Neo-Epitope Adduct ELISA
Primary Target Parent Compound (ToCP)BChE Enzyme (Total)Phosphorylated Adduct (oCP-BChE)
Antibody Type Monoclonal Anti-HaptenPolyclonal Anti-BChEMonoclonal Anti-Phosphoserine
Specificity (ToCP) Low to Moderate (High risk of false positives)High (Relies on MS for specificity)Very High (Detects biological effect)
Cross-Reactivity High (~40-80%) with TmCP/TpCPN/A (Antibody captures all BChE)< 1% with native BChE
Limit of Detection

g/mL (ppm)
ng/mL (ppb)pg/mL (ppt)
Best Application Industrial Oil Quality ControlClinical Biomonitoring (Serum)Rapid Clinical Screening
Mechanistic Insight: The Pathway of Toxicity

To understand why Strategy B and C are superior for biological samples, one must visualize the metabolic activation. ToCP itself is not the final neurotoxicant; its metabolite CBDP is.

TCP_Metabolism ToCP Tri-ortho-cresyl Phosphate (ToCP) CYP450 CYP450 (Liver Bioactivation) ToCP->CYP450 CBDP Cresyl Saligenin Phosphate (CBDP - Active Metabolite) CYP450->CBDP Cyclization Adduct oCP-BChE Adduct (Aged Phosphoserine) CBDP->Adduct Covalent Binding (Serine 198) BChE Butyrylcholinesterase (BChE - Native) BChE->Adduct Inhibition

Figure 1: Metabolic activation of ToCP. Antibodies in Strategy A target "ToCP," while Strategy C targets the "oCP-BChE Adduct."

Detailed Experimental Protocols
Protocol A: Validating Cross-Reactivity (Competitive ELISA)

Use this protocol to determine if your "Anti-TCP" antibody is specific enough for your application.

Reagents:

  • Capture Antigen: ToCP-BSA conjugate (hapten density 10-15).

  • Analytes: Pure standards of ToCP, TmCP, and TpCP.

  • Antibody: Candidate Anti-ToCP Monoclonal Antibody.[2]

Workflow:

  • Coating: Coat 96-well microplate with ToCP-BSA (1

    
    g/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.
    
  • Blocking: Block with 3% Skim Milk in PBS-T for 2 hours.

  • Competition:

    • Mix Antibody (fixed concentration, e.g., 1:5000) with varying concentrations of free analyte (ToCP, TmCP, or TpCP) ranging from 0.01 to 1000 ng/mL.

    • Incubate mixture for 30 mins (pre-equilibrium).

    • Transfer to coated plate and incubate for 60 mins.

  • Detection: Add HRP-conjugated secondary antibody (1:10,000). Develop with TMB substrate.

  • Calculation: Calculate % Cross-Reactivity (CR):

    
    
    

Self-Validation Check:

  • Pass: IC50 for TmCP is >100x higher than ToCP (CR < 1%).

  • Fail: IC50 curves overlap or are within 1 log order.

Protocol B: Immunomagnetic Separation (The "Gold Standard")

Recommended for clinical samples where ToCP has already metabolized.

Rationale: Instead of detecting the small molecule directly, we enrich the target enzyme (BChE) and use Mass Spectrometry to identify the specific mass shift (+80 Da) caused by the cresyl phosphate adduct.

Workflow:

  • Bead Conjugation:

    • Use Dynabeads™ Protein G or similar magnetic beads.

    • Incubate with Polyclonal Anti-BChE antibody (e.g., Rb anti-Hu BChE) for 30 mins.

    • Wash 3x with PBS-Tween to remove unbound antibody.

  • Sample Capture:

    • Add 200

      
      L human serum to the antibody-bead complex.
      
    • Incubate 1 hour at Room Temp with gentle rotation.

    • Mechanism:[3][4] The antibody captures both native BChE and inhibited oCP-BChE.

  • Elution & Digestion:

    • Wash beads 3x with Ammonium Bicarbonate (25 mM).

    • Perform on-bead digestion using Pepsin or Trypsin .

  • Analysis (LC-MS/MS):

    • Monitor for the specific peptide active site (Ser198).[1]

    • Target Mass: Look for the "aged" adduct mass shift (+78.9 Da for phosphoserine).

Hapten Design Guide for Antibody Development

If you must generate a new antibody (Strategy A or C), the hapten design is the single most critical variable.

ParameterRecommendationCausality / Logic
Linker Position Distal (Para) to the ortho-methyl groupPreserves the steric bulk of the ortho-methyl group, ensuring the antibody recognizes this specific feature.
Spacer Length C4 - C6 (Aliphatic chain)Too short = steric hindrance by carrier protein. Too long = antibody binds the linker ("linker recognition").
Carrier Protein KLH (Immunogen) / BSA (Screening)Use different carriers for immunization and screening to avoid "anti-carrier" false positives.

Hapten Structure Visualization: To generate a specific Anti-ToCP antibody, the hapten should mimic the ortho geometry:

  • Bad Design: Linker attached at the ortho position (masks the key distinguishing feature).

  • Good Design: Linker attached at the para position, leaving the ortho-methyl group exposed as the primary epitope.

Troubleshooting & Optimization
  • Matrix Interference (Jet Fuel/Oil):

    • Issue: Hydrophobic components in oil suppress antibody binding.

    • Solution: Dilute samples at least 1:10 in methanol/buffer (10% MeOH) before assay. Perform a "Spike-and-Recovery" test; acceptable recovery is 80-120%.

  • False Positives in Serum:

    • Issue: Non-specific binding of serum proteins.

    • Solution: For Strategy C (Adduct ELISA), use a "Sandwich" format: Capture with Anti-BChE (total)

      
       Detect with Anti-Phosphoserine (specific).[5] This ensures signal only comes from phosphorylated BChE.
      
References
  • Schopfer, L. M., et al. (2010). "Diagnosis of Organophosphorus Exposure in Humans using an Immunomagnetic-UHPLC-MS/MS Method." Journal of Analytical Toxicology. Link

  • Liyasova, M., et al. (2012).[6] "Cresyl Saligenin Phosphate, an Organophosphorus Toxicant, Makes Covalent Adducts with Histidine, Lysine, and Tyrosine Residues."[3][7] Chemical Research in Toxicology. Link

  • Carter, W. H., et al. (2015). "Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum." Journal of Analytical Toxicology. Link

  • Marsillach, J., et al. (2012). "Proteomic analysis of adducted butyrylcholinesterase for biomonitoring organophosphorus exposures." Chemico-Biological Interactions. Link

Sources

Safety Operating Guide

Bis(m-cresyl) p-Cresyl Phosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous handling and disposal protocols for Bis(m-cresyl) p-Cresyl Phosphate , a specific isomer within the Tricresyl Phosphate (TCP) family.

Executive Summary: Immediate Action Required

  • Hazard Class: Neurotoxin (Cholinergic inhibitor/OPIDN agent) & Marine Pollutant.

  • Disposal Method: High-temperature incineration only. NO drain disposal.

  • Immediate Spill Action: Isolate area (50m), don PPE (Butyl rubber/Double Nitrile), absorb with inert material. Do not use water.[1][2][3]

Chemical Profile & Hazard Identification

To handle this substance safely, one must understand its mechanism of toxicity. Unlike simple corrosives, this organophosphate targets the nervous system.

  • Chemical Name: Bis(m-cresyl) p-Cresyl Phosphate[4]

  • Family: Organophosphate / Tricresyl Phosphate (TCP) Isomer

  • CAS Number: 1330-78-5 (Generic for TCP mixtures); Specific isomers often share this designation in waste streams.

  • Key Hazards:

    • Neurotoxicity: Potential for Organophosphate-Induced Delayed Neuropathy (OPIDN).[5] Even if the meta/para isomers are less potent than the ortho isomers, laboratory grade standards must be treated as high-hazard TCP mixtures due to potential isomeric impurities.

    • Environmental Persistence: Classified as a Marine Pollutant .[6] It sinks in water and adsorbs to sediment, causing long-term aquatic toxicity.

PropertyValueDisposal Implication
Physical State Viscous LiquidRequires solvent rinsing for complete container emptying.
Flash Point >225°CLow flammability, but releases Phosphine/POx gases if heated.
Solubility Lipophilic (Insoluble in water)Do not use water for cleanup; it spreads the contamination.
Reactivity Reacts with Oxidizers & Strong BasesSegregate from nitrates, perchlorates, and sodium hydroxide waste.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The lipophilic nature of organophosphates allows them to permeate standard nitrile gloves over time.

  • Respiratory: Half-mask respirator with P100/Organic Vapor (OV) cartridges if working outside a fume hood.

  • Skin:

    • Primary:Butyl Rubber (0.7mm) offers the best resistance (>480 min breakthrough).

    • Secondary (Small volumes):Double-gloved Nitrile (change every 15 mins or immediately upon splash).

  • Eye: Chemical splash goggles (Face shield recommended for pouring operations).

Waste Segregation & Handling

Proper disposal begins at the bench. Do not mix this stream with general organic solvents if possible, as it elevates the classification of the entire container.

A. Liquid Waste (Stock Solutions)
  • Container: High-density polyethylene (HDPE) or Glass. Avoid standard LDPE wash bottles which may deform.

  • Labeling: Must be labeled "TOXIC - ORGANOPHOSPHATE WASTE" and "MARINE POLLUTANT" .

  • Segregation: Keep separate from oxidizers (e.g., Nitric Acid) to prevent the formation of toxic phosphine gas.

B. Solid Waste (Contaminated Consumables)
  • Items: Pipette tips, gloves, weighing boats, and absorbent pads.

  • Protocol: Double-bag in heavy-duty polyethylene bags (min 4 mil thickness). Seal with tape and label as "SOLID TOXIC WASTE" .

Decontamination & Spill Response Protocol

Trustworthiness Check: This protocol relies on Alkaline Hydrolysis . Organophosphates are stable in neutral water but degrade rapidly in high-pH environments.

Surface Decontamination (Benchtop)
  • Solvent Wipe: Initially wipe the area with an organic solvent (Acetone or Ethanol) to solubilize the lipophilic phosphate. Discard this wipe as solid toxic waste.

  • Hydrolysis Step: Apply a 5% Sodium Hydroxide (NaOH) solution to the surface. Allow a contact time of 15–20 minutes . The alkali attacks the phosphorus-ester bond, breaking the molecule into less toxic cresols and phosphates.

  • Final Rinse: Wash with water and detergent.

Emergency Spill Workflow (Graphviz Diagram)

The following decision tree outlines the logical flow for managing a spill in the laboratory.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50mL (In Fume Hood) Assess->Small Large > 50mL (or Outside Hood) Assess->Large PPE Don PPE: Butyl Gloves + Goggles + Lab Coat Small->PPE Evacuate Evacuate Lab (50m radius) Call EHS Large->Evacuate Contain Contain with Sand/Vermiculite (Do NOT use water) PPE->Contain Collect Scoop into HDPE Jar Label 'Toxic OP Waste' Contain->Collect Decon Decon Surface: 1. Acetone Wipe 2. 5% NaOH (20 min wait) Collect->Decon Disposal Request Hazardous Waste Pickup Decon->Disposal

Figure 1: Decision logic for Bis(m-cresyl) p-Cresyl Phosphate spill management. Note the strict prohibition of water during the containment phase.

Final Disposal (Professional Treatment)

As a researcher, your responsibility ends when the waste is handed to EHS, but understanding the downstream process ensures compliance.

  • Method: Rotary Kiln Incineration .

  • Parameters: The waste must be burned at temperatures exceeding 1000°C with a residence time of >2 seconds.

  • Why: This ensures complete thermal destruction of the organophosphate core, preventing the formation of dioxins or release of unburnt neurotoxins.

  • Prohibited Methods:

    • NO Landfill (Leaches into groundwater).

    • NO Sewer/Drain (Persists in aquatic environments).

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Tricresyl Phosphate. Retrieved from [Link]

  • International Labour Organization (ILO). ICSC 0961 - Tri-o-cresyl Phosphate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA).Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. EPA 600/2-73-029.

Sources

Personal Protective Equipment (PPE) & Handling Guide: Bis(m-cresyl) p-Cresyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Isomer Trap"

Do not treat Bis(m-cresyl) p-Cresyl Phosphate as a benign reagent.

While "Tri-ortho-cresyl phosphate" (TOCP) is the most infamous neurotoxin in this family, commercial preparations of Bis(m-cresyl) p-Cresyl Phosphate (an isomer of Tricresyl Phosphate, TCP) often exist as complex mixtures. Even if the primary CAS (e.g., 136868-91-2 or generic 1330-78-5) suggests a meta/para structure, the risk of Organophosphate-Induced Delayed Neuropathy (OPIDN) remains a critical concern due to potential ortho-isomer impurities or metabolic activation [1, 2].

Core Hazard Mechanism: Unlike acute pesticide poisoning (cholinergic crisis), OPIDN is a delayed neurodegenerative condition. It attacks the Neuropathy Target Esterase (NTE) enzyme, leading to axonal degeneration in the spinal cord and peripheral nerves 7–21 days after exposure [3].

Operational Rule: Handle this substance with the same rigor as TOCP or nerve agent precursors.

Risk Assessment & Biological Causality

Hazard CategoryMechanism of ActionCritical Consequence
Dermal Absorption High Permeability. Aryl phosphates are lipophilic and readily cross the stratum corneum.Systemic neurotoxicity can occur without local skin irritation. You may not feel a burn while absorbing a toxic dose [4].
Inhalation Aerosolization during heating, pipetting, or vortexing allows entry into the bloodstream, bypassing first-pass hepatic metabolism.Rapid inhibition of plasma cholinesterase and NTE.
Reproductive Endocrine disruption and testicular toxicity observed in animal models [5].Potential long-term fertility issues.

PPE Selection Protocol: The "Barrier Integrity" System

Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact or immersion handling of aryl phosphates. You must utilize a Multi-Layer Barrier Strategy .

A. Hand Protection (The Double-Glove System)

Primary Barrier (Inner Glove): High-Performance Laminate (e.g., Silver Shield® / 4H®).

  • Why: Laminates provide >480 minutes of breakthrough time against complex esters and aromatics where nitrile and latex fail [6].

  • Trade-off: Poor dexterity.

Secondary Barrier (Outer Glove): Industrial Grade Nitrile (minimum 6–8 mil).

  • Why: Provides mechanical strength, grip, and protects the inner laminate glove from tears. Acts as a "sacrificial layer" for splash protection.

B. Respiratory Protection[1][2][3][4][5][6][7]
  • Scenario A (Fume Hood): If handling strictly within a certified chemical fume hood, no respirator is required.

  • Scenario B (Outside Hood/Spill Cleanup): Full-face respirator with P100/Organic Vapor (OV) cartridges.

    • Note: N95 masks provide NO protection against phosphate ester vapors.

C. Body & Eye Defense[3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of splashes wicking around the lens.

  • Body: Tyvek® Lab Coat or Apron (Polyethylene coated). Cotton lab coats absorb and hold the chemical against the skin.

D. PPE Selection Logic Diagram

PPE_Selection Start Start: Handling Bis(m-cresyl) p-Cresyl Phosphate Task_Type Define Task Type Start->Task_Type Small_Vol Small Vol (<10mL) Inside Fume Hood Task_Type->Small_Vol Large_Vol Large Vol / Heating / Potential Aerosol Task_Type->Large_Vol Glove_Decision Glove Protocol Small_Vol->Glove_Decision Large_Vol->Glove_Decision Standard_PPE Standard PPE: 1. Laminate Inner Glove 2. Nitrile Outer Glove 3. Lab Coat + Goggles Glove_Decision->Standard_PPE Standard Risk Enhanced_PPE Enhanced PPE: 1. Laminate Inner Glove 2. Heavy Butyl Outer Glove 3. Tyvek Sleeves/Apron 4. Respirator (OV/P100) if outside hood Glove_Decision->Enhanced_PPE High Risk Resp_Decision Respiratory Protocol

Figure 1: Decision matrix for selecting appropriate PPE based on volumetric and operational risk.

Operational Protocol: Step-by-Step Workflow

This workflow is designed to prevent secondary contamination —the most common route of exposure (e.g., touching a phone or door handle with contaminated gloves).

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.

  • Prepare Waste Stream: Place a solid waste container (for contaminated solids) and a liquid waste carboy inside the hood before starting.

  • Absorbent Barrier: Line the work surface with plastic-backed absorbent pads (absorbent side up).

Phase 2: The "Clean-Dirty" Donning Sequence
  • Wash hands thoroughly.[1][2][3][4]

  • Don Laminate (Silver Shield) gloves. Smooth out wrinkles.

  • Don Tyvek sleeves or lab coat, tucking the laminate cuff under the sleeve.

  • Don Outer Nitrile gloves, pulling the cuff over the sleeve.

    • Result: A shingled effect that sheds liquid away from the skin.

Phase 3: Handling & Manipulation
  • Pipetting: Use positive displacement pipettes if possible to prevent aerosol formation and dripping.

  • Heating: NEVER heat in an open vessel. Use a reflux condenser or sealed pressure vial.

  • Spills: If a droplet falls on the outer glove, STOP .

    • Remove outer glove immediately inside the hood.

    • Inspect inner laminate glove.

    • Don new outer glove.

Phase 4: Decontamination & Doffing (Critical)
  • Wipe Down: Wipe all glassware exteriors with acetone/ethanol while inside the hood before removing them.

  • Outer Glove Removal: Use the "beak method" (pinch and pull) to remove outer nitrile gloves. Discard in hazardous waste.

  • Inner Glove Removal: Remove laminate gloves without touching the exterior surface.

  • Wash: Immediately wash hands with soap and copious water for 2 minutes.

Handling Workflow Diagram

Handling_Workflow Setup 1. Setup: Line Hood with Pads Prepare Waste Bins Donning 2. Donning: Laminate Inner -> Sleeve -> Nitrile Outer Setup->Donning Action 3. Action: Handle Chemical (Keep all hands inside hood) Donning->Action Spill_Check Spill on Outer Glove? Action->Spill_Check Replace Replace Outer Glove Immediately Spill_Check->Replace Yes Doffing 4. Doffing: Remove Outer -> Remove Inner -> Wash Hands Spill_Check->Doffing No Replace->Action

Figure 2: Operational workflow emphasizing the "Check-Replace" loop for glove integrity.

Disposal & Emergency Procedures

Waste Disposal[1][2][5][6]
  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) as phosphate esters can degrade and react vigorously under certain conditions.

  • Method: Incineration is the only approved method for destruction to prevent environmental persistence.

Emergency Response[7]
  • Skin Contact: Wash with soap and water for 15 minutes . Do not scrub hard (avoids increasing blood flow/absorption). Isolate contaminated clothing.[2][3][5][4]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Medical Note: Inform medical personnel that the patient was exposed to an Organophosphate Ester . Atropine is not usually indicated unless frank cholinergic symptoms (salivation, lacrimation) appear, which is rare for pure TCP isomers. The primary risk is delayed neuropathy; observation is required [7].

References

  • US National Library of Medicine. (n.d.). Tricresyl phosphate: Compound Summary. PubChem. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Triorthocresyl phosphate. Retrieved from [Link]

  • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37-49. Retrieved from [Link]

  • World Health Organization (WHO). (1990).[6] Tricresyl Phosphate (Environmental Health Criteria 110).[6] International Programme on Chemical Safety. Retrieved from [Link][6]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Tricresyl Phosphate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Medical Management Guidelines for Cholinesterase Inhibitors. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.